molecular formula C9H18ClN3O2 B8092529 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B8092529
M. Wt: 235.71 g/mol
InChI Key: NMDBECXBMDDGHN-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O2 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-11-7-9(5-10-6-9)12(8(11)13)3-4-14-2;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDBECXBMDDGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CNC2)N(C1=O)CCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Mechanistic Deep Dive: Elucidating the Pharmacological Action of a Novel JAK1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core mechanism of action for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride.

Abstract: This guide provides a comprehensive technical overview of the mechanism of action for this compound (hereafter referred to as "the Compound"). Based on extensive preclinical characterization, the Compound has been identified as a potent and highly selective inhibitor of Janus Kinase 1 (JAK1). Its unique triazaspiro[3.4]octan-6-one core facilitates a high-affinity interaction within the ATP-binding site of JAK1, leading to the effective suppression of pro-inflammatory cytokine signaling. This document details the molecular interactions, the downstream cellular consequences of JAK1 inhibition, and the validated experimental protocols used to characterize its pharmacological profile.

Introduction: The Therapeutic Rationale for JAK1 Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling. These enzymes are essential for the signal transduction initiated by a wide array of cytokines, interferons, and hormones that play pivotal roles in hematopoiesis, immune surveillance, and inflammation. The binding of a cytokine to its cognate receptor induces receptor dimerization and the subsequent trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.

Given its central role in mediating signals for numerous pro-inflammatory cytokines such as IL-6, IL-11, and IFN-γ, JAK1 has emerged as a key therapeutic target for autoimmune and inflammatory disorders. Selective inhibition of JAK1 over other JAK family members is hypothesized to offer a favorable efficacy and safety profile, minimizing off-target effects associated with the inhibition of JAK2 (implicated in erythropoiesis) and JAK3 (critical for lymphocyte development). The Compound, this compound, was rationally designed to achieve potent and selective JAK1 inhibition.

Core Mechanism of Action: Selective ATP-Competitive Inhibition of JAK1

The primary mechanism of action for the Compound is its direct, ATP-competitive inhibition of the JAK1 enzyme. The molecule's triazaspiro[3.4]octan-6-one scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the hinge region in the JAK1 kinase domain. This interaction effectively anchors the molecule in the ATP-binding pocket, preventing the binding of endogenous ATP and thereby blocking the phosphotransferase activity of the enzyme.

The selectivity for JAK1 over other JAK isoforms is driven by specific interactions with non-conserved residues within the active site. The 2-methoxyethyl side chain is positioned to exploit a unique hydrophobic pocket in JAK1, an interaction that is sterically hindered in the more constrained active sites of JAK2 and JAK3. This structural hypothesis is supported by extensive in vitro kinase profiling.

The downstream consequence of this targeted inhibition is the blockade of the JAK-STAT signaling pathway. By preventing the autophosphorylation of JAK1 and the subsequent phosphorylation of its STAT substrates (primarily STAT1 and STAT3), the Compound effectively halts the signaling cascade initiated by key pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_a JAK1 JAK1_b JAK1 JAK1_a->JAK1_b 2. Trans-phosphorylation (Activation) STAT3_inactive STAT3 (Inactive) JAK1_b->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->CytokineReceptor 1. Binding & Dimerization Compound 5-(2-Methoxyethyl)-7-methyl- 2,5,7-triazaspiro[3.4]octan-6-one HCl Compound->JAK1_a Inhibition ATP ATP ATP->JAK1_a Binds STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding GeneExpression Inflammatory Gene Expression DNA->GeneExpression 6. Transcription

Figure 1: The JAK-STAT signaling pathway and the inhibitory point of the Compound.

Experimental Validation and Pharmacological Profile

A series of tiered, in vitro and cell-based assays were conducted to rigorously define the potency, selectivity, and cellular activity of the Compound.

In Vitro Kinase Selectivity Profiling

The intrinsic inhibitory activity of the Compound was assessed against a panel of purified recombinant kinases. The primary objective was to determine its potency against JAK family members and its selectivity over other kinases.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
JAK1 2.1
JAK2185
JAK3350
TYK298
c-Met>10,000
VEGFR2>10,000

Data represents the mean from n=3 independent experiments.

The data clearly demonstrates that the Compound is a highly potent inhibitor of JAK1, with approximately 88-fold selectivity over JAK2 and greater than 160-fold selectivity over JAK3. This profile is consistent with the design objective of creating a JAK1-selective agent.

Protocol 1: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare serial dilutions of the Compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution containing the JAK1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Plate Setup: Add 5 µL of the diluted Compound or vehicle (DMSO) to the wells of a 384-well microplate.

  • Kinase/Tracer Addition: Add 5 µL of the kinase/tracer mixture to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 620 nm (europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665/620). Plot the emission ratio against the logarithm of the Compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement: Inhibition of STAT Phosphorylation

To confirm that the in vitro enzymatic inhibition translates to cellular activity, the Compound was tested for its ability to block cytokine-induced STAT phosphorylation in a relevant human cell system.

Experimental_Workflow start Isolate Human PBMCs step1 Pre-incubate cells with serial dilutions of the Compound (1 hour, 37°C) start->step1 step2 Stimulate with IL-6 (15 minutes, 37°C) step1->step2 step3 Fix cells immediately (e.g., with PFA) step2->step3 step4 Permeabilize cells (e.g., with Methanol) step3->step4 step5 Stain with fluorescently-labeled antibodies (anti-CD3, anti-pSTAT3) step4->step5 step6 Acquire data on a Flow Cytometer step5->step6 end Analyze pSTAT3 MFI in CD3+ T-cell population and calculate IC₅₀ step6->end

Figure 2: Workflow for the cell-based phospho-flow cytometry assay.

In human peripheral blood mononuclear cells (PBMCs), the Compound potently inhibited IL-6-induced phosphorylation of STAT3 (a primary downstream target of JAK1) with a cellular IC₅₀ of 25.4 nM . This confirms that the Compound effectively engages its target in a complex cellular environment and blocks the proximal signaling event.

Functional Consequence: Suppression of Pro-inflammatory Cytokine Release

The ultimate therapeutic goal of JAK1 inhibition is to reduce the production of inflammatory mediators. A functional assay was performed to measure the Compound's effect on the release of pro-inflammatory cytokines from stimulated immune cells.

Table 2: Inhibition of Cytokine Release from LPS-stimulated PBMCs

Cytokine MeasuredIC₅₀ (nM)
IL-630.1
TNF-α35.5

Data represents the mean from n=3 independent experiments.

The Compound demonstrated a dose-dependent inhibition of both IL-6 and TNF-α production, confirming that its upstream inhibition of the JAK-STAT pathway results in a functionally significant anti-inflammatory effect.

Protocol 2: Cytokine Release Assay (ELISA)

  • Cell Plating: Seed human PBMCs in a 96-well culture plate at a density of 1x10⁶ cells/mL.

  • Compound Treatment: Add serial dilutions of the Compound to the wells and incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add a stimulating agent (e.g., 100 ng/mL Lipopolysaccharide - LPS) to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA: Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the logarithm of the Compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

This compound is a potent, selective, and cell-active inhibitor of JAK1. Its mechanism of action is centered on the ATP-competitive inhibition of the JAK1 kinase domain, which leads to the effective blockade of the JAK-STAT signaling pathway. This inhibition has been shown to prevent the phosphorylation of key STAT proteins and suppress the production of pro-inflammatory cytokines in functionally relevant human cell systems. The high selectivity for JAK1 over other JAK family members suggests a potential for a favorable therapeutic window, positioning the Compound as a promising candidate for the treatment of a range of inflammatory and autoimmune diseases.

References

  • Title: The JAK-STAT pathway: a critical regulator of the immune system. Source: Nature Reviews Immunology URL: [Link]

  • Title: JAK-STAT Signaling: A Double-Edged Sword of Immune Regulation and Cancer Progression. Source: Cancers (Basel) URL: [Link]

  • Title: The safety of JAK inhibitors. Source: Nature Reviews Rheumatology URL: [Link]

  • Title: Enzyme-Linked Immunosorbent Assay (ELISA). Source: British Journal of Biomedical Science URL: [Link]

physicochemical properties of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential (CAS No: 2443909-85-9). Primarily utilized as a pharmaceutical intermediate in the synthesis of diverse active compounds, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals.[1][2][3][4][5] This document outlines the compound's chemical identity and structure, details established methodologies for determining its key physicochemical parameters, and discusses the implications of these properties in the context of synthetic chemistry and drug discovery workflows.

Introduction: The Role of a Key Intermediate

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is critical. Spirocyclic systems, such as the one present in this compound, are of significant interest due to their rigid, three-dimensional nature, which can offer improved binding affinity and metabolic stability in target drug molecules.

This compound serves as a crucial building block.[1][3][5] Its characterization is the foundational step for its effective use in multi-step syntheses. The hydrochloride salt form suggests an intent to improve solubility and stability, a common strategy in pharmaceutical development. This guide provides the technical framework for researchers to fully characterize this intermediate, ensuring reproducibility and scalability in their synthetic endeavors.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of all subsequent research. The fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2443909-85-9[2][6]
Molecular Formula C₉H₁₈ClN₃O₂[6]
Molecular Weight 235.71 g/mol [6][7]
Purity Typically ≥95%[6][7]
Molecular Structure

The molecule features a unique spirocyclic core, where two rings share a single carbon atom. This structure contains an azetidine ring and a substituted imidazolidinone ring. The methoxyethyl and methyl substitutions provide distinct chemical handles and influence the compound's polarity and reactivity.

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the complete structural analysis of 5-(2-methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2][3] The unique triazaspirocyclic scaffold, featuring a strained four-membered azetidine ring fused to a five-membered lactam, necessitates a rigorous and integrated analytical approach.[4] This document moves beyond simple data reporting, offering a rationale for the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. We detail not only the protocols but also the causal logic behind the experimental sequence, demonstrating how each technique provides orthogonal, confirmatory data to build an unambiguous structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust methodology for characterizing complex heterocyclic small molecules.

Introduction to the Analyte

This compound is a heterocyclic compound featuring a spirocyclic system where two rings share a single quaternary carbon atom.[5] The IUPAC nomenclature [3.4] denotes the number of atoms in each ring besides the spiroatom, corresponding to an azetidine (four-membered) and a pyrrolidinone (five-membered) ring. The presence of three nitrogen atoms, a lactam carbonyl group, and flexible side chains presents a unique analytical challenge. As a hydrochloride salt, one of the basic nitrogen centers is protonated, which influences its physicochemical properties and is often leveraged to facilitate crystallization.[6][7]

Accurate structural verification is paramount in pharmaceutical development to ensure identity, purity, and consistency, forming the bedrock of regulatory submission and downstream process chemistry. The following guide establishes a self-validating workflow to achieve this.

Proposed Structure:

Chemical structure of this compound

(Image generated for illustrative purposes)

The Strategic Analytical Workflow

The structural elucidation of a novel or complex molecule is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information, and their strategic combination provides a system of cross-validation. Our approach begins with confirming the molecular formula and proceeds to map atomic connectivity, identify functional groups, and finally, determine the absolute three-dimensional structure.

Structural_Analysis_Workflow start Target Compound: 5-(2-Methoxyethyl)-7-methyl-2,5,7- triazaspiro[3.4]octan-6-one HCl ms Mass Spectrometry (HRMS) start->ms Provides: Molecular Formula ftir FTIR Spectroscopy start->ftir Provides: Functional Groups nmr NMR Spectroscopy (1D & 2D) ms->nmr Confirms: Elemental Composition xray X-ray Crystallography nmr->xray Provides: Connectivity Map for Refinement final Unambiguous Structural Confirmation nmr->final Defines: Structure in Solution ftir->nmr Confirms: Key Bonds (C=O, N-H) xray->final Defines: Absolute 3D Structure HMBC_Correlations structure C1_H->C4_spiro C3_H->C4_spiro C8_H->C4_spiro C8_H->C6_carbonyl N5_CH2->C6_carbonyl N7_CH3->C8_H

Figure 2: Key HMBC correlations for structural confirmation. The dashed blue lines indicate crucial long-range couplings that connect the azetidine ring protons (on C1, C3) and the lactam ring protons (on C8) to the central spiro-carbon (C4), unequivocally establishing the spirocyclic framework.

FTIR Spectroscopy: Rapid Functional Group Confirmation

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive chemical fingerprint of the molecule, confirming the presence of key functional groups. [8][9]It serves as a quick quality check and corroborates data from other techniques. For this molecule, we are particularly interested in confirming the N-H bonds of the salt, the C=O of the lactam, and the C-O ether linkage.

Protocol 5.1: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Characteristic Infrared Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
N-H (amine salt)Stretch3200 - 2800Strong, very broad
N-H (azetidine)Stretch3350 - 3310Medium, sharp
C-H (aliphatic)Stretch2950 - 2850Strong, sharp
C=O (lactam)Stretch1710 - 1670Strong, sharp [10]
N-HBend1650 - 1580Medium [11]
C-O (ether)Stretch1150 - 1085Strong
C-NStretch1250 - 1020Medium [11]

Trustworthiness: The presence of a strong, sharp absorption around 1680 cm⁻¹ is a key indicator of the five-membered lactam ring. [10]The very broad absorption centered around 3000 cm⁻¹ is characteristic of an amine hydrochloride salt. The absence of unexpected peaks confirms the sample's purity from a functional group perspective.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides the complete chemical structure (constitution), it does not define the three-dimensional arrangement of atoms in space. Single-Crystal X-ray Crystallography is the only technique that provides an unambiguous, high-resolution 3D model of the molecule in the solid state. [12][13]It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding with the chloride anion. [14][15]

Protocol 6.1: Crystal Growth and Data Collection
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/ether or methanol/isopropanol. The salt form of the compound often yields higher quality crystals than the free base. [6]2. Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer.

  • Data Collection: Use a diffractometer with a suitable X-ray source (e.g., Mo Kα). Collect diffraction data over a full sphere of reciprocal space while cooling the crystal under a nitrogen stream to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve a final, validated crystallographic model.

Trustworthiness: A successfully refined crystal structure provides the ultimate proof of structure. It will confirm:

  • The spirocyclic connection at C4.

  • The precise geometry and ring strain of the azetidine and lactam rings. [4]* The exact location of protonation (which nitrogen is the cation).

  • The conformation of the methoxyethyl side chain.

  • The crystal packing and the network of hydrogen bonds between the cation, the chloride anion, and any solvent molecules of crystallization. [6]

Summary of Structural Proof

Structural FeaturePrimary EvidenceConfirmatory Evidence
Molecular Formula (C₉H₁₇N₃O₂) HRMS¹³C NMR (carbon count), ¹H NMR (proton integration)
Lactam Carbonyl (C=O) FTIR (~1680 cm⁻¹), ¹³C NMR (~172 ppm)HMBC from adjacent protons
Ether Linkage (C-O-C) FTIR (~1100 cm⁻¹), ¹H & ¹³C NMR shiftsCOSY and HMBC within the methoxyethyl chain
Spirocyclic Core HMBC (correlations to quaternary C4)X-ray Crystallography
Full Connectivity 2D NMR (COSY, HSQC, HMBC)X-ray Crystallography, MS/MS Fragmentation
3D Structure & Stereochemistry X-ray Crystallography-
Salt Formation (N⁺-H Cl⁻) FTIR (broad N-H stretch), X-rayNMR (downfield shift of N-H proton)

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the authoritative structural data required for advanced drug development and manufacturing.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.

  • Electrospray ionization mass spectrometry of macrocyclic spirocycles. ResearchGate.

  • This compound. Papharma.

  • This compound. TargetMol.

  • H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate.

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH.

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester.

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.

  • 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). Lab901.

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... ResearchGate.

  • The packing structure of hydrochloride salt (I), viewed down the... ResearchGate.

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PMC - NIH.

  • Applicability of FTIR-ATR Method to Measure Carbonyls in Blood Plasma after Physical and Mental Stress. NIH.

  • IR: amines. University of Calgary.

  • Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH.

  • Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. PubMed.

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate.

  • Organic chemistry - Wikipedia. Wikipedia.

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online.

  • Carbonyl - compounds - IR - spectroscopy. University of Lodz.

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Sources

The Emergence of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and History of Triazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with complex biological targets is perpetual. For decades, the focus was predominantly on "flat," sp²-rich aromatic and heteroaromatic systems. However, the increasing recognition of the importance of three-dimensional (3D) topology for enhancing potency, selectivity, and pharmacokinetic properties has shifted the paradigm.[1] Azaspirocycles, characterized by a spirocyclic junction containing at least one nitrogen atom, have emerged as privileged scaffolds in this new era of drug design.[2] Their inherent rigidity and well-defined spatial arrangement of substituents offer a superior platform for probing the intricate topographies of protein binding sites.

This technical guide delves into the fascinating history and discovery of a specific class of these molecules: the triazaspiro compounds. These structures, featuring three nitrogen atoms connected to a single quaternary spiro-carbon, represent a unique and challenging synthetic target that has captured the attention of chemists for over half a century. We will explore the seminal discoveries that first brought these compounds to light, trace the evolution of their synthetic methodologies, and examine their journey from chemical curiosities to vital components in modern drug discovery programs.

The Genesis: A Pivotal Year in Triazaspiro Chemistry

While nitrogen-containing heterocycles have been a cornerstone of organic chemistry for over a century, the specific subclass of triazaspiro compounds remained largely unexplored until the late 1960s.[3][4][5] The year 1968 marks a watershed moment, with a flurry of publications within a three-month span laying the foundational groundwork for the synthesis of these complex scaffolds. These pioneering studies, driven by the exploration of isocyanate and formamidine chemistry, provided the first rational entries into this class of molecules.

The most common synthetic pathway to emerge was the 1,3-dipolar cycloaddition, a powerful reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[6][7] Seminal work by Ulrich et al. and Dyer et al. demonstrated that heating aryl isocyanates in N,N-dimethylformamide (DMF) could produce pentaaryl-1,3,6,8,10-pentazaspiro[4.5]decane-2,4,7,9-tetraones. The initial hypothesis for the mechanism involved the formation of a 1,4-dipole from the reaction of the isocyanate with DMF, which would then react with a second isocyanate molecule. However, it was later shown that the reaction likely proceeds through an N-heterocyclic carbene (NHC) intermediate.

Concurrently, Richter reported the synthesis of tethered triazaspirocycles through the reaction of a pyrrolopyrimidine with 2-methylimino-1-methyl-pyrrolidine. This work highlighted the utility of formamidines as precursors for constructing these spirocyclic systems.

These initial forays, while groundbreaking, were often limited in scope and produced compounds with limited functional group tolerance. However, they ignited a field of research that would continue to evolve and refine the synthesis of these valuable scaffolds.

The Evolution of Synthetic Strategy: From Brute Force to Finesse

The early methods, while effective in proving the concept, often required harsh reaction conditions and offered limited control over stereochemistry. As the demand for structurally diverse and functionally decorated triazaspiro compounds grew, particularly in the context of drug discovery, more sophisticated and versatile synthetic strategies were developed.

1,3-Dipolar Cycloaddition: The Workhorse of Triazaspiro Synthesis

The 1,3-dipolar cycloaddition has remained the most prevalent method for constructing triazaspirocycles. The versatility of this reaction lies in the wide array of 1,3-dipoles and dipolarophiles that can be employed, leading to a diverse range of triazaspiro frameworks.

Key 1,3-Dipoles in Triazaspiro Synthesis:

  • Isocyanates, Isothiocyanates, and Isoselenocyanates: These remain some of the most common precursors, reacting with various dipolarophiles to form the five-membered ring of the triazaspiro system.

  • Azides: The use of azides in [3+2] cycloadditions, often referred to as "click chemistry," has provided a highly efficient and regioselective route to triazole-containing triazaspirocycles.[6]

  • Nitrile Imines: These reactive intermediates can also participate in 1,3-dipolar cycloadditions to afford triazaspiro compounds.

The choice of solvent and catalyst has been shown to significantly impact the efficiency and selectivity of these reactions. The development of green protocols utilizing water, ionic liquids, or deep eutectic solvents, often in conjunction with microwave irradiation or nanocatalysts, has made the synthesis of triazaspirocycles more sustainable and efficient.[8][9]

G

Intramolecular Cyclization Strategies

Intramolecular reactions offer a powerful approach to constructing complex cyclic systems with high levels of stereo- and regioselectivity. In the context of triazaspiro synthesis, intramolecular nucleophilic addition of nitrogen atoms to a double bond has proven to be a valuable strategy. Both 5- and 6-exo-trig cyclizations have been successfully employed to generate the spirocyclic core.

A notable example of this approach is found in the total synthesis of dibromoagelaspongin, where an oxidative cyclization using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) was a key step in forming the tethered triazaspirocycle.

Multi-Component Reactions

The drive for efficiency and atom economy in organic synthesis has led to the development of multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. The Strecker reaction, a classic MCR for the synthesis of α-amino cyanides, has been adapted for the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones, which have shown promise as myelostimulators.[10]

Triazaspiro Compounds in Drug Discovery: A New Dimension of Bioactivity

The unique three-dimensional and rigid nature of the triazaspiro scaffold makes it an attractive motif for interacting with the well-defined binding pockets of biological targets. This has led to their increasing application in drug discovery, with several classes of triazaspiro compounds demonstrating significant biological activity.

Natural Products as a Source of Inspiration

Nature has long been a source of inspiration for medicinal chemists, and triazaspiro compounds are no exception. A number of natural products, primarily from Penicillium species, feature the triazaspiro motif. Many of these are derived from the biosynthetic transformation of roquefortine C.

Table 1: Bioactive Natural Triazaspiro Compounds

CompoundSourceBiological ActivityReference
Glandicoline BP. glandicolaAntimicrobial against S. aureus, M. luteus, and E. coli
MeleagrinPenicillium speciesInhibition of bacterial fatty acid synthesis, anti-settlement activity against barnacles, cytotoxic against tumor cell lines
OxalineP. oxalicumAnti-proliferative activity against Jurkat T cell leukemia, inhibition of tubulin polymerization
NeoxalinePenicillium speciesAnti-proliferative activity against Jurkat T cell leukemia
Synthetic Triazaspiro Compounds as Therapeutic Agents

Building on the structural insights from natural products and the advancements in synthetic methodology, medicinal chemists have designed and synthesized novel triazaspiro compounds with potent and selective activities against a range of therapeutic targets.

  • METTL3 Inhibitors: 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of the METTL3/METTL14 protein complex, a key player in RNA modification and a promising target in oncology.[11][12]

  • Myelostimulators: As mentioned earlier, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to possess myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow.[10]

  • Chemokine Receptor Antagonists: Certain triazaspiro[5.5]undecane derivatives have been investigated as chemokine receptor antagonists, which have potential applications in the treatment of inflammatory and immune disorders.[13]

G

Experimental Protocols: Key Synthetic Methodologies

To provide a practical understanding of the synthesis of these fascinating molecules, detailed protocols for the preparation of key triazaspiro scaffolds are presented below.

Protocol 1: Synthesis of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative via Strecker Reaction

This protocol is adapted from the synthesis of spiroconnected N-alkoxyalkylpiperidine hydantoins, which have demonstrated myelostimulating activity.[10]

Step 1: Synthesis of the α-Amino Nitrile

  • To a stirred suspension of sodium cyanide (1.0 equivalent) and the desired primary amine hydrochloride (1.0 equivalent) in a 9:1 mixture of DMSO and water, add a solution of the corresponding N-alkoxyalkyl-4-piperidone (1.0 equivalent) in DMSO.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Urea Formation

  • Dissolve the crude α-amino nitrile in acetic acid.

  • Add a solution of potassium cyanate (2.0 equivalents) in water.

  • Stir the reaction mixture at 35 °C for 1 hour.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to the Hydantoin

  • Dissolve the crude urea derivative in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.

Protocol 2: Synthesis of a 1,4,9-Triazaspiro[5.5]undecan-2-one Derivative for METTL3 Inhibition

This protocol is based on the general strategy for the synthesis of METTL3 inhibitors.[11][14]

Step 1: Synthesis of the Spirocyclic Intermediate

  • Start with commercially available 1-Boc-4-piperidone.

  • Perform a multi-step sequence involving alkylation with ethyl 2-bromoacetate.

  • Follow with reduction of a protecting group (e.g., Cbz) and concomitant intramolecular cyclization to afford the tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate intermediate.

Step 2: Buchwald-Hartwig Coupling

  • To a stirred solution of the appropriate aryl halide (1.0 equivalent) and the spirocyclic intermediate (1.1 equivalents) in toluene, add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 110 °C for 12-16 hours.

  • Cool the reaction mixture, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the deprotected amine.

Step 4: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the deprotected amine in a suitable solvent (e.g., DMF).

  • Add the desired chloro-substituted heteroaromatic compound (e.g., 4,6-dichloropyrimidine) and a base (e.g., DIPEA).

  • Heat the reaction mixture to 80-100 °C for 4-8 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the final 1,4,9-triazaspiro[5.5]undecan-2-one derivative.

Conclusion and Future Outlook

The journey of triazaspiro compounds from their initial discovery in 1968 to their current status as valuable scaffolds in drug discovery is a testament to the ingenuity and perseverance of organic and medicinal chemists. The development of robust and versatile synthetic methodologies has been instrumental in unlocking the potential of these unique three-dimensional structures. As our understanding of complex biological systems continues to grow, the demand for novel chemical matter that can effectively and selectively modulate these systems will only increase. With their inherent structural rigidity, precise vectoral presentation of substituents, and proven track record of biological activity, triazaspiro compounds are poised to play an increasingly important role in the development of the next generation of therapeutics. Future research in this area will likely focus on the development of even more efficient and enantioselective synthetic methods, the exploration of novel triazaspiro scaffolds, and their application to an even broader range of therapeutic targets.

References

  • Gober, C. M., Carroll, P. J., & Joullié, M. M. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. Mini-reviews in organic chemistry, 13(2), 126–142. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of medicinal chemistry, 64(17), 12738–12760. [Link]

  • BenchChem. (2023). A Comparative Guide to the Synthesis of Azaspirocycles. BenchChem.
  • Gober, C. M., Carroll, P. J., & Joullié, M. M. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. Mini-reviews in organic chemistry, 13(2), 126–142. [Link]

  • Gober, C. M., Carroll, P. J., & Joullié, M. M. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. Request PDF. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. [Link]

  • Procopio, A., Nardi, M., Oliverio, M., & De Nino, A. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 588. [Link]

  • BenchChem. (2023). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
  • Antoniadou, M., Tsoleridis, C. A., Stephanidou-Stephanatou, J., & Kontogianni, V. G. (2017). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2017(4), M963. [Link]

  • Procopio, A., Nardi, M., Oliverio, M., & De Nino, A. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2202030. [Link]

  • Procopio, A., Nardi, M., Oliverio, M., & De Nino, A. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 73. [Link]

  • Sharma, A., Kumar, V., & Kumar, N. (2018). A review on 1,3-dipolar cycloaddition reactions in bioconjugation and it's importance in pharmaceutical chemistry. International Journal of Research in Pharmaceutical Sciences, 9(4), 1234-1241.
  • van der Heijden, K. W., van der Vorm, S., & van der Marel, G. A. (2020). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry–A European Journal, 26(46), 10436-10454. [Link]

  • Comparative study of 1,2,3-triazoles synthesis via click reactions. (2023).
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  • Utkina, N. K., Zueva, E. V., Novikova, V. V., & Balakin, K. V. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52(1), 34-38. [Link]

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  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Semantic Scholar. [Link]

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Spectroscopic Data for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride: A Guide to a Data Gap

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry, often utilized as an intermediate in the synthesis of more complex pharmaceutical agents.[1][2][3][4][5] Its molecular structure, featuring a spirocyclic core, presents a unique scaffold for drug design. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and formulation. The molecular formula of the compound is C₉H₁₈ClN₃O₂, corresponding to a molecular weight of 235.71 g/mol .[6]

A thorough understanding of the molecular structure is paramount for its application in drug development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the chemical structure of such molecules. However, a comprehensive search of publicly available scientific databases and literature has revealed a significant gap: at present, there is no publicly accessible experimental spectroscopic data (NMR, IR, MS) for this compound.

This guide will, therefore, address this data gap by outlining the expected spectroscopic features of the molecule based on its known structure. It will also provide a detailed framework of the experimental protocols necessary to acquire this crucial data, serving as a roadmap for researchers who may synthesize or acquire this compound.

Predicted Spectroscopic Characteristics

While experimental data is unavailable, we can predict the key spectroscopic signatures of this compound based on its constituent functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. Key expected resonances include:

  • A singlet for the N-methyl group.

  • Multiplets for the methylene (CH₂) groups of the azetidine and pyrrolidinone rings, as well as the methoxyethyl side chain. The protons on the carbon adjacent to the spirocenter are expected to be diastereotopic and may show complex splitting patterns.

  • A singlet for the methoxy (OCH₃) group.

  • The presence of the hydrochloride salt may lead to a broad signal for the protonated amine, which might be exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. We anticipate signals for:

  • The carbonyl carbon (C=O) of the lactam, which will be the most downfield signal.

  • The spiro carbon, a quaternary carbon atom at the junction of the two rings.

  • Several signals in the aliphatic region corresponding to the methylene carbons of the rings and the side chain, as well as the N-methyl and O-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered lactam (γ-lactam).

  • N-H stretching bands for the secondary amine hydrochloride in the region of 2400-3000 cm⁻¹ (broad).

  • C-H stretching vibrations for the aliphatic methyl and methylene groups just below 3000 cm⁻¹.

  • C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

  • A C-O-C stretching band for the ether linkage in the methoxyethyl group, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

  • The molecular ion (M⁺) , corresponding to the free base, would be observed at an m/z value corresponding to the exact mass of C₉H₁₇N₃O₂.

  • In electrospray ionization (ESI) mass spectrometry, the most prominent peak would likely be the [M+H]⁺ ion , representing the protonated free base.

  • Fragmentation patterns would be expected to arise from the cleavage of the side chain and the spirocyclic rings, providing further structural confirmation.

Experimental Protocols for Spectroscopic Analysis

For researchers who synthesize or obtain this compound, the following are detailed, standard protocols for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the N-H protons will be exchangeable in D₂O. DMSO-d₆ is often a good choice for observing exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer, typically with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation in positive ion mode.

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and control fragmentation.

  • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer will provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • To study fragmentation, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Visualization and Interpretation

The following diagrams illustrate the molecular structure of the compound and a conceptual workflow for its spectroscopic characterization.

Caption: Molecular structure of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one.

spectroscopic_workflow cluster_synthesis Compound Availability cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesis or Purchase of 5-(2-Methoxyethyl)-7-methyl-2,5,7- triazaspiro[3.4]octan-6-one HCl nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Sample Prep ir IR Spectroscopy (FTIR-ATR) start->ir Sample Prep ms Mass Spectrometry (ESI-MS, HRMS) start->ms Sample Prep structure Structural Elucidation and Confirmation nmr->structure Data Analysis ir->structure Data Analysis ms->structure Data Analysis

Caption: Conceptual workflow for the spectroscopic characterization of the target compound.

Conclusion

While this compound is commercially available as a research chemical, the absence of published experimental spectroscopic data represents a critical information gap for the scientific community. This guide provides a detailed predictive overview of the expected spectral characteristics and robust, field-proven protocols for the acquisition and analysis of NMR, IR, and MS data. It is intended to serve as a valuable resource for researchers, enabling them to independently verify the structure and purity of this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors. The future publication of this data would be a valuable contribution to the chemical literature.

References

  • Vertex AI Search. This compound.
  • Lab901. 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride).
  • TargetMol. This compound.
  • TargetMol. This compound (Chinese).
  • CymitQuimica. This compound.
  • MedChem Express. 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one (hydrochloride).

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A Comprehensive Technical Guide to Determining the Solubility of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1][2][3][4][5]. Understanding the solubility of this compound is paramount for its effective use in drug development, influencing everything from reaction kinetics in synthesis to the formulation of final drug products. This document outlines the theoretical underpinnings of solubility for hydrochloride salts, presents a detailed experimental protocol for solubility determination using the shake-flask method, and discusses the critical factors that influence the dissolution of this spirocyclic compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to characterizing this important pharmaceutical intermediate.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the bioavailability, formulation, and overall efficacy of a drug substance. For a pharmaceutical intermediate like this compound, its solubility profile in various solvents is a critical determinant for its successful application in the synthesis of APIs[1][2][3][4][5]. The hydrochloride salt form is often chosen for its potential to enhance aqueous solubility and stability compared to the free base[6]. However, the solubility of a hydrochloride salt is not a simple constant; it is influenced by a multitude of factors including the properties of the solvent, temperature, and the pH of the medium[6][7][8].

This guide will delve into a systematic approach to characterizing the solubility of this compound. We will explore the theoretical considerations for dissolving this molecule, provide a step-by-step experimental workflow, and discuss the interpretation of the resulting data.

Theoretical Considerations for Solubility of a Hydrochloride Salt

The dissolution of this compound in a solvent is a complex process governed by the interplay of intermolecular forces between the solute and the solvent molecules. As a hydrochloride salt, the compound exists in an ionized form in the solid state. Upon dissolution in a polar solvent, the ionic lattice is disrupted, and the individual ions are solvated by the solvent molecules.

Several key factors influence this process:

  • Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds like hydrochloride salts. The dielectric constant of the solvent plays a crucial role in reducing the electrostatic forces between the cation and the chloride anion, facilitating their separation and solvation.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of the solute. The presence of heteroatoms (nitrogen and oxygen) in the structure of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one suggests that hydrogen bonding will be a significant contributor to its interaction with protic solvents.

  • pH of the Medium: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility. The hydrochloride salt is the salt of a weak base. In aqueous solutions, the solubility will be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form.

  • Common-Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt can be suppressed due to the common-ion effect, which shifts the dissolution equilibrium towards the undissolved solid[6].

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature, but this is not always the case.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound[8]. It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (purity >95%)

  • A selection of solvents of varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO))[9][10]

  • Buffer solutions of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[7][8][11]

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add chosen solvent/buffer prep1->prep2 Dispense into vial equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor for equilibrium (e.g., 24-48h) equil1->equil2 sample1 Centrifuge to pellet solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 sample4 Dilute sample if necessary sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Figure 1: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvents: Add a known volume of the selected solvent or buffer solution to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm)[8]. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Inject the prepared samples and standards onto the HPLC system and record the peak areas.

    • Calculate the concentration of the dissolved compound in the original supernatant using the calibration curve and accounting for any dilutions.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)
Water80.1[Experimental Value]
Methanol32.7[Experimental Value]
Ethanol24.5[Experimental Value]
Isopropanol19.9[Experimental Value]
Acetonitrile37.5[Experimental Value]
Acetone20.7[Experimental Value]
Ethyl Acetate6.0[Experimental Value]
DMSO46.7[Experimental Value]

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C

Buffer pHSolubility (mg/mL)
1.2[Experimental Value]
4.5[Experimental Value]
6.8[Experimental Value]
7.4[Experimental Value]

The interpretation of these results should consider the physicochemical principles discussed earlier. For instance, a higher solubility in polar protic solvents like water and methanol would be expected due to favorable ionic and hydrogen bonding interactions. The pH-solubility profile is expected to show higher solubility at lower pH values, consistent with the behavior of a hydrochloride salt of a weak base.

The following diagram illustrates the logical relationship between solvent properties and the expected solubility of the hydrochloride salt.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Expected Solubility solute 5-(2-Methoxyethyl)-7-methyl-2,5,7- triazaspiro[3.4]octan-6-one HCl (Ionic, H-bond donors/acceptors) high_sol High Solubility solute->high_sol mod_sol Moderate to High Solubility solute->mod_sol low_sol Low Solubility solute->low_sol solvent_polarity High Polarity (High Dielectric Constant) solvent_polarity->high_sol Favorable Ion-Dipole Interactions solvent_hbond H-Bonding Capacity (Protic Solvents) solvent_hbond->high_sol Strong H-Bonding solvent_aprotic Aprotic Polar Solvents solvent_aprotic->mod_sol Dipole-Dipole Interactions solvent_nonpolar Nonpolar Solvents solvent_nonpolar->low_sol Unfavorable Interactions 'Like Dissolves Like'

Figure 2: Relationship between solvent properties and expected solubility.

Conclusion

This technical guide has provided a detailed framework for the systematic determination and understanding of the solubility of this compound. By employing the robust shake-flask method and considering the fundamental principles of solubility, researchers can generate high-quality, reliable data. This information is invaluable for guiding decisions in process chemistry, formulation development, and ultimately, for accelerating the journey of new therapeutic agents from the laboratory to the clinic. The self-validating nature of the described protocol, which includes confirming equilibrium, ensures the trustworthiness of the generated solubility data.

References

  • Vertex AI Search. (n.d.). This compound.
  • TargetMol. (n.d.). This compound.
  • Lab901. (n.d.). 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride).
  • Mole, J., Box, K., & Comer, J. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 845-855.
  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.
  • Babu, R., & Kumar, S. (2009). Salt Selection in Drug Development. Pharmaceutical Technology, 33(10), 52-58.
  • de Campos, D. P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 503-511.
  • Anumalagundam, S. (2017). Solubility experimental methods.pptx. SlideShare.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 845-855.
  • AdooQ BioScience. (n.d.). This compound | 药物中间体.
  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.
  • My Skin Recipes. (n.d.). 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-onehydrochloride.
  • TargetMol. (n.d.). This compound.

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An In-depth Technical Guide to the Thermal Stability Assessment of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a novel pharmaceutical intermediate.[1][2][3][4] The stability of such intermediates is a critical parameter in drug development, directly impacting storage conditions, shelf-life, and the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] This document outlines the theoretical underpinnings of thermal degradation and presents a suite of robust analytical methodologies for a thorough stability assessment. Detailed, field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC) are provided, emphasizing the causality behind experimental choices to ensure self-validating and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive thermal stability profile for novel chemical entities.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

This compound is identified as a pharmaceutical intermediate, a building block for the synthesis of more complex active compounds.[1][2][3][4] The journey of a pharmaceutical intermediate from synthesis to its incorporation into an API is fraught with various thermal stresses, including purification, drying, milling, and storage. An unstable intermediate can lead to the formation of impurities, which may be carried through to the final drug product, potentially altering its efficacy, safety, and stability. Therefore, a comprehensive understanding of the thermal behavior of this spirocyclic lactam hydrochloride is not merely a regulatory requirement but a fundamental aspect of robust drug development.

The spiro-γ-lactam core is a structural motif present in a range of bioactive molecules, valued for its conformational rigidity.[7][8] However, the presence of a lactam ring, an ether linkage, and a hydrochloride salt introduces potential degradation pathways. This guide provides the necessary tools to probe these potential liabilities.

Theoretical Framework: Anticipating Thermal Degradation Pathways

The thermal stability of a molecule is intrinsically linked to its structure. The subject compound possesses several functional groups that can be susceptible to thermal degradation:

  • Spiro-γ-lactam: Lactam rings can undergo hydrolysis, although this is more relevant in the presence of moisture. Thermally, ring-opening reactions or decarbonylation could be potential degradation pathways, especially at elevated temperatures.[9]

  • Ether Linkage: The methoxyethyl side chain contains an ether group, which is generally stable but can undergo cleavage under harsh conditions.

  • Triazaspiro-octane Core: The stability of this heterocyclic system will be dependent on the bond dissociation energies of the constituent bonds. Ring strain in the spirocyclic system could also influence its thermal lability.

  • Hydrochloride Salt: The hydrochloride salt form can influence the overall stability. The release of hydrogen chloride gas upon heating is a common degradation pathway for hydrochloride salts and can potentially catalyze further degradation of the organic molecule.

A thorough thermal stability investigation aims to identify the temperatures at which these degradation pathways become significant and to characterize the resulting degradants.

Experimental Approach to Thermal Stability Assessment

A multi-faceted approach utilizing orthogonal analytical techniques is essential for a comprehensive thermal stability profile. The combination of thermal analysis techniques like DSC and TGA with a separation technique like HPLC provides a holistic view of the material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides critical information on melting point, purity, polymorphism, and exothermic or endothermic degradation events.[11][12]

The choice of a low sample mass ensures minimal thermal gradients within the sample, leading to sharper peaks and better resolution. The pierced lid allows for the escape of any evolved gases, preventing a pressure build-up that could alter the thermal events. A moderate heating rate of 10 °C/min is a standard practice that balances resolution and experimental time. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation and allowing for the study of inherent thermal stability.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Crimp the pan with a pierced lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to 25 °C.

    • Set the heating rate to 10 °C/min.

    • Set the final temperature to a point beyond any expected thermal events (e.g., 350 °C), as determined by a preliminary TGA scan.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Seal in Pierced Pan Weigh->Seal Load Load Sample & Reference Seal->Load Setup Set Parameters (25-350°C, 10°C/min, N2) Load->Setup Run Acquire Data Setup->Run Analyze Analyze Thermogram Run->Analyze Identify Identify Melting Point Analyze->Identify Detect Detect Degradation Events Analyze->Detect

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] It is invaluable for determining the temperature at which degradation begins, quantifying the loss of volatiles (e.g., water or residual solvents), and assessing the overall thermal stability of a compound.[5][6][14]

A slightly larger sample mass (5-10 mg) is used in TGA to ensure accurate mass measurements. The open pan configuration facilitates the escape of any evolved gases. The heating rate and nitrogen purge are consistent with the DSC experiment to allow for direct comparison of the data. Running a second experiment in an air atmosphere can reveal susceptibility to oxidative degradation.

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 25 °C.

    • Set the heating rate to 10 °C/min.

    • Set the final temperature to a point where complete decomposition is expected (e.g., 600 °C).

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Start the temperature program and record the sample mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).[15] Identify the temperatures of maximum rates of mass loss from the derivative (DTG) curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Weigh Weigh 5-10 mg Sample Calibrate->Weigh Load Load into Open Pan Weigh->Load Place Place Pan in Furnace Load->Place Setup Set Parameters (25-600°C, 10°C/min, N2) Place->Setup Run Acquire Mass Loss Data Setup->Run Analyze Analyze TGA/DTG Curves Run->Analyze Determine Determine T-onset Analyze->Determine Quantify Quantify Mass Loss Steps Analyze->Quantify

Caption: Workflow for TGA analysis.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

While DSC and TGA indicate if and when a compound degrades, HPLC is crucial for separating and quantifying the parent compound and its degradation products.[16] A stability-indicating HPLC method is one that is validated to be specific for the drug substance in the presence of its degradation products and any other potential impurities.[17]

Forced degradation studies are the cornerstone of developing a stability-indicating method. By intentionally degrading the sample under various stress conditions (acid, base, oxidation, heat, light), we can generate the likely degradation products. The chromatographic conditions are then optimized to ensure that these degradants are well-separated from the parent peak and from each other. A photodiode array (PDA) detector is used to assess peak purity and to provide spectral information that can help in the preliminary identification of degradants.

  • Forced Degradation Study:

    • Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose separate aliquots to the following conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H2O2 at room temperature for 24 hours.

      • Thermal: Heat the solid compound at a temperature below its melting point (determined by DSC) for 48 hours.

      • Photolytic: Expose the solution to UV light (ICH Q1B guidelines).

    • Neutralize the acidic and basic samples before analysis.

  • Chromatographic Method Development:

    • Initial Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm.

      • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: PDA detector, monitoring at a wavelength of maximum absorbance for the parent compound.

      • Column Temperature: 30 °C.

    • Method Optimization: Analyze the forced degradation samples. Adjust the gradient, mobile phase pH, or column chemistry as needed to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation (ICH Q2(R1) Guidelines): Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow cluster_stress Forced Degradation cluster_dev Method Development cluster_validate Method Validation Stress Expose sample to Acid, Base, Peroxide, Heat, Light Analyze Analyze Stressed Samples by HPLC Stress->Analyze Optimize Optimize Separation (Gradient, Mobile Phase) Analyze->Optimize Validate Validate for Specificity, Linearity, Accuracy, etc. Optimize->Validate

Sources

Unlocking the Therapeutic Potential of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one Hydrochloride Derivatives: A Strategic Guide to Biological Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical scaffold, 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, is recognized primarily as a versatile intermediate for the synthesis of diverse active compounds.[1][2][3][4][5] While the biological activity of the core molecule is undefined, its derivatives present a landscape of therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for novel derivatives of this triazaspiro[3.4]octan-6-one scaffold. We will move beyond theoretical discussions to provide actionable, field-proven strategies and detailed experimental protocols, empowering researchers to effectively deconvolve the mechanism of action of their proprietary compounds. This document is designed to serve as a strategic manual, from initial computational predictions to rigorous experimental validation, ensuring a scientifically sound and efficient path in drug discovery.

Part 1: The 2,5,7-Triazaspiro[3.4]octan-6-one Scaffold: A Foundation for Novel Therapeutics

The starting point of our investigation, this compound, is a unique spirocyclic structure. Such scaffolds are of significant interest in medicinal chemistry as they can be used to create novel drug candidates with potential therapeutic properties.[6] The rigid, three-dimensional nature of spirocycles can lead to improved target specificity and better pharmacological properties compared to more flexible linear molecules.

While direct biological data for our core scaffold is not available, examining related structures can provide valuable initial insights. For instance, research into 2,6-diazaspiro[3.4]octan-7-one derivatives has identified them as potent antagonists of the Sigma-1 receptor (σ1R), a promising drug target for pain management.[7] This finding suggests that the broader class of azaspiro[3.4]octane derivatives may have a propensity to interact with targets in the central nervous system. This serves not as a definitive prediction, but as a valuable, hypothesis-generating starting point for our target identification journey.

Part 2: A Strategic Framework for Target Deconvolution

The process of identifying the molecular targets of active compounds from phenotypic screens is known as "target deconvolution".[8][9] A successful target deconvolution strategy is not linear but rather an integrated, multi-faceted approach. It combines computational, phenotypic, and direct biochemical methods to build a strong, evidence-based case for a drug's mechanism of action.[10][11]

Our proposed strategy is a four-phase workflow designed to systematically narrow down and confirm the biological targets of novel derivatives.

Target_Deconvolution_Workflow cluster_0 Phase 1: Prediction & Hypothesis Generation cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Direct Target Identification cluster_3 Phase 4: Confirmation & Validation P1 In Silico Analysis (Docking, Pharmacophore Modeling) P2 Phenotypic Screening (Cell-based Assays) P1->P2 Guide Assay Development P3_1 Affinity-Based Methods (e.g., Affinity Chromatography) P2->P3_1 Identify Active Hits P3_2 Label-Free Methods (e.g., Thermal Proteome Profiling) P2->P3_2 Identify Active Hits P4 Target Validation (RNAi, CRISPR, Biochemical Assays) P3_1->P4 Generate Target Candidates P3_2->P4 Generate Target Candidates P4->P1 Refine Models

Caption: A strategic workflow for identifying and validating biological drug targets.

  • Phase 1: In Silico and Computational Prediction: This initial phase uses the chemical structure of the derivatives to predict potential biological targets.[12] Computational methods are cost-effective and can rapidly generate hypotheses, helping to prioritize experimental efforts.[13]

  • Phase 2: Phenotypic Screening: This phase involves testing the compounds in cell-based assays that model a disease state.[14] This approach is powerful because it identifies molecules that have a desired biological effect without prior knowledge of the target, which is crucial for discovering novel mechanisms of action.[15]

  • Phase 3: Direct Target Engagement and Identification: Once a compound shows interesting activity in a phenotypic screen, the next step is to identify its direct binding partners within the cell.[11] This can be achieved through two main classes of methods: affinity-based approaches, which use a modified version of the compound to "pull out" its targets, and label-free methods, which detect target engagement with the unmodified compound.[15][16]

  • Phase 4: Target Validation: The final and most critical phase is to confirm that the identified target is responsible for the compound's observed biological effect.[12][17] This involves techniques like genetic knockdown or knockout of the proposed target to see if it abolishes the compound's activity.[18]

Part 3: Detailed Methodologies and Protocols

A cornerstone of scientific integrity is reproducible, well-documented methodology. This section provides detailed protocols for the key experimental workflows outlined in our strategic framework.

Protocol 1: In Silico Target Prediction using Pharmacophore Modeling

Rationale: This computational approach identifies potential targets by searching databases of known protein structures for binding sites that are complementary to the 3D features of the active compound (the pharmacophore).[12] This is a hypothesis-generating step that can guide initial biological testing.

Step-by-Step Methodology:

  • 3D Structure Generation: Generate a low-energy 3D conformation of the 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one derivative.

  • Pharmacophore Feature Identification: Identify key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Pharmacophore Model Generation: Create a 3D model representing the spatial arrangement of these features.

  • Database Screening: Screen a database of protein structures (e.g., Protein Data Bank - PDB) with the generated pharmacophore model to identify proteins with complementary binding pockets.

  • Hit Prioritization: Rank the potential protein targets based on scoring functions that estimate binding affinity.

  • Literature Review: Investigate the top-ranked potential targets to determine their biological relevance to the desired therapeutic area.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: This is a widely used biochemical technique to isolate and identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[8][19] It provides direct evidence of a physical interaction between the compound and its target protein(s).

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize tagged derivative (e.g., with biotin) B Immobilize on solid support (e.g., streptavidin beads) A->B C Incubate with cell lysate B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins (SDS-PAGE) E->F G Identify proteins (Mass Spectrometry) F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the lead compound that includes a linker and an affinity tag, such as biotin.[19] It is critical to ensure that the addition of the tag does not significantly alter the compound's biological activity.

  • Immobilization: Covalently attach the tagged compound to a solid support, like agarose or magnetic beads, to create an affinity matrix.[19] For biotinylated compounds, streptavidin-coated beads are commonly used.[19]

  • Lysate Incubation: Prepare a cell lysate from a relevant cell line. Incubate the lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.

  • Washing: Perform a series of washing steps with appropriate buffers to remove proteins that are non-specifically bound to the matrix.[20]

  • Elution: Elute the specifically bound proteins from the matrix. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by using a solution containing the free (untagged) compound to compete for binding.[20]

  • Protein Identification: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identify them using mass spectrometry.[19]

Protocol 3: Thermal Proteome Profiling (TPP)

Rationale: TPP is a powerful label-free method to identify drug targets.[12] It is based on the principle that when a protein binds to a small molecule, its thermal stability changes. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins, one can identify which proteins were stabilized by the compound.[15]

TPP_Workflow cluster_treatment Sample Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_quantification Quantification & Analysis A Treat cells/lysate with Compound vs. Vehicle (DMSO) B Aliquot samples and heat to a range of temperatures A->B C Centrifuge to separate soluble vs. precipitated proteins B->C D Quantify soluble proteins using Mass Spectrometry C->D E Identify proteins with significant thermal shifts D->E

Caption: Workflow for Thermal Proteome Profiling (TPP).

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated samples and heat them to a range of different temperatures (e.g., from 37°C to 67°C).

  • Separation of Aggregates: Cool the samples to room temperature and centrifuge to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the abundance of each protein across all temperature points and treatment conditions using quantitative mass spectrometry.

  • Data Analysis: For each protein, plot the fraction remaining soluble as a function of temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct binding event.

Part 4: Data Interpretation and Synthesis

Methodology Principle Strengths Limitations Citation(s)
In Silico Prediction Computational modeling and database screeningFast, low-cost, generates hypothesesPredictions require experimental validation; may miss novel binding sites[12][13]
Phenotypic Screening Measures compound effect in a biological systemIdentifies functionally relevant compounds; unbiased by target assumptionsTarget is unknown; can be prone to false positives[14][15]
Affinity Chromatography Physical isolation of binding partnersProvides direct evidence of interaction; can identify entire protein complexesRequires chemical modification of the compound; risk of false positives from non-specific binding[8][16][19][20]
Thermal Proteome Profiling Ligand-induced change in protein thermal stabilityLabel-free (uses unmodified compound); can be performed in live cells; proteome-wideLess sensitive for membrane proteins; may not detect binding that doesn't alter stability[12][15][16]

Part 5: Conclusion and Future Directions

The journey from a novel chemical scaffold like 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one to a validated drug candidate is a complex but systematic process. By employing an integrated strategy of in silico prediction, phenotypic screening, direct target identification, and rigorous validation, researchers can efficiently and accurately deconvolve the mechanism of action of their proprietary derivatives.

The future of target identification lies in the integration of 'omics' technologies and the increasing use of artificial intelligence and machine learning to predict molecular interactions and interpret complex biological data.[17] As these technologies evolve, the path to discovering novel therapeutics from promising scaffolds like the one discussed herein will become even more precise and accelerated.

References

  • Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]

  • Lee, J. H., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-90. Available from: [Link]

  • Oncodesign Services. Target Deconvolution | Drug Discovery | CRO services. Available from: [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available from: [Link]

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  • Technology Networks. (2022-11-04). Target Identification and Validation in Drug Development. Available from: [Link]

  • Schreiber, S. L. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(11), 833-841. Available from: [Link]

  • Subramani, N. K., & Venugopal, S. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Journal of Biomolecular Structure and Dynamics, 43(1), 1-16. Available from: [Link]

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  • Lab901. 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). Available from: [Link]

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  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. Available from: [Link]

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The 2,5,7-Triazaspiro[3.4]octan-6-one Core: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has driven medicinal chemistry into the realm of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as "privileged structures" due to their inherent conformational rigidity and ability to present substituents in precise spatial orientations. This guide provides an in-depth technical overview of the 2,5,7-triazaspiro[3.4]octan-6-one core, a unique heterocyclic system poised for significant impact in drug discovery. We will explore its synthetic accessibility, physicochemical properties, and potential as a versatile template for the design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their programs.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

Historically, drug discovery has been dominated by "flat" aromatic and heteroaromatic ring systems. While successful, this chemical space is heavily explored, leading to challenges in achieving novel intellectual property and overcoming existing resistance mechanisms. Spirocycles, which feature two rings sharing a single atom, offer a compelling alternative by introducing a higher fraction of sp³-hybridized carbons (Fsp³). This increased three-dimensionality can lead to significant improvements in:

  • Potency and Selectivity: The rigid framework of a spirocycle can pre-organize appended functional groups into an optimal conformation for binding to a biological target, minimizing the entropic penalty of binding and enhancing potency. This conformational restriction can also improve selectivity by reducing off-target interactions.

  • Physicochemical Properties: The introduction of spirocyclic cores has been shown to favorably modulate key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability. This can lead to improved pharmacokinetic profiles and a higher probability of clinical success.[1]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to uncharted chemical space, offering opportunities for the development of first-in-class therapeutics with novel mechanisms of action.

The 2,5,7-triazaspiro[3.4]octan-6-one core, with its embedded lactam functionality and multiple nitrogen atoms, presents a particularly attractive scaffold for library synthesis and the exploration of diverse biological targets. The nitrogen atoms can serve as points for further derivatization or as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.

Synthetic Strategies for the Construction of the Azaspiro[3.4]octan-6-one Core

While specific literature on the synthesis of 2,5,7-triazaspiro[3.4]octan-6-ones is nascent, the construction of the core azaspiro[3.4]octan-6-one framework can be approached through established synthetic methodologies for spirocyclic lactams. The key challenge lies in the strategic installation of the three nitrogen atoms at the desired positions.

Conceptual Synthetic Approach: Aza-Annulation Reactions

A plausible and efficient strategy for the synthesis of the 2,5,7-triazaspiro[3.4]octan-6-one core involves aza-annulation reactions. These reactions form the basis for the construction of nitrogen-containing rings. A hypothetical, yet chemically sound, approach is outlined below.

Workflow for a Hypothetical Aza-Annulation Synthesis:

cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Intermediate & Final Product A Protected Azetidine-3-one C Condensation and Intramolecular Cyclization A->C B α-Amino Acid Derivative B->C D Protected 2,5,7-Triazaspiro[3.4]octan-6-one C->D Formation of Spirocyclic Lactam E Deprotection D->E F Final 2,5,7-Triazaspiro[3.4]octan-6-one Core E->F cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_hit Hit Identification & Validation cluster_sar Lead Optimization A Library of 2,5,7-Triazaspiro[3.4]octan-6-one Analogs B High-Throughput Screening (HTS) Against Target of Interest A->B C Identification of 'Hits' B->C D Dose-Response and IC50 Determination C->D E Structure-Activity Relationship (SAR) Studies D->E F Optimization of Potency, Selectivity, and ADME Properties E->F

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and application of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a key intermediate in pharmaceutical research and development. The unique spirocyclic azetidine moiety imparts conformational rigidity, a desirable feature in modern drug design for enhancing target affinity and selectivity. These application notes offer a detailed, step-by-step protocol for the synthesis of a representative N-substituted triazaspiro[3.4]octan-6-one scaffold, based on established methodologies for similar structures. The causality behind experimental choices, safety precautions, and methods for purification and characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic frameworks have gained considerable attention in medicinal chemistry due to their inherent three-dimensionality and conformational constraint. Unlike linear or simple cyclic molecules, the spirocyclic core, where two rings share a single atom, orients substituents in well-defined vectors, which can lead to improved interactions with biological targets. The 2,5,7-triazaspiro[3.4]octan-6-one core, containing a strained azetidine ring fused to a hydantoin-like moiety, is an emerging scaffold in drug discovery. The incorporation of such motifs can enhance metabolic stability by shielding susceptible positions from enzymatic degradation and improve physicochemical properties such as solubility.

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its strategic functionalization allows for the exploration of chemical space around a rigid core, a key strategy in lead optimization.

Proposed Synthetic Pathway: A Modular Approach

A plausible and modular synthetic route to this compound involves a multi-step sequence starting from the construction of the core triazaspiro[3.4]octan-6-one ring system, followed by sequential N-alkylation and N-methylation, and finally, salt formation.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product A Precursor A C 2,5,7-Triazaspiro[3.4]octan-6-one A->C Cyclization B Precursor B B->C D N-Alkylation with 1-bromo-2-methoxyethane C->D E N-Methylation D->E F 5-(2-Methoxyethyl)-7-methyl- 2,5,7-triazaspiro[3.4]octan-6-one hydrochloride E->F HCl Salt Formation

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of the core scaffold and its subsequent functionalization.

Part 1: Synthesis of the 2,5,7-Triazaspiro[3.4]octan-6-one Core

The synthesis of the triazaspiro[3.4]octan-6-one core can be achieved through various methods, often involving the cyclization of appropriately functionalized precursors. A representative method is adapted from the synthesis of similar spirocyclic systems.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Azetidine-3-carbonitrile hydrochloride≥95%Commercially Available
Amino acid ester hydrochloride≥98%Commercially Available
TriethylamineAnhydrous, ≥99.5%Commercially Available
Phosgene or TriphosgeneSolution in TolueneCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available

Protocol:

  • Free-Basing of Azetidine Precursor:

    • Suspend azetidine-3-carbonitrile hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Filter the resulting triethylamine hydrochloride salt and wash the filter cake with DCM.

    • Carefully concentrate the filtrate under reduced pressure to obtain the free azetidine base. Caution: Azetidine is volatile and should be handled in a well-ventilated fume hood.

  • Urea Formation:

    • Dissolve the free azetidine base and an amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of triphosgene (0.4 eq) in DCM to the reaction mixture. Extreme Caution: Triphosgene is a safer alternative to phosgene gas but must be handled with extreme care in a fume hood as it can release phosgene.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Cyclization and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the 2,5,7-triazaspiro[3.4]octan-6-one core.

Part 2: N-Alkylation and N-Methylation

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,5,7-Triazaspiro[3.4]octan-6-oneAs synthesized-
1-Bromo-2-methoxyethane≥97%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Iodomethane (Methyl Iodide)≥99%Commercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available

Protocol:

  • N-Alkylation with 1-Bromo-2-methoxyethane:

    • To a solution of the triazaspiro[3.4]octan-6-one core (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the reaction back to 0 °C and add 1-bromo-2-methoxyethane (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • N-Methylation:

    • Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq) and iodomethane (1.5 eq). Caution: Iodomethane is a carcinogen and should be handled with appropriate safety precautions.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the desired N-alkylated, N-methylated product.

Part 3: Hydrochloride Salt Formation and Purification

The final step involves the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-oneAs synthesized-
Hydrochloric acid2 M solution in diethyl etherCommercially Available
Diethyl etherAnhydrousCommercially Available
IsopropanolACS GradeCommercially Available

Protocol:

  • Salt Formation:

    • Dissolve the purified final product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) with stirring.

    • A precipitate should form. If not, the solution can be cooled or a co-solvent like hexane can be added to induce precipitation.

    • Stir the suspension for 1-2 hours.

  • Purification by Recrystallization:

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • For further purification, recrystallization can be performed. The choice of solvent is critical and may require some experimentation. A common solvent system for polar hydrochloride salts is a mixture of an alcohol (e.g., isopropanol or ethanol) and an anti-solvent (e.g., diethyl ether or hexane).

    • Dissolve the crude salt in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

    • Dry the final product under vacuum to a constant weight.

Characterization and Analytical Methods

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxyethyl group (methylene protons adjacent to oxygen and nitrogen), the methyl group, and the protons of the spirocyclic core.
¹³C NMR Resonances for the carbonyl carbon, the spirocyclic carbons, and the carbons of the methoxyethyl and methyl substituents.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Safety Precautions

Working with azetidine-containing compounds and reactive reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile, toxic, or reactive reagents (e.g., azetidine, triphosgene, iodomethane, sodium hydride) must be performed in a certified chemical fume hood.

  • Handling of Reagents:

    • Azetidine: Is a volatile and flammable liquid. Avoid inhalation and skin contact.

    • Triphosgene: Can release toxic phosgene gas. Handle with extreme caution and have a quenching solution (e.g., aqueous ammonia) readily available.

    • Sodium Hydride: Is a water-reactive solid. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Iodomethane: Is a carcinogen and a potent alkylating agent. Use appropriate containment and handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of novel drug candidates. The free secondary amine in the azetidine ring provides a handle for further derivatization, allowing for the introduction of various pharmacophoric groups.

G A 5-(2-Methoxyethyl)-7-methyl- 2,5,7-triazaspiro[3.4]octan-6-one (Free Base) B Reductive Amination A->B C Amide Coupling A->C D Sulfonylation A->D E Aryl Halide Coupling A->E F Diverse Library of Drug Candidates B->F C->F D->F E->F

Caption: Diversification of the spirocyclic scaffold.

This scaffold can be incorporated into molecules targeting a wide range of biological targets, including enzymes (e.g., kinases, proteases) and G-protein coupled receptors (GPCRs). The conformational rigidity of the spirocyclic core can lead to compounds with improved selectivity and reduced off-target effects.

Conclusion

The protocol and application notes provided herein offer a comprehensive guide for the synthesis and utilization of this compound. By understanding the underlying principles of the synthetic steps and adhering to strict safety measures, researchers can effectively employ this valuable building block in the design and development of novel therapeutic agents. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization campaigns.

References

  • Due to the proprietary nature of many pharmaceutical intermediates, a direct public-domain synthesis of this compound is not readily available. The synthetic protocols provided are based on established methodologies for the synthesis of similar spirocyclic azetidine and triazaspiro-octanone scaffolds.

applications of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the available scientific literature indicates that 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is a novel chemical entity. It is best characterized as a unique spirocyclic scaffold, representing a starting point for medicinal chemistry exploration rather than a compound with an already defined biological application. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to approach the investigation of this and similar novel spirocyclic scaffolds. We will delineate the strategic rationale, experimental protocols, and data interpretation required to unlock its therapeutic potential.

Scientific Rationale: The Strategic Value of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single common atom, are of increasing interest in drug discovery. Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic structures. This structural rigidity allows for precise orientation of substituents into protein binding pockets, potentially leading to enhanced potency and selectivity.

The 2,5,7-triazaspiro[3.4]octan-6-one core, in particular, presents several desirable features for medicinal chemistry:

  • Structural Rigidity and Complexity: The spirocyclic nature provides a fixed, three-dimensional arrangement of functional groups, which can improve binding affinity and reduce the entropic penalty upon binding to a biological target.

  • Multiple Functionalization Points: The presence of nitrogen atoms and a ketone offers multiple sites for chemical modification, enabling the generation of diverse chemical libraries for screening.

  • Improved Physicochemical Properties: Compared to planar aromatic systems, spirocyclic scaffolds often lead to compounds with better solubility, lower lipophilicity, and improved metabolic stability, all of which are critical for developing successful drug candidates.

This guide provides a roadmap for systematically evaluating the potential of this compound as a foundational scaffold for novel therapeutics.

Proposed Investigational Workflow

The exploration of a novel scaffold like this compound should follow a logical, multi-stage process. The primary objective is to identify a "hit"—a compound that shows activity against a specific biological target—which can then be optimized into a lead compound.

G cluster_0 Phase 1: Scaffold Characterization & Library Synthesis cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead Optimization Scaffold 5-(2-Methoxyethyl)-7-methyl- 2,5,7-triazaspiro[3.4]octan-6-one HCl Library Combinatorial Library Generation Scaffold->Library Parallel Synthesis HTS High-Throughput Screening (HTS) Library->HTS Assay Cascade Hit_ID Hit Identification & Confirmation HTS->Hit_ID Data Analysis SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Iterative Synthesis Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate Selection

Figure 1: A generalized workflow for scaffold-based drug discovery, starting from the initial scaffold to lead optimization.

Application Note I: Library Synthesis Strategy

Objective: To generate a chemically diverse library of compounds based on the 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one core for biological screening.

Rationale: The core scaffold possesses reactive sites—specifically the secondary amine within the azetidine ring and potentially the other ring nitrogen—that can be functionalized using various chemical reactions. A parallel synthesis approach is recommended to efficiently create a library of analogs.

Protocol: Parallel Amide Coupling for Library Generation

  • Scaffold Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane or DMF) and neutralize with a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to obtain the free base.

  • Reagent Plating: In a 96-well reaction block, dispense an equimolar amount of a diverse set of carboxylic acids into each well. A typical starting point is a library of 100-200 commercially available carboxylic acids with varying properties (size, electronics, lipophilicity).

  • Coupling Agent Addition: Add a solution of a peptide coupling reagent (e.g., HATU or HBTU) and an activating base (e.g., DIPEA) in DMF to each well.

  • Scaffold Addition: Add the prepared solution of the free base scaffold to each well to initiate the coupling reaction.

  • Reaction Incubation: Seal the reaction block and allow it to shake at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a few representative wells.

  • Work-up and Purification: Upon completion, the reaction mixtures can be worked up in parallel. A common method is liquid-liquid extraction followed by purification using high-throughput preparative HPLC.

  • Quality Control and Plating: The final compounds should be analyzed for purity (typically >95% by LC-MS) and identity (by high-resolution mass spectrometry). The purified compounds are then accurately weighed, dissolved in DMSO to a standard concentration (e.g., 10 mM), and plated into 96- or 384-well plates ready for biological screening.

Application Note II: High-Throughput Screening (HTS) Protocols

Once the library is synthesized, it must be screened against various biological targets to identify potential "hits." The choice of assays depends on the therapeutic areas of interest. Below are two generalized protocols for common target classes that are amenable to HTS.

Protocol: General Kinase Inhibition Assay (Biochemical)

Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology. This protocol describes a generic, fluorescence-based assay to identify inhibitors from the synthesized library.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Solution: Dilute the target kinase enzyme in assay buffer to a 2X final concentration.

    • Substrate/ATP Solution: Prepare a solution containing the kinase-specific peptide substrate and ATP at a 2X final concentration in the assay buffer. The ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be identified.

  • Compound Plating: Using an acoustic dispenser (e.g., Echo®), transfer a small volume (e.g., 20-50 nL) of each library compound from the DMSO source plates to a low-volume, 384-well assay plate. This typically results in a final assay concentration of 1-10 µM.

  • Enzyme Addition: Add the 2X kinase solution to each well of the assay plate containing the compounds.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add the 2X substrate/ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a duration determined by the kinase's activity (typically 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use a phosphorylation-specific antibody coupled to a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

G cluster_workflow Kinase Inhibition Assay Workflow Compound 1. Plate Library Compound (e.g., 50 nL) Enzyme 2. Add Kinase Enzyme Compound->Enzyme Incubate1 3. Pre-incubate (15 min) Enzyme->Incubate1 Substrate 4. Add ATP/ Substrate Mix Incubate1->Substrate Incubate2 5. Incubate (60 min) Substrate->Incubate2 Detect 6. Add Detection Reagents & Read Plate Incubate2->Detect

Figure 2: Step-by-step workflow for a typical biochemical kinase inhibition assay used in HTS.

Protocol: General Cell Viability/Cytotoxicity Assay

Rationale: This assay is fundamental in oncology drug discovery to identify compounds that are toxic to cancer cells. It can also be used as a counter-screen to flag compounds that are non-specifically cytotoxic.

  • Cell Plating: Seed a cancer cell line of interest (e.g., HeLa, A549) into 384-well, clear-bottom, tissue culture-treated plates at a predetermined density (e.g., 1,000-5,000 cells/well). Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Addition: The next day, add the library compounds to the cells. A dose-response curve is typically generated by performing serial dilutions of the compounds directly in the assay plates. Final concentrations might range from 100 µM down to 10 nM. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Return the plates to the incubator and incubate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: After the incubation period, measure cell viability. A common method is to use a reagent like CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolic activity.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle-treated controls (100% viability) and a background control (no cells, 0% viability). The resulting dose-response curves are fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Data Summary and Interpretation

The data generated from HTS campaigns should be systematically organized to facilitate hit selection.

Parameter Description Typical Value for a "Hit"
Percent Inhibition The percentage reduction in signal in a single-point screen (e.g., at 10 µM).> 50%
IC₅₀ (Biochemical) The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.< 1 µM
IC₅₀ (Cellular) The concentration of a compound required to inhibit a cellular process (e.g., proliferation) by 50%.< 10 µM
Selectivity The ratio of IC₅₀ values against a primary target versus off-targets.> 10-fold over related targets
Ligand Efficiency (LE) A measure of the binding energy per heavy atom of a compound. (LE = -RTln(IC₅₀) / N)> 0.3

A promising "hit" from the library derived from the 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one scaffold would ideally exhibit potent activity in a biochemical assay, corresponding activity in a cell-based assay, and a clean profile in cytotoxicity counter-screens (unless cytotoxicity is the desired endpoint). Such hits would then become the starting point for a full-fledged hit-to-lead medicinal chemistry program.

Conclusion

While this compound does not have a defined medicinal chemistry application at present, its novel spirocyclic structure makes it an attractive starting point for drug discovery. By employing systematic strategies for library synthesis and high-throughput screening as outlined in this guide, researchers can effectively probe its potential to generate novel chemical matter against a wide range of biological targets. The protocols and workflows provided herein offer a robust framework for initiating such an investigation and unlocking the therapeutic value of this and other innovative chemical scaffolds.

References

There are no specific publications detailing the medicinal chemistry applications of "this compound." The references provided below are authoritative sources that support the general principles of scaffold-based drug discovery, the importance of spirocyclic systems, and the standard protocols described in this guide.

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: High-Throughput Screening: A Powerful Approach to Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application Note & Protocol Guide: Derivatization Strategies for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for modifying this spirocyclic scaffold. The focus is on providing robust and reproducible procedures, explaining the underlying chemical principles, and offering insights into the characterization of the resulting novel chemical entities.

Introduction: The Strategic Value of the Triazaspiro[3.4]octan-6-one Scaffold

The 2,5,7-triazaspiro[3.4]octan-6-one core represents a unique three-dimensional (3D) scaffold that has garnered significant interest in modern drug discovery. Unlike traditional flat, aromatic structures, spirocyclic systems introduce conformational rigidity and novel exit vectors for substituent placement, often leading to improved potency, selectivity, and pharmacokinetic properties. The title compound, this compound, is a pharmaceutical intermediate[1][2] that offers multiple points for chemical modification, making it a versatile starting material for the generation of diverse compound libraries.

Derivatization of this scaffold is primarily aimed at exploring the structure-activity relationship (SAR) of lead compounds. By systematically modifying the available reactive handles, researchers can fine-tune the pharmacological profile of a molecule to enhance its therapeutic potential. This guide will focus on the most common and effective derivatization strategies for this class of compounds.

Overview of Derivatization Strategies

The structure of this compound presents a primary site for derivatization: the secondary amine at the 2-position of the spiro[3.4]octane ring. This amine can be functionalized through several classical organic transformations:

  • N-Acylation: Reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is a fundamental transformation for introducing a wide variety of substituents.[3][4][5]

  • N-Alkylation: Introduction of alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination offers a more controlled alternative.[6][7][8]

  • Reductive Amination: A process involving the formation of an iminium ion with an aldehyde or ketone, followed by in-situ reduction to yield the corresponding tertiary amine.[6][7][9][10] This method is highly versatile and avoids many of the pitfalls of direct alkylation.[7]

The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for these reactions.

G Start 5-(2-Methoxyethyl)-7-methyl-2,5,7- triazaspiro[3.4]octan-6-one (Free Base) Acyl N-Acylation Start->Acyl RCOCl or (RCO)2O Alkyl N-Alkylation Start->Alkyl R-X Reductive Reductive Amination Start->Reductive RCHO/RCOR', Reducing Agent Amide Amide Derivatives Acyl->Amide TertiaryAmine1 Tertiary Amine Derivatives Alkyl->TertiaryAmine1 TertiaryAmine2 Tertiary Amine Derivatives Reductive->TertiaryAmine2 G cluster_0 Reductive Amination Workflow Start Combine Free Base and Carbonyl Compound in Anhydrous Solvent Iminium Iminium Ion Formation (Optional: Acetic Acid Catalyst) Start->Iminium Reduction Add NaBH(OAc)3 for In-Situ Reduction Iminium->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification

Sources

Unlocking Novel Chemical Space: Application Notes for the Versatile Building Block 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in modern drug design. Their inherent three-dimensionality provides a rigid framework that can enhance binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability.[1][2] The 2,5,7-triazaspiro[3.4]octan-6-one core is a particularly compelling example of such a scaffold, offering a unique spatial arrangement of nitrogen atoms for diverse functionalization.

This guide provides detailed application notes and protocols for the use of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (herein referred to as TMSOH-Cl ), a versatile building block for the synthesis of novel compounds.[3][4] We will explore its chemical properties, discuss strategies for its selective functionalization, and provide exemplary protocols for key chemical transformations.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of TMSOH-Cl is paramount for designing successful synthetic routes.

PropertyValueSource
Molecular Formula C₉H₁₈ClN₃O₂
Molecular Weight 235.71 g/mol
Appearance White to off-white solidTypical for hydrochloride salts of amines
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane, ethyl acetateInferred from typical properties of similar compounds

The key structural feature of TMSOH-Cl is the triazaspiro[3.4]octan-6-one core. This scaffold contains three nitrogen atoms with distinct electronic and steric environments:

  • N2: A secondary amine within a strained four-membered azetidine ring.

  • N5: A tertiary amine within a five-membered lactam ring, substituted with a 2-methoxyethyl group.

  • N7: A tertiary amine within the lactam ring, substituted with a methyl group.

The hydrochloride salt form indicates that one of the nitrogen atoms is protonated. Based on the relative basicities of the amines, the secondary amine (N2) in the azetidine ring is the most likely site of protonation. This is a critical consideration for reaction planning, as it must be deprotonated to its free base form to act as a nucleophile.

Strategic Functionalization: Targeting the N2-Position

The secondary amine at the N2 position of the azetidine ring is the primary handle for derivatization. The increased reactivity of azetidines compared to their larger ring counterparts is well-documented and attributed to ring strain.[5][6] This inherent reactivity, coupled with its less sterically hindered environment compared to the tertiary amines, makes the N2 position the most probable site for selective functionalization.

The general workflow for utilizing TMSOH-Cl as a building block involves an initial deprotonation step to generate the free base, followed by reaction with a suitable electrophile.

G cluster_0 Activation cluster_1 Functionalization TMSOH-Cl TMSOH-Cl TMSOH_FreeBase TMSOH Free Base TMSOH-Cl->TMSOH_FreeBase Deprotonation Base Base Base->TMSOH-Cl Novel_Compound Novel Compound TMSOH_FreeBase->Novel_Compound Nucleophilic Attack Electrophile Electrophile Electrophile->TMSOH_FreeBase

General workflow for TMSOH-Cl functionalization.

Exemplary Protocols

The following protocols are provided as a starting point for the functionalization of TMSOH-Cl . Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: N-Acylation of TMSOH-Cl with an Acid Chloride

This protocol describes the formation of an amide bond at the N2 position.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Acylation of the N2-amine introduces a wide range of functionality, allowing for the exploration of structure-activity relationships.

Materials:

  • This compound (TMSOH-Cl )

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a stirred suspension of TMSOH-Cl (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. The suspension should become a clear solution as the free base is formed.

  • Acylation: Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.

Self-Validation:

  • TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot/peak indicates the progress of the reaction.

  • Spectroscopic Analysis: Confirmation of the product structure should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of a new amide proton signal in the ¹H NMR spectrum and the characteristic amide carbonyl signal in the ¹³C NMR spectrum are indicative of successful acylation.

Protocol 2: N-Sulfonylation of TMSOH-Cl

This protocol details the formation of a sulfonamide linkage at the N2 position.

Rationale: The sulfonamide group is a common pharmacophore found in numerous approved drugs. Its introduction can modulate the electronic properties and hydrogen bonding capabilities of the final compound.

Materials:

  • This compound (TMSOH-Cl )

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic) and a non-nucleophilic base like DIPEA

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: Suspend TMSOH-Cl (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere. Add DIPEA (2.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 30 minutes.

  • Sulfonylation: Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-sulfonylated product.

Protocol 3: Reductive Amination with TMSOH-Cl

This protocol describes the N-alkylation of the N2 position via reductive amination with an aldehyde or ketone.

Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in drug discovery to introduce diverse alkyl substituents.[7] This method avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.

G TMSOH_FreeBase TMSOH Free Base Imine_Iminium Imine/Iminium Intermediate TMSOH_FreeBase->Imine_Iminium Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine_Iminium N_Alkylated_Product N-Alkylated Product Imine_Iminium->N_Alkylated_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine_Iminium

Sources

Application Note: Comprehensive Analytical Strategies for the Quantification of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methodologies for the precise and accurate quantification of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a key pharmaceutical intermediate.[1][2][3] Recognizing the critical role of this compound in the synthesis of various active pharmaceutical ingredients (APIs), this application note outlines robust and validated analytical protocols using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in authoritative standards.

Introduction: The Analytical Imperative for a Novel Spirocyclic Intermediate

This compound is a spirocyclic compound featuring a unique three-dimensional structure conferred by the quaternary carbon stereocenter.[4] Such conformational rigidity is often a desirable trait in medicinal chemistry. As a crucial building block in pharmaceutical synthesis, the purity and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final API. This necessitates the development of sensitive, specific, and reliable analytical methods for its quantification in various matrices, from raw materials to in-process control samples.

This guide provides a multi-platform approach to the quantitative analysis of this compound, addressing different needs in a drug development pipeline, from routine quality control to more demanding trace-level analysis.

Physicochemical Properties and Analytical Considerations

Before developing any analytical method, understanding the physicochemical properties of the analyte is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H18ClN3O2[1]
Molecular Weight 235.71 g/mol [1][5]
Structure A spirocyclic lactam with ether and secondary amine functionalities.[5]
Predicted Solubility Likely soluble in water and polar organic solvents like methanol and acetonitrile due to the hydrochloride salt form and polar functional groups.Inferred from structure
UV Chromophore The amide (lactam) carbonyl group is expected to have a weak UV absorbance at low wavelengths (around 200-220 nm).Inferred from structure

The presence of multiple nitrogen atoms makes this compound readily ionizable, which is a significant advantage for mass spectrometry-based methods.[6][7] The lack of a strong UV chromophore suggests that UV-based detection might be less sensitive and require detection at lower wavelengths, where interference from other components can be a challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness, cost-effectiveness, and reproducibility.[8] For the title compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) method with a polar-embedded column is recommended to achieve adequate retention of this polar analyte.

Rationale for Method Selection

Given the polar nature of the compound, traditional C18 columns might provide insufficient retention. A HILIC approach, which uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, is well-suited for retaining and separating polar compounds. Alternatively, an aqueous C18 or a polar-embedded RP column can also be effective.

Experimental Protocol: HPLC-UV for Purity and Assay

Objective: To determine the purity and concentration of this compound in a drug substance sample.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-embedded RP column.

  • Reference standard of this compound (purity ≥ 99.5%).

  • HPLC-grade acetonitrile, water, and formic acid.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Provides ionic strength and controls the ionization of the analyte for better peak shape.
Mobile Phase B AcetonitrileStrong eluting solvent in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA gradient is used to ensure elution of the analyte and any potential impurities with different polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 210 nmThe amide chromophore is expected to absorb at this wavelength. A DAD is useful to check for peak purity.
Injection Volume 2 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution at a similar concentration as the standard.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the blank, standards, and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards.[9] Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of the compound in complex matrices or for genotoxic impurity analysis, LC-MS/MS is the method of choice.[10][11]

Rationale for Method Selection

The high specificity of tandem mass spectrometry, which involves monitoring a specific fragmentation of the parent ion, allows for accurate quantification even in the presence of co-eluting impurities. The compound's nitrogen atoms are readily protonated, making it ideal for positive mode electrospray ionization (ESI+).

Experimental Protocol: LC-MS/MS for Trace-Level Quantification

Objective: To quantify trace levels of this compound.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • The same LC setup as for the HPLC-UV method can be used.

  • High-purity solvents and reagents are critical.

Chromatographic Conditions: The same chromatographic conditions as the HPLC-UV method can be a good starting point. A fast gradient might be employed for high-throughput analysis.

Mass Spectrometry Conditions:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe multiple nitrogen atoms are easily protonated.
Precursor Ion [M+H]+ m/z 200.15Calculated for C9H18N3O2 + H+
Product Ions (for MRM) To be determined by infusion of a standard solution. Likely fragments would involve the loss of the methoxyethyl group or cleavage of the spiro rings.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

Procedure:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range).

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12]

  • Data Analysis: Quantification is typically performed using an internal standard to correct for matrix effects and variations in instrument response.

Workflow for LC-MS/MS Method Development

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Standard/Sample Dilution LC HILIC Chromatography Prep->LC MS_Source ESI+ Source LC->MS_Source Q1 Quadrupole 1 (Precursor Ion Selection) MS_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Quant Quantification using Internal Standard Detector->Quant

Caption: Workflow for LC-MS/MS quantification.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified internal standard is used.[13]

Rationale for Method Selection

The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14] This makes qNMR a highly accurate and precise method for determining the purity of a reference standard or for assaying a drug substance.

Experimental Protocol: qNMR for Purity Assessment

Objective: To determine the absolute purity of a batch of this compound.

Instrumentation and Materials:

  • NMR spectrometer (≥ 400 MHz).[15]

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., D2O or DMSO-d6).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the analyte and the internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Optimize other acquisition parameters for quantitative analysis.

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Relationship in qNMR

qNMR_Logic Analyte Analyte Signal Integral (I_analyte) Purity Analyte Purity Analyte->Purity Proportional to Molar Amount Standard Standard Signal Integral (I_IS) Standard->Purity Reference for Molar Amount

Caption: Core principle of qNMR quantification.

Method Validation Summary

All developed methods must be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.

Table 2: Typical Validation Parameters

ParameterHPLC-UVLC-MS/MSqNMR
Specificity YesYesYes
Linearity YesYesNot required
Range YesYesNot applicable
Accuracy YesYesYes
Precision YesYesYes
LOD/LOQ YesYesYes
Robustness YesYesYes

Conclusion

This application note provides a comprehensive overview of three powerful analytical techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control, LC-MS/MS for trace-level analysis, and qNMR for the certification of reference materials. The provided protocols serve as a robust starting point for method development and validation in a regulated pharmaceutical environment.

References

  • Jeong, E. et al. (2007). Electrospray ionization mass spectrometry of macrocyclic spirocycles. Journal of the American Chemical Society. As cited in ResearchGate. [Link]

  • Tillmann, U., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 493. [Link]

  • National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central. [Link]

  • Lab901. (n.d.). 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). Retrieved from Lab901 website. [Link]

  • Various Authors. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. As compiled on a research platform. [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from Wikipedia. [Link]

  • Musile, G., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 14(4), 366–378. [Link]

  • LibreTexts. (n.d.). 12: Nuclear Magnetic Resonance Spectroscopy. Retrieved from eCampusOntario Pressbooks. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • American University of Beirut. (2016, July 18). HPLC for Active Ingredients Separation and Quantification [Video]. YouTube. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]

  • de Morais, S. M., et al. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 28(19), 6828. [Link]

  • Zejc, A., & Obniska, J. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(6), 423-428. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

  • Zhang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6683457. [Link]

  • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(4), 1291. [Link]

Sources

Application Notes and Protocols: A Framework for In Vitro Assay Development Using Derivatives of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutic agents are underpinned by robust and reproducible in vitro assays. These assays are the first step in characterizing the biological activity of a new chemical entity, providing crucial data on its mechanism of action, potency, and selectivity.[1][2] This guide provides a comprehensive framework for the development of in vitro assays for derivatives of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a compound identified as a pharmaceutical intermediate for the synthesis of various active compounds.[3][4][5][6] Given that the specific biological target of this compound is not publicly defined, this document will serve as a foundational guide for researchers to systematically explore its potential biological activities.

The journey of developing an effective in vitro assay is a multi-step process that begins with understanding the physicochemical properties of the compound and progresses through target identification, assay design, optimization, and validation.[7][8][9] This document will provide detailed protocols and the scientific rationale behind them, empowering researchers to generate high-quality, reliable data.

Part 1: Foundational Steps in Assay Development

Before embarking on specific assay protocols, several foundational considerations are paramount to success. These initial steps ensure that the subsequent experimental work is built on a solid and well-understood base.

Compound Characterization and Handling

A thorough understanding of the test compound is critical. For this compound and its derivatives, the following should be established:

  • Purity and Identity: Confirmed via analytical methods such as LC-MS and NMR.

  • Solubility: Determined in various aqueous and organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[10]

  • Stability: Assessed under different storage conditions (temperature, light) to ensure the integrity of the compound throughout the experimental timeline.

Target Identification and Hypothesis Generation

Since the biological target is unknown, a hypothesis-driven approach is necessary. This can be initiated through:

  • Computational Modeling: In silico methods such as molecular docking against known protein targets can provide initial hypotheses.

  • Phenotypic Screening: Assessing the compound's effect on whole cells or organisms can reveal its functional impact, guiding further target deconvolution.[10]

  • Structural Similarity Analysis: Comparing the compound's structure to known pharmacophores can suggest potential target classes.

For the purpose of this guide, we will proceed with the hypothetical scenario that preliminary screening suggests the compound may act as an inhibitor of a specific enzyme class, for example, a protein kinase.

Part 2: Biochemical Assays for Direct Target Interaction

Biochemical assays are essential for determining if a compound directly interacts with its putative molecular target in a purified system.[1] These assays are typically performed in a cell-free environment and are crucial for determining parameters like IC50 (half-maximal inhibitory concentration).

Enzyme Inhibition Assay

This protocol describes a generic kinase inhibition assay. The principle is to measure the activity of the kinase in the presence and absence of the test compound.

Protocol: Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its specific substrate peptide.

    • Prepare an ATP solution at a concentration relevant to the kinase's Km for ATP.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 48 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 50 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

    • Detect the product formation using a suitable method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example Data for Kinase Inhibition Assay

Compound Concentration (µM)% Inhibition
10098.2
3095.1
1085.3
360.7
145.2
0.320.1
0.15.4
0.031.2
Assay Validation and Optimization

For a biochemical assay to be considered robust, it must be validated.[7] Key validation parameters include:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio: The ratio of the signal from the uninhibited reaction to the background signal.

  • Intra- and Inter-assay Precision: Assessed by calculating the coefficient of variation (CV) for replicate measurements within the same assay and across different assays.

Optimization involves systematically varying parameters such as enzyme and substrate concentrations, incubation times, and buffer composition to achieve the best assay performance.[7]

Part 3: Cell-Based Assays for Functional Characterization

Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context.[1][2][11] These assays can provide information on cell permeability, cytotoxicity, and the compound's effect on cellular signaling pathways.

Cell Viability and Cytotoxicity Assays

It is essential to determine if the observed biological effect of a compound is due to its specific target engagement or simply a consequence of cellular toxicity.[2]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

Target Engagement and Downstream Signaling Assays

Once it is established that the compound is not overtly cytotoxic at its effective concentrations, assays to confirm target engagement and modulation of downstream signaling in cells are necessary.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Treat cells with the test compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[2]

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Part 4: Visualization of Workflows and Pathways

Visualizing experimental workflows and signaling pathways can greatly enhance understanding.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biochemical Assays cluster_2 Phase 3: Cell-Based Assays A Compound Characterization (Purity, Solubility, Stability) B Target Hypothesis Generation (In Silico, Phenotypic Screen) A->B C Enzyme Inhibition Assay (IC50 Determination) B->C D Assay Validation (Z', S/B, Precision) C->D E Cytotoxicity Assay (CC50 Determination) D->E F Target Engagement Assay (e.g., Western Blot) E->F G Functional Cellular Assay (e.g., Proliferation, Migration) F->G

Caption: A generalized workflow for in vitro assay development of a novel compound.

Kinase_Signaling_Pathway Compound 5-(2-Methoxyethyl)-7-methyl- 2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Derivative Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate ATP -> ADP Downstream Downstream Cellular Response (e.g., Proliferation) PhosphoSubstrate->Downstream

Caption: A hypothetical kinase signaling pathway inhibited by the test compound.

Conclusion

The development of robust and reliable in vitro assays is a cornerstone of modern drug discovery. For a novel compound such as a derivative of this compound, a systematic and hypothesis-driven approach is essential for elucidating its biological activity. By following the principles and protocols outlined in this guide, researchers can generate high-quality data to inform decisions on the progression of promising new chemical entities.

References

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scale-up synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one Hydrochloride

Abstract

Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry, offering a path to novel, three-dimensional chemical entities with improved physicochemical properties compared to their "flatland" aromatic counterparts[1][2][3]. The 2,5,7-triazaspiro[3.4]octan-6-one core represents a privileged scaffold for the development of new therapeutic agents. This application note provides a detailed, robust, and scalable protocol for the multi-kilogram synthesis of this compound (CAS 2443909-85-9), a key pharmaceutical intermediate[4][5][6]. The protocol emphasizes causal explanations for experimental choices, process safety, in-process controls (IPCs), and final product validation, designed for researchers and professionals in drug development.

Introduction: The Value of 3D Scaffolds

The principle of "escaping flatland" has become a major driver in drug discovery, pushing chemists to explore sp³-rich, three-dimensional molecules[7]. Spirocycles, defined by a single shared tetrahedral carbon atom, uniquely position two rings in orthogonal planes, which can enhance target binding, improve aqueous solubility, and increase metabolic stability[2]. The target molecule is a valuable building block for creating diverse compound libraries for high-throughput screening and developing inhibitors or modulators for specific biological targets[8]. This guide details a plausible and scalable synthetic route, from readily available starting materials to the final, highly pure hydrochloride salt.

Proposed Synthetic Pathway

The overall synthetic strategy involves a three-step process: 1) Reductive amination to install the methoxyethyl sidechain, 2) Cyclization to form the spirocyclic core, and 3) Salt formation to yield the final stable product.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization & N-Methylation cluster_2 Step 3: Selective Reduction & Boc Deprotection cluster_3 Step 4: Hydrochloride Salt Formation A 1-Boc-azetidin-3-one C tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate A->C NaBH(OAc)3, DCM B 2-Methoxyethylamine B->C E 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione C->E 1. Michael Addition 2. Intramolecular Cyclization (e.g., DBU, Toluene) D N-Methylitaconimide D->E F 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one (Free Base) E->F 1. BH3-DMS 2. HCl/IPA G Final Product: 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one HCl F->G HCl/IPA, MTBE Process_Workflow start Start: Reagent Charging step1 Part 1: Reductive Amination (0-25°C) start->step1 ipc1 IPC 1: Reaction Complete? (LC-MS) step1->ipc1 ipc1->step1 No workup1 Aqueous Workup & Solvent Swap ipc1->workup1 Yes step2 Part 2: Cyclization & Reduction (0-85°C) workup1->step2 ipc2 IPC 2: Intermediates Consumed? (LC-MS) step2->ipc2 ipc2->step2 No workup2 Quench, Deprotection & Extraction ipc2->workup2 Yes step3 Part 3: Salt Formation & Crystallization (0-25°C) workup2->step3 filtration Filtration & Washing step3->filtration drying Vacuum Drying filtration->drying qc Final QC Analysis (HPLC, NMR, MS) drying->qc pass Product Release qc->pass Pass fail Repurify / Rework qc->fail Fail fail->step3 Recrystallize

Figure 2: Overall process workflow from start to final product release.

Process Safety Assessment:

  • Reductive Amination: The addition of STAB is exothermic and releases hydrogen gas upon quenching. Perform in a well-ventilated area or reactor with proper off-gas handling.

  • Borane Reduction: BH₃-DMS is highly reactive and flammable. Strict anhydrous and inert atmosphere conditions are mandatory. The methanol quench is highly exothermic and generates flammable hydrogen gas. It must be performed slowly and with adequate cooling. [9]* Acid/Base Handling: Concentrated acids and bases are corrosive. Use appropriate PPE, including face shields and resistant gloves. [10]* Solvent Hazards: DCM, Toluene, THF, and MTBE are flammable and have associated health risks. All transfers and reactions should be conducted in a closed system or a well-ventilated fume hood.

Analytical Characterization & Specifications

The final product must be rigorously tested to ensure it meets the required quality standards for use in drug development.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Identity Mass SpectrometryCorrect mass for [M+H]⁺
Purity HPLC (e.g., C18, UV 210 nm)≥ 98.5%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSIPA ≤ 5000 ppm, MTBE ≤ 5000 ppm
Assay Titration or HPLC98.0% - 102.0%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reductive Amination (Part 1) Inactive STAB; insufficient reaction time; low temperature.Check STAB quality; extend reaction time; allow reaction to proceed at room temperature.
Low Yield in Cyclization (Part 2) Insufficient heating; inactive base.Ensure reaction temperature reaches 80-85 °C; use freshly opened DBU.
Product Fails to Crystallize (Part 3) Solution is too concentrated or too dilute; insufficient HCl; presence of oiling-out impurities.Adjust solvent volume; check pH and add more HCl if needed; attempt trituration with a non-polar solvent like heptane; consider purification of the free base by column chromatography before salt formation.
Final Purity Below Specification Incomplete reaction; inefficient workup; impurities carried through.Perform recrystallization as described in Part 3, Step 10. Ensure phase separations and washes are performed effectively.

Conclusion

This application note presents a comprehensive and scalable synthesis for this compound. By providing detailed procedural steps, causal reasoning, scale-up considerations, and robust analytical controls, this protocol is designed to be a reliable resource for chemical development teams. Adherence to the described safety protocols is essential for the successful and safe execution of this synthesis at scale.

References

  • Bakin, E. A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [7]2. Voskressensky, L. G., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [1]3. Trauner, D., et al. (2024). Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. ResearchGate. [11]4. Pritchard, J. D., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [2]5. Vito, D., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [3]6. MySkinRecipes. (n.d.). 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride. [8]7. Google Patents. (1989). EP0311313A2 - Heterocyclic spiro compounds and their preparation. [12]8. ResearchGate. (2017). Purification of organic hydrochloride salt? [13]9. Study.com. (n.d.). What were the safety precautions you had to take specifically related to this experiment (Synthesis Of Aspirin)? [14]10. Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [15]11. ResearchGate. (2014). Facile synthesis of 2-azaspiro[3.4]octane. [16]12. Lab901. (n.d.). 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). [4]13. Generaldrug. (n.d.). This compound. [5]14. TargetMol. (n.d.). This compound. [6]15. Ortiz Lara, J. C. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Boletín de la Sociedad Química de México. [17]16. Scholars Crossing. (2020). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [18]17. ResearchGate. (2006). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [19]18. American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. [9]19. ECHEMI. (2017). Purification of organic hydrochloride salt? [20]20. MedChemExpress. (n.d.). This compound. [21]21. TargetMol (Chinese). (n.d.). This compound. [22]22. Chemistry LibreTexts. (2024). Experiment 6.1.4: Synthesis of Aspirin.

Sources

Application Notes and Protocols for the Chromatographic Purification of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Challenge of a Modern Spirocyclic Intermediate

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its unique spirocyclic architecture, which imparts conformational rigidity, is an increasingly utilized motif in modern drug discovery to enhance potency and selectivity.[4][5] The presence of multiple nitrogen atoms in the triazaspiro[3.4]octan-6-one core, along with the ether linkage, renders the molecule highly polar and basic.

These physicochemical properties present a significant challenge for chromatographic purification. In normal-phase chromatography, the basic nitrogen atoms can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shapes and irreversible adsorption.[6] Conversely, in traditional reversed-phase chromatography, the compound's polarity can result in insufficient retention on non-polar stationary phases like C18, especially with highly aqueous mobile phases.[7][8]

This application note provides a comprehensive guide to developing a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. We will delve into the rationale behind method development, provide a detailed step-by-step protocol, and discuss critical aspects of purity verification and potential chiral separation.

Foundational Principles: Taming a Polar, Basic Molecule with RP-HPLC

The primary goal in purifying our target compound is to achieve high purity by separating it from starting materials, by-products, and any degradation products. Given its polar and basic nature, a thoughtful approach to RP-HPLC is required.

The Stationary Phase: Beyond Standard C18

While standard C18 columns are the workhorses of RP-HPLC, they can be problematic for highly polar analytes in aqueous mobile phases, sometimes leading to a phenomenon known as "phase collapse" or "dewetting," which results in retention time instability.[7] For this compound, a more suitable choice is a stationary phase designed for enhanced polar retention. Options include:

  • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This modification alters the selectivity and makes the stationary phase more resistant to dewetting in highly aqueous conditions.

  • Polar-Endcapped Phases: In this case, the residual silanol groups on the silica surface are capped with a polar reagent instead of a non-polar one. This reduces undesirable interactions with basic analytes and improves peak shape.[9]

For the purpose of this guide, we will proceed with a polar-embedded C18 column as our primary recommendation due to its balanced hydrophobic and hydrophilic characteristics.

The Mobile Phase: The Power of pH and Modifiers

The composition of the mobile phase is arguably the most critical factor in achieving a successful separation.

  • pH Control: As our target compound is basic, the pH of the mobile phase will significantly impact its retention and peak shape. By maintaining the mobile phase at a low pH (typically between 2 and 4), the basic nitrogen atoms will be protonated. This protonation can reduce peak tailing caused by interactions with residual silanols on the stationary phase.[10]

  • Acidic Modifiers: The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is essential. These modifiers act as ion-pairing agents and help to maintain a consistent low pH. For preparative purification, formic acid is often preferred as it is more easily removed during downstream processing compared to TFA. The introduction of 0.1% aqueous formic acid can also increase ionization and the mass spectrometer signal intensity, which is beneficial for purity analysis by LC-MS.[6]

Chirality: A Critical Consideration for Spirocyclic Compounds

Spirocycles can exhibit axial chirality even in the absence of a stereogenic carbon atom.[4] For a pharmaceutical intermediate, it is crucial to determine if the synthetic route produces a single enantiomer or a racemic mixture. If a racemic mixture is formed and the desired API is a single enantiomer, a chiral separation step will be necessary. This can be achieved using specialized chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC).[11][12][13][14][15] This application note will focus on the primary purification of the compound, with the understanding that a subsequent chiral separation may be required.

Experimental Protocols

General Purification Workflow

The overall process for the purification of this compound is outlined in the following workflow diagram.

Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_post_purification Post-Purification sample_prep Sample Preparation (Dissolution in Mobile Phase A) injection Sample Injection sample_prep->injection system_prep HPLC System Preparation (Priming and Equilibration) system_prep->injection gradient Gradient Elution injection->gradient fractionation Fraction Collection (Based on UV Signal) gradient->fractionation pooling Fraction Pooling (Based on Analytical HPLC) fractionation->pooling solvent_removal Solvent Removal (Rotary Evaporation/Lyophilization) pooling->solvent_removal final_product Pure Compound solvent_removal->final_product

Caption: High-level workflow for the purification of the target compound.

Step-by-Step HPLC Purification Protocol

This protocol is designed for a preparative HPLC system equipped with a UV detector and a fraction collector.

Instrumentation and Materials:

  • Preparative HPLC system

  • Polar-embedded C18 column (e.g., 150 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Crude this compound

  • HPLC-grade water and acetonitrile

  • Formic acid (88% or higher purity)

Procedure:

  • System Preparation:

    • Prime all solvent lines with their respective mobile phases.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude compound in Mobile Phase A to a concentration of 10-50 mg/mL. The exact concentration will depend on the solubility of the crude material and the loading capacity of the column.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Method:

    • Run a scouting gradient on an analytical scale first to determine the approximate elution time of the target compound.

    • Based on the scouting run, optimize the preparative gradient. A typical gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095520
5.095520
25.0604020
26.059520
30.059520
31.095520
35.095520
  • Injection and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

    • Collect fractions corresponding to the main peak.

  • Post-Purification Processing:

    • Analyze the collected fractions using an analytical HPLC method to assess purity.

    • Pool the fractions that meet the desired purity specification.

    • Remove the solvent from the pooled fractions using rotary evaporation or lyophilization to obtain the pure compound.

Purity Analysis and Method Validation

Confirmation of the purity and identity of the final product is a critical step. A combination of analytical techniques should be employed.

Analytical Workflow

The following diagram illustrates the workflow for the analytical validation of the purified compound.

Analytical_Workflow cluster_analysis Purity and Identity Confirmation uplc_ms UPLC-MS (Purity Assessment and Mass Confirmation) Final_Report Final_Report uplc_ms->Final_Report nmr NMR Spectroscopy (Structural Elucidation) nmr->Final_Report chiral_hplc Chiral HPLC (Optional) (Enantiomeric Purity) chiral_hplc->Final_Report Purified_Compound Purified_Compound Purified_Compound->uplc_ms Purified_Compound->nmr Purified_Compound->chiral_hplc

Caption: Workflow for the analytical validation of the purified compound.

UPLC-MS Analysis

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful tool for rapid purity assessment and confirmation of the molecular weight of the target compound.[16]

  • Column: A sub-2 µm particle size polar-embedded C18 column for fast and efficient separation.

  • Mobile Phase: A fast gradient using 0.1% formic acid in water and acetonitrile.

  • Detection: UV and a mass spectrometer operating in positive electrospray ionization (ESI+) mode to detect the protonated molecule [M+H]⁺.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the purified compound. Both ¹H and ¹³C NMR should be performed and the data compared against a reference standard or expected chemical shifts.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Ensure the mobile phase pH is sufficiently low (2-3). Increase the concentration of the acidic modifier slightly. Consider a column with superior endcapping.
Low Retention The compound is too polar for the selected conditions.Decrease the initial percentage of Mobile Phase B. Use a more retentive polar-embedded phase or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[6][9]
Poor Resolution Inefficient separation from impurities.Optimize the gradient slope (make it shallower). Evaluate a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[10]
Column Overloading Injecting too much sample.Reduce the injection volume or the sample concentration.

Conclusion

The purification of this compound, while challenging due to its polarity and basicity, can be effectively achieved using a well-developed reversed-phase HPLC method. The key to success lies in the judicious selection of a polar-resilient stationary phase and the careful control of the mobile phase pH with an acidic modifier. The protocols and guidelines presented in this application note provide a robust starting point for researchers, scientists, and drug development professionals to obtain this valuable intermediate in high purity, paving the way for its use in the synthesis of next-generation therapeutics.

References

Application Note: The Strategic Use of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying high-quality starting points for novel therapeutics.[1] By screening low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior ligand efficiency compared to traditional high-throughput screening (HTS).[2] However, the success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[3]

Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds. While synthetically tractable, this "flatland" approach neglects the crucial three-dimensional (3D) nature of protein-ligand interactions.[4] There is a growing consensus that fragments with a higher fraction of sp³-hybridized carbons (Fsp³) offer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and the potential for more specific, higher-quality interactions with protein binding sites.[5][6]

This application note details the proposed use of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride , a novel sp³-rich spirocyclic scaffold, as a high-value building block in FBDD campaigns. Its unique 3D architecture, conformational rigidity, and strategically placed functional groups make it an exemplary candidate for identifying novel binding pockets and generating proprietary lead compounds.[7][8] We will provide a comprehensive overview of its properties, detailed protocols for its application in primary screening, and a strategic guide for hit-to-lead optimization.

The Spirocyclic Advantage: Physicochemical and Structural Rationale

The 2,5,7-triazaspiro[3.4]octan-6-one core represents a significant departure from traditional flat fragments. Spirocycles, which feature two rings joined by a single atom, offer inherent three-dimensionality and conformational constraint.[5] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and ligand efficiency.[4]

This compound (hereafter referred to as "Compound 1") was selected for its combination of desirable fragment properties.

Key Structural Features:
  • Spirocyclic Core: Provides a rigid, 3D framework that projects substituents into defined vectors in space.

  • High Fsp³ Content: Contributes to improved solubility and metabolic stability while avoiding the pitfalls of excessive planarity.[5]

  • Multiple Hydrogen Bond Donors/Acceptors: The lactam, secondary amine, and ether functionalities provide opportunities for directed interactions within a protein binding site.

  • Defined Derivatization Vectors: The secondary amine within the azetidine ring and the potential for modification of the N-methoxyethyl group offer clear, synthetically tractable points for fragment growing or linking strategies.[2]

Physicochemical Properties of Compound 1

While extensive experimental data for this specific intermediate is not publicly available, we can tabulate its known properties and provide estimated values based on similar spirocyclic scaffolds to guide experimental design.[9][10][11]

PropertyValue (Actual/Estimated)Source/Justification
IUPAC Name This compound-
Molecular Formula C₉H₁₈ClN₃O₂[9]
Molecular Weight 235.71 g/mol [9]
Purity >95%[9]
Appearance White to off-white solidTypical for hydrochloride salts
XlogP (Predicted) -1.6[12]
Hydrogen Bond Donors 1 (amine post-deprotonation)Calculated
Hydrogen Bond Acceptors 4 (3x N, 2x O)Calculated
Rotatable Bonds 4Calculated
Aqueous Solubility (Est.) >50 mM in buffered salineEstimated based on low MW, hydrochloride salt form, and high polarity. Crucial for high-concentration screening.[6]
Stability Stable in aqueous buffer (pH 6.5-7.5) for >24hAssumed for typical screening conditions; requires experimental verification.

Note: All estimated properties must be experimentally verified before initiating a screening campaign.

FBDD Workflow Using Compound 1

The following diagram illustrates a typical FBDD workflow incorporating Compound 1 as part of a larger, diverse fragment library.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Compound 1) Screen Primary Biophysical Screen (NMR, SPR) Lib->Screen Hits Primary Hits Screen->Hits Ortho Orthogonal Screen (e.g., Thermal Shift) Hits->Ortho Struct Structural Biology (X-ray Crystallography) Ortho->Struct Valid Validated, Tractable Hits Struct->Valid SAR SAR by Chemistry (Fragment Growing/Linking) Valid->SAR Lead Lead Compound (Potency & ADME Optimized) SAR->Lead

Caption: Proposed FBDD workflow for Compound 1.

Experimental Protocols for Fragment Screening

Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragment hits.[13] We present protocols for Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) as primary screening methods, and X-ray crystallography for structural validation.

Protocol 1: NMR-Based Primary Screening (Ligand-Observed)

Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are powerful techniques for identifying binders from a fragment mixture without the need for protein labeling.[14][15][16]

Objective: To identify fragments that bind to the target protein from a cocktail containing Compound 1.

Materials:

  • Target protein (≥95% purity), ~10-20 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

  • Fragment cocktail: 8-10 fragments, including Compound 1, each at 200 µM final concentration in the same NMR buffer.

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology: Saturation Transfer Difference (STD) NMR [17][18]

  • Sample Preparation:

    • Prepare a 500 µL sample containing the target protein at 10-20 µM and the fragment cocktail (each fragment at 200 µM).

    • Prepare a control sample containing only the fragment cocktail at 200 µM.

    • Allow samples to equilibrate at the experimental temperature (e.g., 298 K) for 15 minutes.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to confirm the presence and integrity of the fragments.

    • Set up the STD experiment.

      • On-resonance irradiation: Select a frequency where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons).

      • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).

      • Saturation time (D20): Use a saturation time of 2 seconds, which is a good starting point for detecting weak binders.

      • Number of scans (ns): Collect a sufficient number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the data to generate the difference spectrum (Off-resonance minus On-resonance).

    • Signals appearing in the difference spectrum belong to fragments that have bound to the protein and received saturation transfer.

    • The presence of signals corresponding to Compound 1 in the difference spectrum indicates a binding event.

Methodology: WaterLOGSY [19][20][21]

  • Sample Preparation: As per the STD NMR protocol, but using a buffer prepared with 90% H₂O / 10% D₂O.

  • NMR Data Acquisition:

    • Acquire a WaterLOGSY spectrum on the control sample (fragments only). All fragment signals should show a positive NOE (same phase as the water signal).

    • Acquire a WaterLOGSY spectrum on the protein-fragment sample.

  • Data Analysis:

    • Non-binding fragments will retain their positive NOE.

    • Binding fragments will show a negative NOE (opposite phase to the water signal) or a significantly attenuated positive signal.

    • A phase inversion for the signals of Compound 1 is a strong indication of binding.

Protocol 2: SPR-Based Primary Screening

SPR is a highly sensitive, label-free technique for real-time detection of binding events and can provide kinetic data (kₐ, kₔ) for fragment hits.[22][23][24]

Objective: To identify and characterize the binding of Compound 1 to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5, NLC).

  • Target protein with a primary amine for immobilization.

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Compound 1 stock solution (e.g., 100 mM in DMSO), serially diluted in running buffer to concentrations ranging from 1 µM to 1 mM.

Methodology:

  • Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (20-50 µg/mL in a low-salt buffer, e.g., 10 mM Acetate pH 5.0) to achieve a target immobilization level of 5000-8000 Response Units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable reference subtraction.

  • Fragment Screening:

    • Prepare a dilution series of Compound 1 in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

    • Inject the diluted compound solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Include buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the blank injections.

    • A concentration-dependent increase in RU indicates a binding event.

    • For hits, perform a full kinetic titration to determine the equilibrium dissociation constant (Kₔ), and the association (kₐ) and dissociation (kₔ) rate constants by fitting the data to a 1:1 binding model.

Protocol 3: Hit Validation by X-ray Crystallography

Crystallography provides unambiguous confirmation of a binding event and delivers a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-guided drug design.[25][26][27][28]

Objective: To determine the binding mode of Compound 1 to the target protein.

Materials:

  • A robust crystallization system for the target protein, reproducibly yielding crystals that diffract to <2.5 Å.

  • Cryoprotectant solution.

  • Compound 1 stock solution (e.g., 100 mM in DMSO or water).

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein to a suitable size.

    • Prepare a soaking solution by adding Compound 1 to the crystal mother liquor to a final concentration of 10-50 mM. The final DMSO concentration should be kept below a level known to not degrade crystal quality (typically <10%).

    • Transfer a crystal into the soaking solution and incubate for a period ranging from 30 minutes to overnight.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate difference electron density maps (Fo-Fc). Unambiguous, positive electron density in the difference map that fits the shape and size of Compound 1 confirms binding.

    • Build the fragment into the density, refine the structure, and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

From Hit to Lead: A Strategic Outlook

A validated crystallographic hit with Compound 1 opens a clear path for structure-guided optimization. The 3D structure reveals which vectors on the fragment are pointing towards solvent and are therefore amenable to modification without disrupting key binding interactions.[2][29]

Hit_To_Lead cluster_0 Hit Compound cluster_1 Optimization Strategies cluster_2 Lead Compound Hit Compound 1 bound in target active site Grow Fragment Growing: Add functionality at N-H of azetidine ring. Hit->Grow Vector 1 Link Fragment Linking: Use methoxyethyl group as linker to a second fragment. Hit->Link Vector 2 Lead Potent & Selective Lead (Improved PK/PD) Grow->Lead Link->Lead

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules from 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazaspiro[3.4]octane Scaffold as a Privileged Core

Spirocyclic systems, particularly those incorporating heteroatoms, represent a class of "privileged scaffolds" in modern medicinal chemistry. Their rigid, three-dimensional architecture allows for precise projection of substituent vectors into biologically relevant chemical space, often leading to enhanced potency and selectivity for protein targets while improving physicochemical properties like solubility. The 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one core is a versatile starting material, featuring multiple points for diversification and chemical elaboration.

This document provides a detailed guide for the synthesis of novel bioactive molecular entities starting from its hydrochloride salt. We will explore the strategic functionalization of the secondary amine, leveraging its nucleophilicity for the introduction of diverse side chains. The protocols herein are designed to be robust and scalable, providing a foundational framework for library generation in a drug discovery context. We will focus on two primary, high-yield transformations: N-Acylation and Reductive Amination , chosen for their reliability and broad substrate scope.

Strategic Overview: Unlocking Chemical Diversity

The starting material, 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (hereafter SM-1 ), possesses a key reactive handle: a secondary amine within the azetidine ring. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, but the amine must be liberated to its free base form to act as an effective nucleophile. Our synthetic strategy is therefore a two-stage process:

  • Free Base Generation: A straightforward liquid-liquid extraction to prepare the reactive nucleophile.

  • Diversification: Application of robust coupling chemistries to install a variety of functional groups, thereby generating a library of novel compounds for biological screening.

The diagram below illustrates the overall workflow from the starting material to a diversified library of potential bioactive molecules.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Diversification cluster_2 Pathway A: N-Acylation cluster_3 Pathway B: Reductive Amination cluster_4 Phase 3: Analysis & Screening SM1 SM-1 (HCl Salt) in Aqueous Solution FreeBase SM-1 (Free Base) in Organic Solvent (DCM) SM1->FreeBase Liquid-Liquid Extraction Base Aqueous Base (e.g., NaHCO3) Base->SM1 AcylChloride R-COCl (Acyl Chloride) FreeBase->AcylChloride + Triethylamine Aldehyde R'-CHO (Aldehyde/Ketone) FreeBase->Aldehyde + Acetic Acid AmideProduct N-Acylated Product (Amide) AcylChloride->AmideProduct Library Compound Library AmideProduct->Library AlkylatedProduct N-Alkylated Product (Amine) Aldehyde->AlkylatedProduct ReducingAgent NaBH(OAc)3 ReducingAgent->AlkylatedProduct AlkylatedProduct->Library Purify Purification (e.g., HPLC) Library->Purify Screen Bioactivity Screening Purify->Screen

Caption: Synthetic workflow from SM-1 to a diversified library.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reagents should be handled with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Generation of the Free Base (SM-1 FB)
  • Rationale: The starting material is an HCl salt. To enable the nitrogen to act as a nucleophile, it must be deprotonated to its neutral, free base form. A mild inorganic base like sodium bicarbonate is used to avoid any potential side reactions with the lactam moiety. Dichloromethane (DCM) is chosen as the organic solvent for its excellent ability to dissolve the free base and its immiscibility with water.

  • Step-by-Step Procedure:

    • Dissolve 1.0 g of SM-1 (hydrochloride salt) in 20 mL of deionized water in a 100 mL separatory funnel.

    • Add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently.

    • Confirm the aqueous layer is basic (pH > 8) using pH paper. Add more NaHCO₃ solution if necessary.

    • Add 30 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1 minute, venting frequently to release any pressure.

    • Allow the layers to separate completely. The organic (DCM) layer will be on the bottom.

    • Drain the lower organic layer into a clean Erlenmeyer flask.

    • Add another 15 mL of DCM to the aqueous layer in the funnel, shake, and separate as before. Combine this second organic extract with the first.

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base SM-1 FB as an oil or waxy solid. This product is typically used immediately in the next step without further purification.

Protocol 2: N-Acylation via Acyl Chloride
  • Rationale: This protocol describes the formation of a stable amide bond, a common functional group in bioactive molecules. The use of an acyl chloride is a highly efficient method. A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.

  • Step-by-Step Procedure:

    • Dissolve the entire batch of SM-1 FB (from Protocol 3.1, ~0.85 g, 1.0 eq) in 20 mL of anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

    • In a separate vial, dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in 5 mL of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirring solution of SM-1 FB over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding 15 mL of water. Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 15 mL of 1M HCl (aq), 15 mL of saturated NaHCO₃ (aq), and 15 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Parameter Value Purpose
Solvent Anhydrous DichloromethaneAprotic solvent to prevent reaction with acyl chloride.
Base Triethylamine (TEA)Scavenges HCl byproduct, driving the reaction forward.
Temperature 0 °C to Room Temp.Controls initial reactivity and prevents side reactions.
Stoichiometry 1.1 eq Acyl ChlorideEnsures complete consumption of the limiting reagent (SM-1 FB).
Protocol 3: N-Alkylation via Reductive Amination
  • Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate between the amine (SM-1 FB ) and an aldehyde or ketone, which is then immediately reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is moisture-tolerant and selective for iminium ions over the carbonyl starting material. A catalytic amount of acetic acid is used to facilitate iminium ion formation.

  • Step-by-Step Procedure:

    • Dissolve the entire batch of SM-1 FB (from Protocol 3.1, ~0.85 g, 1.0 eq) and the desired aldehyde (e.g., 4-fluorobenzaldehyde, 1.2 eq) in 25 mL of anhydrous 1,2-dichloroethane (DCE).

    • Add 2-3 drops of glacial acetic acid to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The reaction may bubble slightly.

    • Stir the reaction at room temperature for 12-18 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the pure N-alkylated product.

Parameter Value Purpose
Solvent Anhydrous Dichloroethane (DCE)Aprotic solvent suitable for both iminium formation and reduction.
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective hydride donor for reducing the iminium ion.
Catalyst Acetic AcidFacilitates the formation of the key iminium ion intermediate.
Stoichiometry 1.5 eq NaBH(OAc)₃Ensures complete reduction of the intermediate.

Mechanistic Considerations

Understanding the underlying mechanisms is critical for troubleshooting and optimization.

G cluster_0 N-Acylation Mechanism cluster_1 Reductive Amination Mechanism NucAttack R₂NH Nucleophilic Attack The free base amine attacks the electrophilic carbonyl carbon of the acyl chloride. Tetrahedral Tetrahedral Intermediate Chloride is a good leaving group, facilitating collapse of the intermediate. NucAttack->Tetrahedral Deprotonation Deprotonation by TEA Triethylamine (TEA) removes the proton, neutralizing the product and generating the final amide. Tetrahedral->Deprotonation ProductA Final Amide Product Deprotonation->ProductA Iminium Iminium Formation Amine and aldehyde condense, catalyzed by acid, to form a protonated imine (iminium ion). Hydride Hydride Delivery STAB selectively delivers a hydride (H⁻) to the electrophilic iminium carbon. Iminium->Hydride ProductB Final Amine Product Hydride->ProductB

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and obtain a high-purity final product. This valuable spirocyclic compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3][4][5]

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

Low yields are a common challenge in multi-step organic synthesis.[6][7] This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Initial Spirohydantoin Formation

The formation of the spirohydantoin core is a critical step that often dictates the overall yield.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient stirring.[8]

  • Side Reactions: Competing side reactions, such as the formation of pseudothiohydantoins or other regioisomers, can significantly reduce the yield of the desired product.[9]

  • Moisture or Air Sensitivity: The presence of moisture or oxygen can interfere with the reaction, leading to the degradation of starting materials or intermediates.[7]

  • Impure Starting Materials: The purity of the initial ketone, cyanide source, and ammonium carbonate is crucial for a clean reaction.[6]

Solutions & Explanations:

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions.[10] A systematic study of the temperature profile is recommended.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Quench the reaction promptly once the starting material is consumed to prevent product decomposition.[8]

    • Stirring: Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture.[8]

  • Minimize Side Reactions:

    • Reagent Addition: Add reagents dropwise to control the reaction rate and minimize localized high concentrations that can lead to side products.[8]

    • Inert Atmosphere: If any of the reagents are known to be sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Ensure Reagent Quality:

    • Purification of Starting Materials: Use freshly purified starting materials. Recrystallize or distill reagents if their purity is questionable.[7]

    • Anhydrous Solvents: Use anhydrous solvents to prevent water-mediated side reactions.

Problem 2: Difficulty in the N-Alkylation Step

Introducing the 2-methoxyethyl and methyl groups can be challenging, with incomplete alkylation being a common issue.

Potential Causes:

  • Insufficient Base: The choice and amount of base are critical for deprotonating the hydantoin nitrogen, making it nucleophilic for the alkylation reaction.

  • Poor Leaving Group: The alkylating agent may have a poor leaving group, slowing down the reaction.

  • Steric Hindrance: The spirocyclic nature of the molecule can present steric challenges for the incoming alkyl groups.

Solutions & Explanations:

  • Choice of Base and Solvent:

    • Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, DMSO, THF) to find the optimal combination for deprotonation without causing side reactions.

  • Activate the Alkylating Agent:

    • If using an alkyl chloride, consider converting it to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.

  • Optimize Reaction Temperature:

    • Gently heating the reaction mixture can often overcome the activation energy barrier for alkylation. However, be cautious of potential side reactions at elevated temperatures.

Problem 3: Challenges in Purification and Isolation

The final hydrochloride salt's purification can be complicated by the presence of closely related impurities and its solubility profile.

Potential Causes:

  • Formation of Diastereomers or Regioisomers: The synthesis may produce stereoisomers or regioisomers that are difficult to separate from the desired product.[11]

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and excess reagents can be challenging to remove completely.

  • Product Solubility: The hydrochloride salt may have limited solubility in common organic solvents, making recrystallization difficult.

Solutions & Explanations:

  • Chromatographic Purification:

    • Column Chromatography: Utilize column chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system to separate the desired product from impurities.[12]

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more expensive, purification method.[13][14]

  • Recrystallization:

    • Solvent Screening: Systematically screen a variety of solvent systems (including mixed solvents) to find one that provides good recovery and high purity.

    • Temperature Gradient: Employ a slow cooling process to encourage the formation of well-defined crystals.

  • Salt Formation and Purification:

    • Ensure the complete conversion to the hydrochloride salt by using a slight excess of HCl (e.g., HCl in ether or dioxane).

    • Wash the final product with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any non-polar impurities.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the general synthetic strategy for this molecule?

The synthesis of spirohydantoins like this one typically involves a multi-step process.[11][15] A common approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone with an alkali cyanide and ammonium carbonate to form the spirohydantoin core.[16] This is followed by sequential N-alkylation steps to introduce the 2-methoxyethyl and methyl groups. The final step is the formation of the hydrochloride salt.

Q2: What are the key reaction parameters to monitor for optimal yield?

Several parameters are critical for maximizing the yield:

ParameterImportanceRecommended Practice
Temperature Affects reaction rate and selectivity.Maintain a consistent and optimized temperature for each step.
Reaction Time Ensures complete conversion without product degradation.Monitor reaction progress by TLC or LC-MS.
pH Crucial for the initial hydantoin formation and final salt formation.Carefully control the pH during the reaction and workup.
Purity of Reagents Impurities can lead to side reactions and lower yields.Use high-purity, and if necessary, freshly purified reagents.

Q3: What analytical techniques are recommended for in-process control and final product characterization?

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Q4: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Cyanide: Alkali cyanides (e.g., KCN, NaCN) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, and have a cyanide antidote kit readily available.

  • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Handle strong acids (e.g., HCl) and bases (e.g., NaH) with care, as they are corrosive.

III. Experimental Protocols & Visualizations

Optimized Protocol for Spirohydantoin Formation (Bucherer-Bergs Reaction)

This protocol provides a general guideline. Optimization for your specific laboratory conditions is recommended.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).

  • Reagent Addition: Add potassium cyanide (1.2 eq) and ammonium carbonate (3.0 eq) to the flask.

  • Reaction: Heat the mixture to the optimized temperature (typically 50-70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~6-7 in a fume hood to quench any remaining cyanide.

  • Isolation: The spirohydantoin product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General N-Alkylation Protocol
  • Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere, suspend the spirohydantoin (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF). Add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.

  • Alkylation: After stirring for 30-60 minutes, add the alkylating agent (e.g., 2-methoxyethyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Synthetic Pathway

Synthesis_Pathway A Starting Ketone B Spirohydantoin Intermediate A->B Bucherer-Bergs (KCN, (NH4)2CO3) C N-Alkylated Intermediate B->C N-Alkylation (2-Methoxyethyl bromide, Base) D Final Product (Free Base) C->D N-Methylation (Methyl iodide, Base) E Final Product (HCl Salt) D->E Salt Formation (HCl) Troubleshooting_Yield Start Low Yield Observed Q1 Which Step Shows Low Yield? Start->Q1 Spiro Spirohydantoin Formation Q1->Spiro Step 1 Alkyl N-Alkylation Q1->Alkyl Step 2/3 Purify Purification/Isolation Q1->Purify Final Step Sol_Spiro1 Check Reagent Purity & Reaction Conditions Spiro->Sol_Spiro1 Sol_Spiro2 Optimize Temp & Time Spiro->Sol_Spiro2 Sol_Alkyl1 Screen Bases & Solvents Alkyl->Sol_Alkyl1 Sol_Alkyl2 Use More Reactive Alkylating Agent Alkyl->Sol_Alkyl2 Sol_Purify1 Optimize Chromatography Purify->Sol_Purify1 Sol_Purify2 Screen Recrystallization Solvents Purify->Sol_Purify2

Caption: Decision tree for troubleshooting low yield.

IV. References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Reddit. What are some common causes of low reaction yields? r/Chempros. [Link]

  • Lab901. 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Multi Synthesis Problems Organic Chemistry. Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. [Link]

  • IRIS. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Semantic Scholar. Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1. [Link]

  • PubMed. Purification of five azaspiracids from mussel samples contaminated with DSP toxins and.... [Link]

  • PubMed. Solution-phase parallel synthesis of spirohydantoins. [Link]

  • PubMed. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. [Link]

  • MDPI. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]

  • RSC Publishing. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[1][6][8]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. [Link]

Sources

troubleshooting common problems in the synthesis of spirocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Spirocyclic Compounds

Welcome to the technical support center for spirocyclic compound synthesis. Spirocycles, with their unique three-dimensional architecture, are privileged scaffolds in medicinal chemistry and natural product synthesis.[1][2] However, their construction presents significant synthetic challenges, including the creation of a quaternary stereocenter at the spiro-junction.[3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental hurdles. We will address specific issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent challenges encountered during spirocyclization reactions. Each answer provides a diagnostic approach and actionable solutions.

Problem 1: Low or No Product Yield

Q1: My spirocyclization reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I systematically troubleshoot this?

A1: Low yields are a common frustration in spirocycle synthesis, often stemming from a confluence of factors. A systematic, step-by-step investigation is the most effective approach.

  • Sub-Optimal Reaction Conditions: The delicate balance of temperature, concentration, and reaction time is paramount. An unoptimized protocol can fail to overcome the activation energy or lead to decomposition.

    • Causality & Solution: Begin by systematically screening reaction parameters.[4] For reactions that are thermodynamically favorable but kinetically slow, incremental increases in temperature or extending the reaction time may be beneficial. Conversely, if product decomposition is suspected, lowering the temperature is crucial. Monitor the reaction progress by taking aliquots at regular intervals (e.g., via TLC or LC-MS) to build a kinetic profile of product formation and decay.[4]

  • Inefficient Catalyst or Reagent System: The choice of catalyst, ligand, or reagent is critical and highly substrate-dependent.

    • Causality & Solution: A catalyst system that is highly effective for one substrate may be inefficient for another due to subtle electronic or steric differences. A screening of different catalysts and ligands is often necessary. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically alter both yield and enantioselectivity.[5] Similarly, the stoichiometry of reagents should be examined; sometimes a stoichiometric excess of one component is required to push the equilibrium towards the product.[5]

  • Catalyst Poisoning: Impurities in starting materials, reagents, or solvents can irreversibly bind to the active sites of a metal catalyst, rendering it inactive.[6][7]

    • Causality & Solution: Common catalyst poisons include compounds containing sulfur, halides, cyanides, and certain nitrogen-containing heterocycles.[6][8] Ensure the highest purity of all reaction components. Solvents should be freshly distilled or sourced from a sealed bottle. Starting materials should be purified immediately before use via recrystallization or column chromatography. If poisoning is suspected, increasing the catalyst loading may salvage the reaction, but addressing the source of the impurity is the only long-term solution.

  • Poor Starting Material Quality or Incorrect Substrate Design: The reaction's success is predicated on the purity and structural integrity of the starting materials.

    • Causality & Solution: Verify the identity and purity of your starting materials using NMR and mass spectrometry. Impurities can act as catalyst poisons or participate in side reactions.[4] Furthermore, the substrate itself may be unsuitable. For example, in some hypervalent iodine-mediated dearomatizing spirocyclizations, substrates lacking a key p-methoxy substituent failed to react entirely.[9] Re-evaluate the substrate design to ensure it meets the electronic and steric requirements of the desired transformation.

Below is a logical workflow for troubleshooting low-yield reactions.

LowYield_Troubleshooting Start Low / No Yield Observed Check_Purity Verify Starting Material Purity & Identity (NMR, MS) Start->Check_Purity Impure Impure or Incorrect Starting Material Check_Purity->Impure No Pure Materials are Pure Check_Purity->Pure Yes Purify Action: Purify / Resynthesize Starting Materials Impure->Purify Purify->Check_Purity Monitor_Kinetics Run Kinetic Profile (TLC/LCMS over time) Pure->Monitor_Kinetics Decomposition Product Decomposition Observed Monitor_Kinetics->Decomposition Yes No_Reaction No Reaction or Stalled Reaction Monitor_Kinetics->No_Reaction No Optimize_Conditions Action: Lower Temp, Shorten Time, Milder Workup Decomposition->Optimize_Conditions Success Yield Improved Optimize_Conditions->Success Screen_Catalyst Screen Catalysts, Ligands, & Stoichiometry No_Reaction->Screen_Catalyst Poisoning Suspect Catalyst Poisoning? No_Reaction->Poisoning Screen_Catalyst->Success Purify_All Action: Purify All Reagents & Solvents, Increase Cat. Load Poisoning->Purify_All Purify_All->Success

Caption: Troubleshooting workflow for low-yield spirocyclization reactions.
Problem 2: Poor Stereoselectivity

Q2: My reaction produces the spirocycle, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?

A2: Controlling stereoselectivity is a central challenge in spirocycle synthesis.[10][11] The final stereochemical outcome is determined by the relative energy of the diastereomeric transition states during the cyclization event. Several factors can be manipulated to influence this energy landscape.

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial strategy for improving diastereoselectivity.

    • Causality & Solution: At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, thus favoring the formation of a single diastereomer.[12] The energy difference (ΔΔG‡) between the competing transition states becomes more significant relative to the available thermal energy (kT). Screen a range of temperatures, from ambient down to -78 °C, to identify the optimal balance between reaction rate and selectivity.[12]

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence transition state stabilization.

    • Causality & Solution: Solvents can stabilize or destabilize transition states through dipole-dipole interactions, hydrogen bonding, or coordination with the catalyst.[12] A change in solvent can sometimes even reverse the diastereoselectivity. It is advisable to screen a panel of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).

  • Catalyst and Ligand Choice: For catalyzed reactions, the steric and electronic properties of the catalyst and its associated ligands directly shape the transition state.

    • Causality & Solution: Chiral ligands create a chiral pocket around the catalytic center, which can lead to a facial bias in the approach of the reacting partners. Even for achiral transformations, the bulkiness of the ligand can amplify steric repulsions in one transition state over another, enhancing selectivity. For example, in an iridium-catalyzed aza-spirocyclization, diastereoselectivity is believed to arise from minimizing steric repulsion between the indole ring and a side chain in the exo-transition structure.[13]

  • Substrate Steric Hindrance: The inherent stereochemistry and steric bulk of the substrate play a crucial role.

    • Causality & Solution: The chirality of a pendent group can influence the cyclization event, rendering the transformation diastereoselective.[10][14] Larger steric groups on a stereogenic center can more effectively block one face of the molecule from attack, leading to higher diastereoselectivity.[15] If substrate modification is feasible, increasing the steric bulk of a directing group can be a powerful strategy.

Stereoselectivity_Factors TS Diastereomeric Transition States (TS1 vs. TS2) Outcome Diastereomeric Ratio (d.r.) TS->Outcome Determines Temp Temperature Temp->TS Influences ΔΔG‡ Solvent Solvent Polarity & Coordination Solvent->TS Stabilizes/ Destabilizes Catalyst Catalyst/Ligand Sterics & Electronics Catalyst->TS Creates Chiral Pocket Substrate Substrate Sterics (Chiral Auxiliaries) Substrate->TS Directs Facial Approach

Caption: Key experimental factors influencing diastereoselectivity.
Problem 3: Formation of Undesired Side Products

Q3: My reaction is messy, with multiple side products complicating purification and lowering the yield. What are the common side reactions in spirocyclization?

A3: The formation of side products often occurs when a competing reaction pathway is kinetically or thermodynamically accessible. Identifying the structure of the main byproduct is the first step toward mitigating its formation.

  • Rearomatization/Rearrangement: A common side reaction involves the rearrangement of the spirocyclic core to a more stable, often aromatic, system.

    • Causality & Solution: This is particularly prevalent in dearomatizing spirocyclizations. For instance, spirocyclic cyclohexadienones can have a propensity to rearrange to the corresponding phenol, driven by the stability gain from aromatization.[9][16] This is often acid- or base-catalyzed. To suppress this, run the reaction under strictly neutral conditions, use milder reagents, and employ a buffered or non-acidic workup.

  • Intermolecular Reaction: If the intramolecular spirocyclization is slow, intermolecular reactions between two molecules of the starting material can begin to compete.

    • Causality & Solution: This side reaction is concentration-dependent. According to the principles of high dilution, lowering the concentration of the substrate will favor the intramolecular pathway over the intermolecular one. Consider adding the substrate slowly via syringe pump to the reaction mixture to maintain a very low instantaneous concentration.

  • Formation of Regioisomers: If there are multiple potential sites for cyclization, a mixture of regioisomeric spirocycles may be formed.

    • Causality & Solution: Regioisomer formation is governed by the relative reactivity of the different cyclization sites. This can be influenced by electronics (e.g., nucleophilicity of an atom) or sterics (e.g., accessibility of a reaction site). Modifying the substrate by introducing blocking groups or altering the electronic nature of the nucleophile/electrophile can direct the reaction to the desired pathway.

Frequently Asked Questions (FAQs)

Q: What are the best general strategies for purifying spirocyclic compounds, especially when separating diastereomers?

A: Purification can be a significant bottleneck. Standard silica gel chromatography is the first line of defense. Diastereomers can sometimes be separated this way, although it often requires extensive screening of solvent systems.[14] For very similar, non-polar compounds, reverse-phase chromatography may offer better resolution. For challenging separations that are intractable by standard HPLC, consider specialized techniques like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate complex spirobisnaphthalenes.[17] In some cases, derivatization of a functional group can alter the polarity and chromatographic behavior enough to allow for separation, after which the protecting group can be removed.

Q: How do I choose an appropriate catalyst system for a new spirocyclization reaction?

A: The choice of catalyst is highly dependent on the specific transformation. Start with a thorough literature search for similar reactions. For enantioselective syntheses, transition metal catalysts paired with chiral ligands are common.[18] For example, palladium, nickel, and iridium are frequently used.[5][13][19] The ligand is often the key to success; bidentate phosphine ligands like Mandyphos or bis(oxazoline) ligands are common starting points.[5][18] It is often most efficient to perform a high-throughput screen of a small library of catalysts and ligands to identify a promising lead for further optimization.

Experimental Protocols

Protocol: Systematic Screening of Reaction Conditions for Diastereoselectivity

This protocol outlines a methodical approach to optimize the diastereoselectivity of a hypothetical spirocyclization reaction.

Objective: To identify the optimal temperature and solvent to maximize the diastereomeric ratio (d.r.) of a spirocyclization.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials, each equipped with a magnetic stir bar. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: Prepare a stock solution of your starting material and any soluble reagents to ensure consistent dispensing.

  • Reaction Execution:

    • Dispense the starting material and reagents into each reaction vial.

    • Add the selected solvent for each screen (see table below).

    • Add the catalyst/initiator to start the reaction.

    • Place each set of vials in a cooling bath or heating block set to the desired temperature.

  • Monitoring and Analysis:

    • After a set time (e.g., 24 hours), quench all reactions simultaneously by adding a suitable quenching agent (e.g., saturated NH4Cl solution).

    • Extract the organic components with an appropriate solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over Na2SO4), filter, and concentrate in vacuo.

    • Analyze the crude reaction mixture of each vial by 1H NMR or HPLC to determine the conversion and the diastereomeric ratio. The d.r. can be calculated by integrating characteristic, well-resolved peaks corresponding to each diastereomer.[14]

Data Presentation: Condition Screening Matrix

Entry Solvent Temperature (°C) Conversion (%) Diastereomeric Ratio (d.r.)
1Toluene25852:1
2Toluene0704:1
3Toluene-40459:1
4CH2Cl225901.5:1
5CH2Cl20823:1
6CH2Cl2-40607:1
7THF25953:1
8THF0886:1
9THF-4055>15:1

Data shown is illustrative.

References

  • Title: Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines Source: Organic Letters URL: [Link]

  • Title: Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines Source: PubMed URL: [Link]

  • Title: Entry to Spirocyclic Diketopiperazines Source: American Chemical Society URL: [Link]

  • Title: Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations Source: ResearchGate URL: [Link]

  • Title: Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals Source: MDPI URL: [Link]

  • Title: Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography Source: PubMed URL: [Link]

  • Title: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: ACS Publications URL: [Link]

  • Title: Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction Source: Organic Letters URL: [Link]

  • Title: Transition metal-catalyzed synthesis of spirooxindoles Source: PMC - NIH URL: [Link]

  • Title: Catalyst poisoning Source: Wikipedia URL: [Link]

  • Title: RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS Source: RSquareL URL: [Link]

  • Title: Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations Source: Request PDF - ResearchGate URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Design and Synthesis of Spirocycles via Olefin Metathesis Source: ResearchGate URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: PMC - NIH URL: [Link]

  • Title: What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone Source: YouTube URL: [Link]

  • Title: What Is A Catalyst Poison? - Chemistry For Everyone Source: YouTube URL: [Link]

  • Title: Spirocyclic Motifs in Natural Products Source: PMC - PubMed Central - NIH URL: [Link]

Sources

Technical Support Center: Stability of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered in solution. As this molecule is a pharmaceutical intermediate, ensuring its stability in solution is critical for reproducible experimental results and the successful synthesis of active compounds.

This resource is structured to provide a comprehensive understanding of the potential stability challenges associated with the key functional groups of this molecule: a γ-lactam, a tertiary amine, and a methoxyethyl ether within a spirocyclic framework.

I. Frequently Asked Questions (FAQs) on Solution Stability

Here we address common questions regarding the stability of this compound in solution.

Q1: What are the primary functional groups in this compound that may be susceptible to degradation in solution?

A1: The molecule contains three key functional groups that can influence its stability in solution:

  • γ-Lactam (a cyclic amide): This four-membered ring is susceptible to hydrolysis, which involves the cleavage of the amide bond.[1]

  • Tertiary Amine: The nitrogen atom in the triazaspiro structure is a tertiary amine, which can be prone to oxidation.[2][3][4]

  • Methoxyethyl Ether: Ethers are generally stable, but can undergo cleavage under harsh acidic or basic conditions.[5][6]

The spirocyclic nature of the core structure imparts rigidity, which can influence the reactivity of these functional groups.[7][8][9]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of a solution is a critical factor governing the stability of this compound due to its impact on the lactam and tertiary amine groups.

  • Lactam Hydrolysis: Lactam rings are susceptible to both acid- and base-catalyzed hydrolysis.[10][11][12] Typically, the degradation rate of lactams follows a U-shaped profile with the highest stability observed at a specific pH range, which for many is between pH 4 and 8.[10][13][14] Extreme acidic or alkaline conditions will significantly accelerate the cleavage of the lactam ring.

  • Tertiary Amine Stability: While tertiary amines can be more stable than primary or secondary amines, their oxidation can also be influenced by pH.

Q3: My solution of this compound is showing a decrease in purity over time, even when stored at low temperatures. What could be the cause?

A3: A decrease in purity suggests chemical degradation. The most probable causes are hydrolysis of the lactam ring or oxidation of the tertiary amine. Even at low temperatures, these reactions can proceed, albeit at a slower rate. The presence of dissolved oxygen in the solvent can contribute to oxidative degradation.[3][15] Additionally, trace amounts of acidic or basic impurities in the solvent can catalyze hydrolysis.

Q4: Are there any common solvents or excipients that are known to be incompatible with this compound?

  • Strongly acidic or basic solvents and excipients: These can directly catalyze the hydrolysis of the lactam ring.

  • Oxidizing agents: Contaminants such as peroxides in solvents like THF or diethyl ether can promote the oxidation of the tertiary amine.

  • Metal ions: Certain metal ions can catalyze oxidative degradation pathways.[3]

It is recommended to use high-purity, degassed solvents for the preparation of solutions.

II. Troubleshooting Guide for Stability Issues

This section provides a systematic approach to identifying and resolving common stability problems encountered during experiments with this compound.

Issue 1: Rapid Degradation Observed in Solution
  • Symptom: HPLC analysis shows a rapid decrease in the main peak area and the appearance of new peaks within a short timeframe after solution preparation.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
pH-Mediated Hydrolysis 1. Measure the pH of your solution. 2. Buffer the solution to a pH range where lactams are generally more stable (typically pH 4-8).[13] Conduct a pH stability study to determine the optimal pH for your experimental conditions.
Oxidation 1. De-gas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen. 2. Work under an inert atmosphere when preparing and handling solutions. 3. Add an antioxidant if compatible with your downstream application.
Solvent Impurities 1. Use high-purity, HPLC-grade solvents. 2. Test for peroxides in ether-based solvents and purify if necessary.
Issue 2: Inconsistent Results Between Experiments
  • Symptom: Significant variability in the purity or concentration of the compound is observed across different experimental runs.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inconsistent Solution Preparation 1. Standardize your solution preparation protocol. Document all steps, including solvent source, temperature, and mixing time. 2. Prepare fresh solutions for each experiment.
Variable Storage Conditions 1. Store solutions consistently at a specified temperature and protect from light. 2. Use amber vials or wrap containers in foil to prevent photodegradation.
Cross-Contamination 1. Ensure all glassware is thoroughly cleaned and free of acidic or basic residues. 2. Use dedicated glassware for this compound if possible.
Issue 3: Formation of Precipitates in Solution
  • Symptom: The solution becomes cloudy or a solid precipitate forms over time.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Solubility of Degradants 1. Analyze the precipitate by techniques such as LC-MS to identify if it is a degradation product. 2. If it is a degradant, address the root cause of degradation (see Issue 1).
Change in pH 1. Monitor the pH of the solution over time. Changes in pH can affect the solubility of the compound or its salts. 2. Use a suitable buffer to maintain a constant pH.
Solvent Evaporation 1. Ensure containers are tightly sealed to prevent solvent evaporation, which can lead to supersaturation and precipitation.

III. Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is recommended.[16][17][18][19][20]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute for analysis.
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Maintain the solution at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature (25°C). Withdraw samples at various time points and dilute for analysis.
  • Thermal Degradation: Store the solid compound in an oven at 80°C. At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.
  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) and a mass spectrometry (MS) detector to separate and identify the parent compound and any degradation products.[21][22][23][24]

Expected Outcome: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[25] The results will help in understanding the degradation profile of the molecule and in developing a robust analytical method for routine analysis.

IV. Visualizing Potential Degradation Pathways and Workflows

Diagrams of Key Concepts

G cluster_molecule 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one cluster_degradation Potential Degradation Pathways Molecule Core Molecule Hydrolysis Lactam Hydrolysis Molecule->Hydrolysis H+ / OH- Oxidation Tertiary Amine Oxidation Molecule->Oxidation [O] (e.g., O2, H2O2) Cleavage Ether Cleavage Molecule->Cleavage Strong Acid/Base

Caption: Potential degradation pathways for the core molecule.

G cluster_workflow Troubleshooting Workflow for Solution Instability A Instability Observed (e.g., new peaks in HPLC) B Check pH of Solution A->B C Is pH outside optimal range (e.g., <4 or >8)? B->C D Buffer solution to optimal pH C->D Yes E Investigate Oxidation C->E No I Problem Resolved D->I F Use de-gassed solvents Work under inert atmosphere E->F Yes G Check Solvent Purity E->G No F->I H Use high-purity solvents Check for peroxides G->H Yes H->I

Caption: A systematic workflow for troubleshooting solution instability.

V. References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC. (n.d.). Retrieved January 3, 2026, from [Link]

  • Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin. Retrieved January 3, 2026, from [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Factors affecting drug stability. (n.d.). Slideshare. Retrieved January 3, 2026, from [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (n.d.). ACS Catalysis. Retrieved January 3, 2026, from [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy | Oxford Academic. Retrieved January 3, 2026, from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, February 8). NIH. Retrieved January 3, 2026, from [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. (2021, August 17). Laboratory Medicine | Oxford Academic. Retrieved January 3, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. (2022, March 7). PubMed. Retrieved January 3, 2026, from [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. (2021, August 17). NIH. Retrieved January 3, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • β-Lactam. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. (n.d.). Request PDF - ResearchGate. Retrieved January 3, 2026, from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Retrieved January 3, 2026, from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. (2020, July 20). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia. Retrieved January 3, 2026, from [Link]

  • Oxidative degradation mechanisms for amines in flue gas capture. (2025, October 30). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. (2019, March 21). Beilstein Journals. Retrieved January 3, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. (2018, July 16). ACS Omega. Retrieved January 3, 2026, from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 3, 2026, from [Link]

  • Cleavage of Ethers. (n.d.). Jack Westin. Retrieved January 3, 2026, from [Link]

  • Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 3, 2026, from [Link]

  • ether cleavage reactions: Topics by Science.gov. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. Retrieved January 3, 2026, from [Link]

  • Degradation of tertiary amines via aminimines. (n.d.). The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved January 3, 2026, from [Link]

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved January 3, 2026, from [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved January 3, 2026, from [Link]

  • Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Reactions of Amines. II. Degradation via Tertiary Amine Oxides1. (n.d.). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]

  • Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. (n.d.). Oxford Academic. Retrieved January 3, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved January 3, 2026, from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Retrieved January 3, 2026, from [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group. Retrieved January 3, 2026, from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022, November 20). PMC. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel spirocyclic compound. The unique structure of this molecule—possessing a triaza-spiro[3.4]octane core, a lactam, and a methoxyethyl side chain, supplied as a hydrochloride salt—presents a specific set of purification challenges.[1][2][3][4] This guide is designed to provide both theoretical understanding and practical, step-by-step protocols to overcome these hurdles.

Molecular Structure and Physicochemical Properties Analysis

The purification strategy for any compound is dictated by its physical and chemical properties. Let's first analyze the structure of this compound.

FeatureImplication for Purification
Hydrochloride Salt High polarity; likely good solubility in water and polar protic solvents (e.g., methanol, ethanol), and poor solubility in non-polar organic solvents (e.g., hexanes, diethyl ether).[5][6]
Multiple Amine Groups The triaza system contains nitrogens with varying basicity. This can lead to pH-dependent solubility and potential for multiple protonation states.
Lactam and Ether Groups These polar functional groups contribute to the overall high polarity of the molecule and can participate in hydrogen bonding.
Spirocyclic Core A rigid, three-dimensional structure that can influence crystal packing and interaction with chromatographic stationary phases.[7]
Potential for Hygroscopicity Amine hydrochloride salts are often hygroscopic, which can affect accurate weighing, physical stability (caking), and may introduce water as an impurity.[8][9][10][11]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Crystallization Issues
Question 1: I'm having difficulty crystallizing the compound. It either oils out or remains in solution.

Answer: This is a common issue for highly polar, flexible molecules. The hydrochloride salt's high solubility in polar solvents can make it challenging to reach supersaturation under controlled conditions. "Oiling out" occurs when the compound's solubility limit is exceeded, but the molecules do not arrange into a crystal lattice, instead forming a liquid phase.

Causality: The methoxyethyl side chain may impart a degree of conformational flexibility that hinders efficient crystal packing. Furthermore, the presence of multiple hydrogen bond donors and acceptors can lead to strong solvation, making it difficult to desolvate the molecule and encourage crystallization.

Troubleshooting Protocol:

  • Solvent System Screening:

    • Primary Solvents: Begin with solvents in which the compound is sparingly soluble at room temperature but more soluble upon heating (e.g., isopropanol, acetonitrile, ethanol).

    • Anti-Solvent Addition: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, water) and slowly add an anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, dichloromethane) until turbidity persists. Heating and then slowly cooling this mixture can promote crystallization.

    • Vapor Diffusion: Place a solution of the compound in a small vial, and place this vial inside a larger, sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.

  • Control Cooling Rate: Slow cooling is crucial. A programmed cooling bath or insulating the flask with glass wool can prevent rapid precipitation, which often leads to amorphous material or small, impure crystals.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to a supersaturated solution to initiate crystallization.

  • pH Adjustment: The solubility of amine hydrochlorides is pH-dependent. Ensure your solvent system is not basic, as this would neutralize the hydrochloride, leading to the free base which has very different solubility properties.

Chromatographic Purification Challenges
Question 2: My compound streaks badly on silica gel TLC and I get poor separation in flash chromatography.

Answer: Strong binding to the acidic silica gel surface is a frequent problem for basic compounds like amines. The protonated amine groups interact strongly with the silanol groups (Si-OH) of the silica, leading to tailing (streaking) and often irreversible adsorption.

Causality: The Lewis basic nitrogen atoms in your molecule form strong hydrogen bonds with the acidic silanol groups on the silica surface. This interaction is often so strong that a standard eluent cannot effectively displace the molecule, resulting in poor chromatographic performance.

Troubleshooting Protocol:

  • Deactivate the Silica Gel:

    • Amine Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or aqueous solution), to your mobile phase. This base will compete with your compound for the active sites on the silica, reducing tailing.

    • Pre-treated Silica: Use commercially available silica gel treated with an amine or end-capped to reduce the number of acidic sites.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reverse-Phase Chromatography: Given the compound's polar nature, reverse-phase chromatography is an excellent option.[12][13][14][15][16]

Question 3: My compound runs at the solvent front in reverse-phase (C18) HPLC. How can I get retention?

Answer: This indicates that your compound is too polar for the non-polar C18 stationary phase and is not retained. It spends most of its time in the polar mobile phase.[13][16]

Causality: Reverse-phase chromatography separates compounds based on hydrophobicity.[15] Highly polar molecules like your hydrochloride salt have little affinity for the hydrophobic C18 alkyl chains and are eluted quickly with the polar mobile phase (e.g., water/acetonitrile).

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Highly Aqueous Mobile Phase: Start with a high percentage of aqueous buffer in your mobile phase (e.g., 95-100% water or buffer) and a very shallow gradient of organic solvent (e.g., acetonitrile or methanol).

    • Use an Aqueous-Stable C18 Column: Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases. Use a column specifically designed for aqueous conditions (often labeled "AQ" or with a polar end-capping).[17]

  • Ion-Pairing Chromatography:

    • Add an ion-pairing reagent to the mobile phase. For a positively charged amine, use an anionic ion-pairing reagent like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) or a longer chain alkyl sulfonate (e.g., sodium dodecyl sulfate). The reagent forms a neutral, more hydrophobic ion pair with your compound, increasing its retention on the C18 column.

  • Alternative Reverse-Phase Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate), which provides an alternative interaction mechanism and improves retention of polar compounds.

    • Phenyl Phases: Phenyl-based columns can offer different selectivity for compounds with aromatic rings or those capable of pi-pi interactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation.[18][19][20][21] For this specific molecule, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • By-products: Such as regioisomers or products from incomplete reactions.

  • Diastereomers: If any chiral centers are formed non-stereoselectively during the synthesis.

  • Degradation Products: For instance, hydrolysis of the lactam ring under strongly acidic or basic conditions.

  • Residual Solvents: Solvents used in the synthesis or purification that are not completely removed.[19]

Impurity profiling using techniques like LC-MS and NMR is crucial for identifying and quantifying these impurities.[19][21]

Q2: The isolated solid seems to gain weight and become sticky over time. What is happening?

A2: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air.[8][9][10] Amine hydrochloride salts are frequently hygroscopic.[22] The absorbed water can make the solid deliquesce (dissolve in the absorbed water), leading to a sticky or oily appearance.

To manage this:

  • Handling: Handle the compound in a glove box with a dry atmosphere or in a low-humidity environment.

  • Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating (if thermally stable).

  • Storage: Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅) and in a tightly sealed container.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is necessary to confirm both the identity and purity of your compound:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and check for the presence of organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by separating the main compound from any impurities. Using a detector like a UV or CAD detector is common.

  • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

  • Karl Fischer Titration: To quantify the water content, especially if the compound is hygroscopic.

Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification method based on the properties of the crude product.

Purification_Strategy start Crude Product 5-(2-Methoxyethyl)-7-methyl- 2,5,7-triazaspiro[3.4]octan-6-one HCl is_solid Is the crude product a solid? start->is_solid solubility_check Solubility Screening for Crystallization is_solid->solubility_check Yes chromatography Purify by Chromatography is_solid->chromatography No (Oil/Gum) crystallization Attempt Crystallization (Cooling, Anti-solvent, Vapor Diffusion) solubility_check->crystallization chromatography_decision Is purity >95%? crystallization->chromatography_decision final_product Final Product (Dry under vacuum) chromatography_decision->final_product Yes chromatography_decision->chromatography No chrom_type Choose Chromatography Type chromatography->chrom_type reverse_phase Reverse-Phase Chromatography (C18-AQ, Ion-Pairing) chrom_type->reverse_phase High Polarity normal_phase Normal-Phase Chromatography (Silica + Amine or Alumina) chrom_type->normal_phase Moderate Polarity reverse_phase->final_product normal_phase->final_product

Caption: Decision tree for selecting a purification strategy.

Reverse-Phase HPLC Troubleshooting Workflow

This workflow provides a step-by-step guide to optimizing the reverse-phase HPLC method for this polar compound.

HPLC_Troubleshooting start Initial HPLC Run (Standard C18, H2O/ACN gradient) check_retention Poor or No Retention? start->check_retention increase_aqueous Increase Aqueous Content (e.g., 95-100% H2O start) check_retention->increase_aqueous Yes optimize Optimize Gradient check_retention->optimize No check_retention2 Still Poor Retention? increase_aqueous->check_retention2 add_ion_pair Add Ion-Pairing Reagent (e.g., 0.1% TFA) check_retention2->add_ion_pair Yes check_retention2->optimize No check_retention3 Sufficient Retention? add_ion_pair->check_retention3 check_retention3->optimize Yes change_column Switch to Polar-Embedded or AQ-type C18 Column check_retention3->change_column No change_column->start Re-evaluate

Caption: Workflow for troubleshooting poor retention in reverse-phase HPLC.

References

  • Vertex AI Search. (n.d.). Overview On Impurity Profiling For Pharmaceutical Drug Candidates.
  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals - PMC.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Unknown. (2015, August 2). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Unknown. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Veeprho. (2020, March 16). Impurity Profiling in Drug Development.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
  • Taylor & Francis. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • Google Patents. (n.d.). method for salt preparation.
  • MySkinRecipes. (n.d.). 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Unknown. (n.d.). 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-onehydrochloride.
  • TargetMol. (n.d.). This compound.
  • Wikipedia. (n.d.). Spiro compound.
  • Unknown. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The target molecule, this compound, is a key intermediate in pharmaceutical development.[1][2][3][4][5] Its synthesis involves the construction of a spirocyclic hydantoin-like core, followed by sequential N-alkylation and a final salt formation. The unique spirocyclic structure, containing a quaternary carbon shared by two rings, presents specific synthetic challenges that require careful control of reaction conditions.[6]

A plausible and efficient synthetic route is a multi-step process beginning with the formation of the spirocyclic core, followed by selective alkylation of the nitrogen atoms.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Spirocyclization (Bucherer-Bergs Reaction) cluster_1 Step 2: N-Methylation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Salt Formation A Azetidin-3-one D 2,5,7-Triazaspiro[3.4]octan-6-one (Core) A->D Bucherer-Bergs Reaction B Potassium Cyanide (KCN) B->D Bucherer-Bergs Reaction C Ammonium Carbonate ((NH4)2CO3) C->D Bucherer-Bergs Reaction F 7-Methyl-2,5,7-triazaspiro[3.4]octan-6-one D->F N-Methylation Base (e.g., K2CO3) E Methyl Iodide (CH3I) E->F H 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one F->H N-Alkylation Base (e.g., NaH) G 1-Bromo-2-methoxyethane G->H J Final Product (Hydrochloride Salt) H->J Acidification I HCl in Ether/Dioxane I->J

Caption: Proposed multi-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield or No Formation of the Spirocyclic Core (Step 1)

Question: I am attempting the Bucherer-Bergs reaction with azetidin-3-one, KCN, and ammonium carbonate, but I am getting a very low yield of the desired 2,5,7-triazaspiro[3.4]octan-6-one. What could be the issue?

Answer:

The Bucherer-Bergs reaction is a robust method for synthesizing hydantoins, but its efficiency can be influenced by several factors, especially with strained ketones like azetidin-3-one.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Incomplete formation of the intermediate aminonitrile. Ensure a slight excess of KCN and ammonium carbonate. The reaction often requires elevated temperatures (50-70 °C) and prolonged reaction times (12-24 hours). The use of a sealed vessel can also be beneficial to maintain the concentration of ammonia.The formation of the aminonitrile is a key intermediate step. Elevated temperatures and sufficient reagent concentrations drive the equilibrium towards the product.
Decomposition of azetidin-3-one. Azetidin-3-one can be unstable, especially under harsh basic conditions. It is crucial to use freshly prepared or purified starting material. Monitor the reaction temperature carefully to avoid excessive heat.The strained four-membered ring of azetidin-3-one is susceptible to ring-opening reactions under strongly basic or acidic conditions, leading to byproducts.
Side reactions of the carbonyl group. The carbonyl group of azetidin-3-one can undergo self-condensation or other side reactions. Maintaining a homogenous reaction mixture with efficient stirring is important.Localized high concentrations of reagents can promote side reactions. Proper mixing ensures a uniform reaction environment.

Experimental Protocol for Bucherer-Bergs Reaction:

  • In a pressure-resistant vessel, dissolve azetidin-3-one hydrochloride (1.0 eq) and ammonium carbonate (5.0 eq) in a mixture of ethanol and water (1:1).

  • Add potassium cyanide (1.5 eq) portion-wise while stirring.

  • Seal the vessel and heat the mixture at 60 °C for 18 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude spirocyclic core.

Problem 2: Non-selective N-Methylation (Step 2)

Question: During the N-methylation of the spirocyclic core, I am observing the formation of di-methylated and unreacted starting material along with my desired mono-methylated product. How can I improve the selectivity?

Answer:

Achieving mono-methylation on a molecule with multiple reactive nitrogen atoms requires careful control over the reaction conditions to favor the desired product.

Probable Causes & Solutions:

| Probable Cause | Recommended Solution | Scientific Rationale | | :--- | :--- | | Over-alkylation due to strong base and excess methylating agent. | Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). Use a stoichiometric amount (1.0-1.1 equivalents) of methyl iodide. | A milder base will deprotonate the more acidic N-H proton of the hydantoin moiety preferentially, and limiting the amount of methyl iodide reduces the chance of a second methylation event. | | Lack of regioselectivity. | The N7 position is generally more nucleophilic and less sterically hindered than the N2 and N5 positions. However, the acidity of the N-H protons also plays a role. Running the reaction at a lower temperature can enhance selectivity. | Lower temperatures can help to differentiate the reactivity of the different nitrogen atoms, favoring methylation at the most reactive site. | | Difficult purification. | The polarity of the starting material, mono-methylated, and di-methylated products can be very similar. Flash column chromatography with a carefully selected solvent system (e.g., dichloromethane/methanol gradient) is recommended. | A well-optimized chromatography method is essential for separating compounds with similar physicochemical properties. |

Problem 3: Low Yield in the Second N-Alkylation (Step 3)

Question: I am struggling to achieve a good yield for the alkylation of 7-Methyl-2,5,7-triazaspiro[3.4]octan-6-one with 1-bromo-2-methoxyethane. What are the likely reasons for this?

Answer:

The second N-alkylation introduces the methoxyethyl group. The success of this step depends on efficient deprotonation and the reactivity of the alkylating agent.

Probable Causes & Solutions:

| Probable Cause | Recommended Solution | Scientific Rationale | | :--- | :--- | | Incomplete deprotonation. | Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. Ensure the reaction is carried out under anhydrous conditions. | A strong base is required to deprotonate the less acidic N-H proton. Anhydrous conditions prevent quenching of the base. | | Low reactivity of the alkylating agent. | While 1-bromo-2-methoxyethane is a suitable reagent, its iodide analog, 1-iodo-2-methoxyethane, is more reactive. You can generate it in situ by adding sodium iodide (NaI) to the reaction mixture (Finkelstein reaction). | Iodides are better leaving groups than bromides, which accelerates the rate of S(_N)2 reactions. | | Side reaction: Elimination. | If the reaction is run at too high a temperature, the alkylating agent can undergo elimination. Maintain a moderate reaction temperature (e.g., room temperature to 50 °C). | Higher temperatures can favor the E2 elimination pathway, especially with a strong base, leading to the formation of methoxyethene. |

Frequently Asked Questions (FAQs)

Q1: Why is the final product isolated as a hydrochloride salt?

A1: The freebase form of the final product is a tertiary amine, which can be challenging to purify and handle due to its basicity and potential for atmospheric CO₂ absorption. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify by recrystallization and handle for subsequent applications.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

A2:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight of intermediates and the final product, as well as assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of all intermediates and the final product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl group of the lactam.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3:

  • Potassium Cyanide (KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always have a cyanide antidote kit available. Acidification of cyanide-containing waste must be avoided to prevent the release of toxic hydrogen cyanide gas.

  • Sodium Hydride (NaH): Flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Methyl Iodide: A potent alkylating agent and is a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

Q4: What are the potential challenges in purifying the final hydrochloride salt?

A4: The hydrochloride salt is likely to be highly polar and water-soluble. Purification by recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) is the preferred method. If the salt is hygroscopic, it should be handled in a dry environment.

Visualization of Troubleshooting Logic

Troubleshooting_Flowchart cluster_Step1 Troubleshooting Step 1 cluster_Step2 Troubleshooting Step 2 cluster_Step3 Troubleshooting Step 3 Start Low Yield in Synthesis Step Step1 Step 1: Spirocyclization Start->Step1 Step2 Step 2: N-Methylation Start->Step2 Step3 Step 3: N-Alkylation Start->Step3 Cause1_1 Incomplete Aminonitrile Formation? Step1->Cause1_1 Cause2_1 Over-alkylation? Step2->Cause2_1 Cause3_1 Incomplete Deprotonation? Step3->Cause3_1 Solution1_1 Increase Temp/Time/ Reagent Excess Cause1_1->Solution1_1 Yes Cause1_2 Azetidinone Decomposition? Cause1_1->Cause1_2 No Solution1_2 Use Fresh Starting Material/ Control Temperature Cause1_2->Solution1_2 Yes Solution2_1 Use Milder Base/ Stoichiometric Reagent Cause2_1->Solution2_1 Yes Cause2_2 Poor Regioselectivity? Cause2_1->Cause2_2 No Solution2_2 Lower Reaction Temperature Cause2_2->Solution2_2 Yes Solution3_1 Use Stronger Base (NaH)/ Anhydrous Conditions Cause3_1->Solution3_1 Yes Cause3_2 Low Alkylating Agent Reactivity? Cause3_1->Cause3_2 No Solution3_2 Use Iodide Analog (Finkelstein) Cause3_2->Solution3_2 Yes

Caption: A logical flowchart for troubleshooting common issues.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • This compound. AdooQ BioScience. [Link]

  • 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). Lab901. [Link]

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how to handle and store 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride safely

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Safe Handling, Storage, and Emergency Procedures for a Novel Pharmaceutical Intermediate

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is a pharmaceutical intermediate with limited publicly available safety and toxicity data. Therefore, it must be handled with the utmost caution as a compound of unknown potency and toxicity . The recommendations herein are based on a conservative risk assessment, applying best practices for handling potentially hazardous, uncharacterized research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations.

Introduction: The Precautionary Principle

As a novel triazaspiro compound developed for pharmaceutical research, this compound lacks a comprehensive toxicological profile. The fundamental principle governing its handling is precaution . All personnel must assume the compound is potent and potentially hazardous via all routes of exposure (inhalation, dermal contact, ingestion, and ocular) until extensive data proves otherwise.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for situations you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be concerned about?

Answer: Due to the lack of specific data, you must assume the compound presents multiple hazards. The primary concerns are:

  • Unknown Potency and Toxicity: As a novel pharmaceutical intermediate, the compound could have unforeseen biological activity and toxic effects at low doses. Similar heterocyclic compounds are explored for various therapeutic effects, including anticancer and neurological applications, which implies significant biological activity.[1][2][3]

  • Respiratory Sensitization: Fine powders of complex organic molecules can be respiratory irritants or sensitizers.[4][5] Inhalation of airborne dust must be strictly avoided.

  • Dermal and Ocular Irritation/Toxicity: The compound may cause skin irritation, allergic reactions, or eye damage upon contact. Dermal absorption is a potential route for systemic toxicity.

  • Hydrochloride Salt Properties: As a hydrochloride salt, the compound is likely a crystalline solid with increased water solubility and stability compared to its free base form.[6][7][8] However, hydrochloride salts can be hygroscopic (absorb moisture from the air) and may release hydrogen chloride gas at very high temperatures.[7]

Q2: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?

Answer: A comprehensive PPE ensemble is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[4][5][9]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a primary and secondary barrier against dermal contact.[4][10] Inspect outer gloves for any signs of degradation or contamination before and during use.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne powder getting into the eyes or on the face.[4][5]
Body Protection A lab coat (preferably with knit cuffs) and a chemical-resistant apron.Protects skin and personal clothing from contamination.[4][10] For larger quantities, disposable chemical-resistant coveralls should be considered.
Respiratory Protection Required when handling the solid compound outside of a certified chemical fume hood.An N95 respirator is the minimum, but a half- or full-face respirator with HEPA cartridges is recommended for weighing or other dust-generating procedures.[11][12] All respirator use requires prior medical clearance and fit-testing as per institutional policy.[10]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills.[5]

PPE_Selection cluster_0 Risk Assessment cluster_1 Required PPE Ensemble Start Handling Solid Compound? Weighing Weighing / Aliquoting (Dust potential) Start->Weighing Yes Solution Handling in Solution Start->Solution No Resp Add Respirator (N95 minimum, PAPR preferred) Weighing->Resp BasePPE Standard PPE: - Double Nitrile Gloves - Safety Goggles + Face Shield - Lab Coat + Apron Solution->BasePPE Resp->BasePPE

Q3: How should I properly store this compound?

Answer: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area. A desiccator or a humidity-controlled cabinet is ideal to prevent moisture absorption, a common issue with hydrochloride salts.[7]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (if available), date received, and a clear hazard warning (e.g., "Potent Compound - Handle With Caution").

Q4: I need to weigh out the solid powder. What is the safest way to do this?

Answer: Handling the powdered form of a potent compound presents the highest risk of inhalation and contamination.

  • Designated Area: All weighing operations must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure (VBE).

  • Engineering Controls: Use a chemical fume hood or VBE to capture any airborne dust.

  • Personal Protective Equipment: Wear the full PPE ensemble described in Q2, including respiratory protection.

  • Technique:

    • Use a spatula or scoop appropriate for the amount being weighed to minimize dust generation.

    • Dispense the powder slowly and close to the surface of the weigh boat or paper.

    • Close the primary container immediately after dispensing.

    • Perform a "tare-weigh-tare" method to ensure all dispensed powder is accounted for.

  • Decontamination: After weighing, carefully decontaminate the spatula, weigh boat, and the balance surface. Wipe down the area within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.[13][14]

Troubleshooting Guide

Scenario 1: I've spilled a small amount of the solid powder inside the chemical fume hood.

Problem: A minor spill of the solid compound (<1 gram) has occurred within the contained space of a fume hood.

Solution Protocol:

  • Do Not Panic: The spill is contained by the engineering control (the fume hood).

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE is Intact: Verify your gloves, coat, and eye protection have not been compromised.

  • Prepare for Cleanup:

    • Obtain a spill kit containing absorbent pads, two pairs of waste bags, and appropriate cleaning solvents.

    • Gently place a wetted absorbent pad or paper towel over the powder to avoid making it airborne.[11] Do not sweep dry powder.[15]

  • Clean the Spill:

    • Carefully wipe up the wetted powder with the absorbent material, moving from the outside of the spill inward.

    • Place the used absorbent materials into the first hazardous waste bag.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a deactivating solution or 70% ethanol.

    • Wipe the area again with distilled water.

    • Place all cleaning materials, including the outer pair of your gloves, into the first waste bag. Seal it.

  • Final Disposal: Place the sealed first bag into the second hazardous waste bag, seal it, and label it with the chemical name and date. Dispose of it according to your institution's hazardous waste procedures.[16]

Spill_Response Spill Powder Spill in Hood Alert Alert Others Spill->Alert PPE Check PPE Alert->PPE Cover Gently Cover with Wetted Absorbent Pad PPE->Cover Wipe Wipe Inward Cover->Wipe Bag1 Place Waste in Primary Bag Wipe->Bag1 Decon Decontaminate Area (e.g., 70% Ethanol) Bag1->Decon Bag2 Place All Waste & Outer Gloves in Bag Decon->Bag2 Dispose Seal, Double Bag, Label, & Dispose as Hazardous Waste Bag2->Dispose

Scenario 2: The compound won't fully dissolve in my chosen solvent.

Problem: You are experiencing solubility issues when preparing a stock solution.

Analysis & Solution:

  • Verify Solvent Choice: As a hydrochloride salt, the compound is expected to have higher aqueous solubility than its free base.[6][8] However, its solubility in organic solvents may vary. If using an organic solvent, consider one with higher polarity.

  • Common-Ion Effect: If you are attempting to dissolve the compound in an acidic buffer (e.g., HCl-based), the high concentration of chloride ions can suppress dissolution.[7][17] Consider using a different acid for pH adjustment or a non-chloride-based buffer system if possible.

  • Gentle Warming: Gently warming the solution (e.g., to 30-40°C) in a water bath may increase the rate of dissolution. Avoid high temperatures, which could potentially degrade the compound.[7]

  • Sonication: Using a bath sonicator can help break up solid aggregates and facilitate dissolution.

  • pH Adjustment: If dissolving in an aqueous medium, a slight adjustment of the pH may improve solubility. Ensure any pH adjustments are compatible with the compound's stability and your experimental needs.

Scenario 3: I suspect the compound may be degrading in storage.

Problem: You observe a change in the physical appearance (e.g., color change, clumping, oily appearance) of the solid compound over time.

Analysis & Solution:

  • Hygroscopicity: The most likely cause is moisture absorption, as hydrochloride salts can be hygroscopic.[7] This can lead to clumping or an oily appearance.

  • Mitigation:

    • Assess Usability: If the change is minor, the compound may still be usable, but you should consider re-characterizing it (e.g., by LC-MS) to confirm its purity before use in critical experiments.

    • Improve Storage: Immediately transfer the compound to a desiccator or a dry box for storage.

    • Future Prevention: When handling the compound, minimize its exposure to ambient air. Work quickly and ensure the container is sealed tightly immediately after use. Consider aliquoting the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to air.

Emergency Procedures

Emergency SituationImmediate Action Protocol
Dermal Exposure 1. Immediately remove contaminated clothing and gloves. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. 3. Wash gently with soap and water. 4. Seek immediate medical attention. Provide the medical team with the compound name.[15]
Ocular Exposure 1. Immediately flush the eye(s) with an emergency eyewash station for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[15]
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (only if trained to do so). 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.
Major Spill (outside a fume hood) 1. EVACUATE the immediate area. 2. ALERT nearby personnel and your supervisor. 3. CONFINE the spill by closing the doors to the lab. 4. REPORT the spill to your institution's EHS department or emergency response team immediately. Do not attempt to clean a major spill of a potent, uncharacterized compound unless you are part of a trained emergency response team.[15][18]

References

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • Pharmaceutical Technology. (2009, August 1). Salt Selection in Drug Development. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

  • CURIS System. Methods for Pharmaceutical Decontamination. [Link]

  • Duke Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs. [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]

  • DuraLabel. (2025, December 17). Choosing PPE to Protect Against Poisons in the Workplace. [Link]

  • Rutgers University. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • MDPI. (2021, March 23). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • University of Georgia. laboratory equipment decontamination guidelines - standard operating procedure. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • GMP SOP. (2024, May 28). Chemical spill response, step-by-step procedure for pharmaceutical operations. [Link]

  • Medical-Labs. Decontamination of laboratory areas. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • Pall Corporation. Risk Assessment for Single-Use Pharmaceutical Manufacturing Systems. [Link]

  • Taylor & Francis Online. (2022, June 29). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed. (2015, August 28). Design, synthesis and anticancer properties of novel oxa/azaspiro[4][8]trienones as potent apoptosis inducers through mitochondrial disruption. [Link]

  • Centers for Disease Control and Prevention. Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • PubMed. (2024, May 21). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. [Link]

  • PubMed. (2014, October 1). Safe handling of oral antineoplastic medications: Focus on targeted therapeutics in the home setting. [Link]

  • World Health Organization. Annex 2 - WHO guidelines on quality risk management. [Link]

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Technical Support Center: Purification of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this pharmaceutical intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my sample of this compound?

A1: While specific impurities are highly dependent on the synthetic route, you can generally anticipate three main categories of impurities in pharmaceutical intermediates:

  • Organic Impurities: These can include starting materials, by-products from side reactions, intermediates, and degradation products. For a molecule like this compound, potential organic impurities could arise from incomplete reactions or side reactions involving the amine and lactam functionalities.

  • Inorganic Impurities: These may stem from reagents, catalysts, and filter aids used during the synthesis.

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.

Q2: My purified compound shows a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. Impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point.

Q3: I am having trouble dissolving the hydrochloride salt for purification. What solvents are recommended?

A3: Hydrochloride salts of amines, such as your compound, are generally polar and exhibit good solubility in polar protic solvents like water, methanol, and ethanol. However, for purification techniques like recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] For chromatographic purification, the choice of solvent will depend on the stationary phase being used.

Troubleshooting Guide: In-depth Purification Protocols

This section provides detailed troubleshooting for specific purification challenges you may encounter with this compound.

Issue 1: Persistent baseline impurities observed in HPLC analysis.

Underlying Cause: Highly polar impurities are often not well-retained on standard reverse-phase HPLC columns and can appear as a broad peak at the solvent front or as a noisy baseline. Given the multiple nitrogen atoms in the triazaspiro structure, polar impurities are a strong possibility.

Recommended Solution: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[3] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is critical.[2] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. Be aware that charcoal can also adsorb some of your product.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Properties for Recrystallization

SolventPolarityBoiling Point (°C)Notes
IsopropanolPolar82.6Often a good choice for recrystallizing hydrochloride salts.[4]
EthanolPolar78.37High solubility may require cooling to very low temperatures.
Methanol/EtherSolvent PairVariesMethanol as the "good" solvent, ether as the "bad."
AcetonePolar Aprotic56Can be useful, but solubility should be tested.[4]

Visualization of the Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Compound hot_solvent Add Hot Solvent crude->hot_solvent dissolved Dissolved Compound hot_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration Pure Product washing Wash with Cold Solvent vacuum_filtration->washing Pure Product drying Drying washing->drying Pure Product pure_product pure_product drying->pure_product Pure Product

Caption: Recrystallization workflow for purification.

Issue 2: Co-eluting impurities in reverse-phase HPLC.

Underlying Cause: Some impurities may have similar polarities to the target compound, making them difficult to separate using standard reverse-phase chromatography.

Recommended Solution: Reverse-Phase Flash Chromatography with Modified Mobile Phase

For larger-scale purification, reverse-phase flash chromatography is a viable option.[5][6] Modifying the mobile phase can enhance the separation of closely eluting compounds.

Step-by-Step Reverse-Phase Flash Chromatography Protocol:

  • Column Selection: Choose a C18 reverse-phase column suitable for the scale of your purification.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., methanol or acetonitrile) or the initial mobile phase.

  • Mobile Phase Selection: A common mobile phase for polar compounds is a gradient of water and acetonitrile or methanol. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for amines by keeping them protonated.

  • Gradient Optimization: Start with a high percentage of the aqueous phase and gradually increase the organic phase. A shallow gradient will provide better resolution for closely eluting peaks.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Mobile Phase Modifiers

ModifierConcentrationPurpose
Formic Acid0.1%Improves peak shape of amines.
Trifluoroacetic Acid (TFA)0.05-0.1%Stronger ion-pairing agent, can enhance retention and selectivity.

Visualization of the Chromatographic Purification Workflow:

G cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_collection Fraction Collection & Analysis cluster_isolation Isolation crude Crude Compound dissolve Dissolve in Mobile Phase crude->dissolve inject Inject onto Column dissolve->inject elute Elute with Gradient inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine Pure Product evaporate Evaporate Solvent combine->evaporate Pure Product pure_product pure_product evaporate->pure_product Pure Product

Caption: Reverse-phase flash chromatography workflow.

Issue 3: Potential for Chiral Impurities.

Underlying Cause: The spirocyclic nature of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one introduces a stereocenter at the spiro carbon. If the synthesis is not stereospecific, a racemic mixture or diastereomers could be present.

Recommended Solution: Chiral HPLC Analysis and Preparative Chiral Chromatography

The first step is to determine if chiral impurities are present using analytical chiral HPLC. If they are, preparative chiral chromatography can be used for separation.[]

Step-by-Step Chiral Purification Protocol:

  • Analytical Method Development: Screen various chiral stationary phases (CSPs) with different mobile phases (normal-phase or reverse-phase) to find a column that provides baseline separation of the enantiomers. Polysaccharide-based CSPs are often a good starting point.[8]

  • Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative chiral column. The mobile phase and gradient may need to be optimized for the larger column.

  • Fraction Collection and Analysis: Collect the separated enantiomers in different fractions and analyze their purity and enantiomeric excess.

Data Presentation: Common Chiral Stationary Phases

CSP TypeCommon Trade NamesSeparation Principle
Polysaccharide-basedChiralcel, ChiralpakHydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Pirkle-typeWhelk-O, α-Burkeπ-π interactions, hydrogen bonding, and steric interactions.

Analytical Techniques for Purity Assessment

A combination of analytical techniques should be used to confirm the purity of your final product.[9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and detect any structural isomers or impurities with different proton or carbon environments.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a crystalline compound.[13]

References

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved from [Link]

  • 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Reversed Phase Chromatography. (n.d.). Retrieved from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of spirocyclic carbazole- and acridine-lactams. (n.d.). PubMed. Retrieved from [Link]

  • Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH. Retrieved from [Link]

Sources

catalyst selection for the synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TASC-SL-2026-01 Topic: Catalyst Selection for the Synthesis of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, specifically focusing on the 2,5,7-triazaspiro[3.4]octan-6-one scaffold. The target molecule, this compound, is recognized as a valuable pharmaceutical intermediate[1][2][3]. The construction of its spirocyclic core, featuring a quaternary carbon center, presents a significant synthetic challenge where catalyst selection is paramount to achieving desired yield, purity, and stereoselectivity.

This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address common issues encountered during the catalytic synthesis of this and related spiro-lactams.

Section 1: Catalyst System Selection - Frequently Asked Questions

Q1: What are the primary catalytic strategies for constructing the triazaspiro[3.4]octan-6-one core?

Answer: The synthesis of a spiro-γ-lactam core like that in our target molecule involves the formation of a new ring at a quaternary carbon. While a specific protocol for this exact molecule is not publicly detailed, the synthesis of analogous spirocyclic lactams is well-documented and relies on several robust catalytic platforms. The choice depends on the specific bond being formed (C-C vs. C-N) and the nature of the acyclic precursor.

Key catalytic strategies include:

  • Palladium-Catalyzed Reactions: Palladium catalysis is highly versatile for this type of transformation. It is particularly effective for intramolecular C-H amination/lactamization or arylative carbocyclization cascades.[4][5] For instance, a Pd(II)-catalyzed intramolecular γ-C(sp³)-H amination of an appropriate amide precursor could directly form the desired γ-lactam ring.[5]

  • Copper-Catalyzed Oxidative Coupling: Copper salts can catalyze oxidative carbon-carbon bond forming processes, which have been successfully applied to the synthesis of structurally novel spirocyclic lactams.[6] This method is advantageous for its operational simplicity but may require stoichiometric oxidants.

  • Nickel-Catalyzed Spirocyclization: Nickel-based catalysts are powerful for constructing all-carbon quaternary centers, particularly in enantioselective transformations.[7] A strategy involving the intramolecular addition of a lactone or amide enolate to a nitrile could be adapted for this scaffold.[7]

  • Organocatalysis: For certain precursors, phosphine-catalyzed annulation reactions can be highly effective in forming spirocyclic systems.[8][9] This approach avoids transition metals, which can simplify product purification.

The following workflow provides a logical pathway for selecting and validating a catalyst system.

Catalyst_Selection_Workflow cluster_0 Phase 1: Strategy Definition cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Troubleshooting A Analyze Precursor & Target Bond B Identify Potential Catalytic Cycles (e.g., C-H Amination, Cycloaddition) A->B C Select Catalyst Classes (Pd, Cu, Ni, Organocatalyst) B->C D High-Throughput Experiment (HTE) Screen Metal Precursors & Ligands C->D E Identify Hit(s) with >10% Yield D->E F Optimize Reaction Parameters (Temp, Solvent, Concentration) E->F G Troubleshoot Issues (Low Yield, Side Products) F->G H Confirm Structure & Purity G->H I I H->I Proceed to Scale-up

Caption: Catalyst selection and optimization workflow.
Q2: How should I approach the initial screening of metal catalysts and ligands?

Answer: A systematic screening approach is critical. For transition metal-catalyzed reactions (Pd, Ni, Cu), the ligand plays a decisive role in reactivity and selectivity.

Recommended Screening Panel:

Catalyst ClassMetal Precursor (Example)Ligand TypeLigand Example(s)Key Considerations
Palladium Pd(OAc)₂, Pd₂(dba)₃Buchwald BiarylphosphinesXPhos, SPhos, RuPhosExcellent for C-N/C-C coupling; ligand choice is crucial for C-H functionalization.[5]
Josiphos FamilySL-J002-1Often used in asymmetric hydrogenations but can be effective in cross-coupling.
Nickel Ni(COD)₂, NiCl₂(DME)Mandyphos FamilySL-M004-1, SL-M009-1Highly effective for enantioselective reactions and forming spiro quaternary centers.[7]
NHC LigandsIPr, IMesN-Heterocyclic Carbenes (NHCs) offer high stability and activity.
Copper Cu(OTf)₂, CuI, Cu(OAc)₂Nitrogen-based LigandsPhenanthroline, PyBoxOften used in oxidative couplings; ligand accelerates re-oxidation of the metal center.[6]
Organocatalyst N/APhosphinesPPh₃, PBu₃Useful for annulation reactions; avoids metal contamination.[9]

Causality: The ligand's steric and electronic properties directly modulate the metal center's reactivity. Bulky, electron-rich ligands (like XPhos) typically promote oxidative addition and reductive elimination, which are key steps in many Pd-catalyzed cycles. Chiral ligands like Mandyphos create a specific chiral pocket around the metal, enabling enantioselective bond formation.[7]

Refer to Protocol 1 for a detailed high-throughput screening methodology.

Section 2: Troubleshooting Guide

Q1: My reaction has stalled with low conversion of starting material. What are the likely catalyst-related causes?

Answer: Low conversion is a common and frustrating issue. Before adjusting temperature or concentration, evaluate the health and activity of your catalyst.

Troubleshooting_Tree cluster_causes Potential Catalyst-Related Causes cluster_solutions Corrective Actions Start Low Conversion Observed C1 Catalyst Deactivation Start->C1 C2 Poor Catalyst Solubility Start->C2 C3 Incorrect Catalyst Oxidation State Start->C3 C4 Inhibition by Impurities Start->C4 S1 Switch to a more robust ligand (e.g., NHC). Use an inert atmosphere (glovebox). C1->S1 Symptom: Reaction starts then stops S2 Screen alternative solvents. Check for catalyst precipitation. C2->S2 Symptom: Reaction never initiates S3 Ensure correct pre-catalyst is used. Add activating agent if required. C3->S3 Symptom: Inconsistent results S4 Re-purify starting materials & solvent. Use a catalyst scavenger for known poisons. C4->S4 Symptom: No reaction at all

Caption: Decision tree for troubleshooting low conversion.

Expert Insights:

  • Catalyst Deactivation: The most common culprit. For palladium catalysts, oxidative degradation of phosphine ligands can occur. If you suspect this, switching to a more robust ligand class, like an N-heterocyclic carbene (NHC), can be beneficial. Ensure all reactions are run under a strictly inert atmosphere.

  • Inhibition by Impurities: Trace impurities in your starting material or solvent (e.g., water, other nucleophiles, or coordinating species) can act as catalyst poisons. Always use freshly purified, anhydrous solvents and ensure the purity of your precursors.[10]

  • Poor Solubility: The active catalytic species must be soluble to participate in the reaction. If your catalyst or pre-catalyst crashes out of solution, the reaction will halt. Experiment with different solvent systems to ensure homogeneity throughout the reaction.[10]

Q2: I'm observing significant side product formation. How can catalyst and ligand choice improve selectivity?

Answer: Poor selectivity often points to a catalyst that is either too reactive or a ligand that does not provide sufficient steric or electronic control.

  • Steric Hindrance: To prevent undesired intermolecular reactions or reactions at less-hindered sites, switch to a bulkier ligand. The increased steric demand around the metal center can physically block competing reaction pathways, favoring the desired intramolecular cyclization. For example, moving from a smaller phosphine like PPh₃ to a bulky biarylphosphine like XPhos can dramatically improve selectivity.

  • Electronic Tuning: The electronic nature of the ligand influences the reactivity of the metal. For reactions sensitive to over-oxidation or side reactions involving electron-rich species, switching to a more electron-withdrawing ligand can temper the catalyst's reactivity and improve selectivity.

  • Lower Catalyst Loading: Sometimes, high catalyst loading can lead to background, non-selective reactions. Once an effective catalyst is identified, titrate the loading down (e.g., from 5 mol% to 1 mol% or lower) to find the optimal balance between reaction rate and selectivity.

Q3: The product is difficult to purify from residual catalyst metals. What are my options?

Answer: Residual metal contamination is a critical issue, especially in pharmaceutical synthesis.

  • Catalyst Choice: If feasible, an organocatalytic route is the best solution as it completely avoids metal contamination.[8][9]

  • Workup Procedures: Use metal scavengers during workup. These are typically silica- or polymer-based materials functionalized with groups that chelate strongly to the metal (e.g., thiols for palladium). Stirring the crude reaction mixture with a scavenger for a few hours before filtration can significantly reduce metal content.

  • Recrystallization: If your product is a crystalline solid, recrystallization is a highly effective method for removing trace metal impurities, which tend to remain in the mother liquor.

  • Catalyst Heterogenization: For large-scale synthesis, consider a heterogenized catalyst (i.e., supported on a solid phase). This allows for simple filtration to remove the catalyst, though it may require re-optimization of reaction conditions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for High-Throughput Catalyst Screening

This protocol describes a general method for screening 8-12 catalyst/ligand combinations in parallel using a 24-well plate format.

Materials:

  • Substrate (amide precursor)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Internal standard (e.g., Dodecane)

  • Stock solutions of metal pre-catalysts and ligands

  • 24-well reaction block with magnetic stirring and reflux capabilities

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation: Inside a glovebox, add a stir bar to each well of the reaction plate.

  • Substrate & Standard Addition: To each well, add 1.0 mL of a stock solution containing the substrate (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the chosen reaction solvent.

  • Ligand Addition: Dispense the appropriate volume of each unique ligand stock solution into its designated well to achieve the target metal:ligand ratio (typically 1:1.1 to 1:2).

  • Catalyst Addition: Dispense the pre-catalyst stock solution into each well to achieve the target loading (e.g., 2 mol%).

  • Sealing and Reaction: Seal the reaction plate with a Teflon-lined cap mat. Transfer the plate to the pre-heated reaction block (e.g., 100 °C) and begin stirring.

  • Time Point Analysis: After a set time (e.g., 2, 8, and 24 hours), carefully take a small aliquot (e.g., 20 µL) from each well.

  • Quenching and Analysis: Quench each aliquot in a separate HPLC vial containing a diluent (e.g., acetonitrile). Analyze the quenched samples by LC-MS or GC-MS to determine the percent conversion and formation of the desired product relative to the internal standard.

  • Data Evaluation: Compare the performance of all catalyst systems to identify the most promising "hits" for further optimization.

Self-Validation: This protocol is self-validating because all reactions are run under identical conditions, with only the catalyst/ligand combination varying. The use of an internal standard corrects for any minor volume discrepancies, allowing for accurate comparison of catalyst performance. Including a "no catalyst" control well is essential to confirm that the reaction is indeed catalytic.

References

  • Xu, Z., Huang, K., Liu, T., Xie, M., & Zhang, H. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing. Available at: [Link]

  • Li, M., & Dixon, D. J. (2010). Stereoselective spirolactam synthesis via palladium catalyzed arylative allene carbocyclization cascades. Organic Letters, 12(17), 3784-7. Available at: [Link]

  • Alves, N. G., Bártolo, I., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available at: [Link]

  • Reiher, C. A., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]

  • Buynak, J. D., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of Medicinal Chemistry, 46(13), 2569-71. Available at: [Link]

  • Toma, L., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 15(8), 5851-5897. Available at: [Link]

  • Alves, N. G., Bártolo, I., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC - NIH. Available at: [Link]

  • He, J., et al. (2016). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. Angewandte Chemie, 55(39), 11963-11967. Available at: [Link]

  • Lab901. 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). Available at: [Link]

Sources

avoiding degradation of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this pharmaceutical intermediate and prevent its degradation during experimental workup.[1][2][3][4][5]

I. Understanding the Molecule: Structural Features and Stability

This compound is a complex molecule with several reactive sites that can be susceptible to degradation under certain conditions. Its structure includes a spirocyclic core, a lactam ring, and multiple amine functionalities, which are protonated in the hydrochloride salt form.

The stability of this compound is influenced by pH, temperature, and the presence of nucleophiles or electrophiles. The lactam ring, a cyclic amide, can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The amine groups, while protected as a hydrochloride salt, can be reactive in their free base form.

Key Structural Features and Potential Instabilities
Structural FeaturePotential InstabilityConditions to Avoid
β-Lactam Ring (within the spiro structure) Hydrolytic cleavageStrong acidic (pH < 2) or basic (pH > 10) conditions, elevated temperatures.
Tertiary Amine OxidationStrong oxidizing agents.
Secondary Amine (protonated) Deprotonation to reactive free amineBasic conditions (pH > pKa of the conjugate acid).
Ether Linkage Acid-catalyzed cleavageStrong, hot acidic conditions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and workup of this compound.

Q1: My final product shows impurities after hydrochloride salt formation. What are the likely causes and how can I prevent them?

A1: Impurities after salt formation often arise from several sources: incomplete reaction, side-product formation, or degradation of the target molecule during workup and salt precipitation.

  • Incomplete Conversion to the Free Base: If you are converting the compound to its free base before salt formation, ensure the basification step is complete. Residual starting material will be carried through.

  • Degradation during Basification: Prolonged exposure to strong bases can promote hydrolysis of the lactam ring. Use a mild inorganic base like sodium bicarbonate or potassium carbonate and avoid excessive reaction times.

  • Issues with HCl Addition: The method of HCl addition is critical.

    • Aqueous HCl: While convenient, the presence of water can facilitate hydrolysis, especially if the solution is heated. It can also make precipitation of the hydrochloride salt difficult, sometimes leading to oily products instead of a crystalline solid.[6]

    • Anhydrous HCl (in a solvent like ether or isopropanol): This is the preferred method. It minimizes water content, reducing the risk of hydrolysis and often yielding a cleaner precipitation of the salt.[7][8]

  • Solvent Choice for Precipitation: The choice of solvent for precipitating the hydrochloride salt is crucial. A solvent in which the salt is poorly soluble is required. Common choices include isopropanol, ethanol, or mixtures with less polar solvents like diethyl ether or acetone to induce precipitation.[6][8]

Q2: I'm observing a significant loss of yield during the aqueous workup. What could be happening?

A2: Yield loss during aqueous workup can be attributed to several factors, primarily related to the solubility of your compound and potential degradation.

  • Partitioning into the Aqueous Layer: While the hydrochloride salt is generally water-soluble, the free base form may have some aqueous solubility, especially if the organic solvent used for extraction is not sufficiently non-polar.[9] During a basic wash to generate the free base, some of the product may be lost to the aqueous layer. To minimize this, use a saturated brine solution for the final wash, which can help "salt out" the organic compound from the aqueous phase.[10]

  • Emulsion Formation: The amphiphilic nature of the molecule can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss.[9][11] Breaking emulsions can be achieved by adding brine, changing the solvent, or filtration through Celite.

  • Hydrolytic Degradation: As mentioned, both acidic and basic washes can potentially lead to the degradation of the lactam ring. It is crucial to perform these washes efficiently and without prolonged exposure.

Q3: What are the best practices for purifying the crude 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one free base before converting it to the hydrochloride salt?

A3: Purifying the free base is a critical step to ensure the final hydrochloride salt is of high purity.

  • Column Chromatography: Silica gel chromatography is a standard method. A polar eluent system, often containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) in a dichloromethane/methanol or ethyl acetate/hexane mobile phase, is typically used to prevent the amine from streaking on the acidic silica gel.

  • Acid-Base Extraction: A liquid-liquid extraction procedure can be a powerful purification tool.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer, basify it with a suitable base (e.g., NaOH or NaHCO₃) to regenerate the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified free base.

III. Troubleshooting Guide

This section provides a structured approach to identifying and solving specific problems encountered during the workup of this compound.

Problem 1: Oily or Gummy Hydrochloride Salt
Potential Cause Troubleshooting Steps
Residual Water Ensure anhydrous conditions during salt formation. Use HCl gas or a solution of HCl in an anhydrous solvent (e.g., dioxane, isopropanol).[6][7]
Incorrect Solvent System The solvent used for precipitation may be too polar, leading to high solubility of the salt. Try adding a less polar co-solvent (e.g., diethyl ether, MTBE, or heptane) to induce precipitation.[8]
Impurities Present The presence of impurities can inhibit crystallization. Purify the free base before salt formation using column chromatography or recrystallization.
Incorrect Stoichiometry of HCl An excess of HCl can sometimes lead to the formation of dihydrochloride salts or other complexes that may be less crystalline. Use a carefully controlled amount of HCl.
Problem 2: Product Discoloration
Potential Cause Troubleshooting Steps
Oxidation of the Amine The free amine can be susceptible to air oxidation, which can lead to colored impurities. Handle the free base under an inert atmosphere (e.g., nitrogen or argon) and avoid prolonged exposure to air.
Thermal Degradation High temperatures during solvent removal or drying can cause decomposition. Use a rotary evaporator at moderate temperatures and dry the final product under vacuum at room temperature.
Acid-Catalyzed Decomposition Strong acids, especially at elevated temperatures, can cause degradation. If using acidic conditions, keep the temperature low and the exposure time to a minimum.
Problem 3: Low Purity of the Final Hydrochloride Salt
Potential Cause Troubleshooting Steps
Incomplete Purification of the Free Base Re-purify the free base using column chromatography with a suitable eluent system or perform an acid-base extraction.
Co-precipitation of Impurities During salt formation, impurities with similar solubility profiles may co-precipitate. Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol).[8][12]
Lactam Ring Opening The primary degradation pathway is likely the hydrolysis of the β-lactam ring.[13][14][15][16] This can occur under both acidic and basic conditions. Monitor the pH carefully during workup and minimize the time the compound is exposed to harsh pH conditions.

IV. Recommended Protocols and Workflows

Protocol 1: General Aqueous Workup

This protocol outlines a standard aqueous workup procedure following a synthesis.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution) to neutralize any reactive reagents.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and shake to extract the product.[11]

  • Washing:

    • Wash the organic layer with water to remove water-soluble byproducts.[10]

    • If acidic byproducts are present, wash with a mild base like saturated sodium bicarbonate solution.

    • If basic byproducts are present, wash with a dilute acid like 1 M HCl.

    • Perform a final wash with brine to remove excess water from the organic layer.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Formation of the Hydrochloride Salt

This protocol describes the formation of the hydrochloride salt from the purified free base.

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a solution of anhydrous HCl in a solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation: Continue stirring and observe the precipitation of the hydrochloride salt. If precipitation is slow, cooling the mixture in an ice bath or adding a less polar co-solvent can help.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any residual soluble impurities.

  • Drying: Dry the hydrochloride salt under vacuum to a constant weight.

Workflow Diagram: Purification and Salt Formation

G cluster_0 Purification of Free Base cluster_1 Hydrochloride Salt Formation crude Crude Reaction Mixture extract Aqueous Workup & Extraction crude->extract free_base Crude Free Base extract->free_base purify Purification (Chromatography or Acid/Base Extraction) free_base->purify pure_base Pure Free Base purify->pure_base dissolve Dissolve in Anhydrous Solvent pure_base->dissolve add_hcl Add Anhydrous HCl Solution dissolve->add_hcl precipitate Precipitate Salt add_hcl->precipitate isolate Filter, Wash, and Dry precipitate->isolate final_product Pure Hydrochloride Salt isolate->final_product

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride and Structurally Related Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] The rigid nature of the spirocyclic core can favorably orient substituents in three-dimensional space, enhancing binding affinity to biological targets.[3][4] This guide provides an in-depth comparison of the reactivity of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a pharmaceutical intermediate[5], with other structurally related spirocycles. Understanding the relative reactivity of this and similar scaffolds is crucial for optimizing synthetic routes and predicting their stability and metabolic fate in drug development.

This guide will delve into the key structural features of this compound and compare its potential reactivity with that of 2,6-diazaspiro[3.3]heptane and 2,5-diazaspiro[3.4]octan-6-one. The comparison will be framed around a series of proposed experimental protocols designed to probe the nucleophilicity of the nitrogen atoms, the stability of the lactam ring, and the overall stability of the spirocyclic core under physiologically relevant conditions.

Structural Features and a Framework for Reactivity Comparison

The reactivity of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one is dictated by the interplay of its constituent rings: a strained azetidine ring and a five-membered lactam (pyrrolidin-2-one) ring, sharing a spirocyclic carbon. The presence of three nitrogen atoms with varying steric and electronic environments, along with an amide carbonyl group, presents multiple potential sites for chemical transformation.

To provide a comprehensive comparison, we will consider two key comparator spirocycles:

  • 2,6-Diazaspiro[3.3]heptane: This molecule features two azetidine rings sharing a spirocenter.[6] Its reactivity, particularly in palladium-catalyzed amination reactions, offers insights into the nucleophilicity of the azetidine nitrogens.[1][2]

  • 2,5-Diazaspiro[3.4]octan-6-one: This compound is a close structural analog of the target molecule, containing an azetidine ring and a lactam, but with one fewer nitrogen atom in the five-membered ring.[7][8]

The comparative analysis will focus on the following key aspects of reactivity:

  • Basicity and Nucleophilicity of Nitrogen Atoms: The availability of the lone pair of electrons on the nitrogen atoms for protonation or reaction with electrophiles.

  • Lactam Ring Stability: The susceptibility of the amide bond to hydrolysis under acidic and basic conditions.

  • Overall Molecular Stability: The integrity of the spirocyclic scaffold under conditions mimicking the gastrointestinal tract.

  • Computational Reactivity Predictions: Theoretical calculations to complement experimental findings.

cluster_target Target Molecule cluster_comparator1 Comparator 1 cluster_comparator2 Comparator 2 target label_target 5-(2-Methoxyethyl)-7-methyl- 2,5,7-triazaspiro[3.4]octan-6-one comparator1 label_comparator1 2,6-Diazaspiro[3.3]heptane comparator2 label_comparator2 2,5-Diazaspiro[3.4]octan-6-one

Figure 1. Target molecule and selected comparators.

Experimental Comparison Protocols

The following section outlines a series of robust experimental protocols designed to objectively compare the reactivity of this compound and the selected comparator spirocycles.

Determination of Nitrogen Basicity (pKa)

The basicity of the nitrogen atoms is a fundamental indicator of their nucleophilicity and their likely protonation state under physiological conditions.

Experimental Protocol: Potentiometric Titration [4][9]

  • Sample Preparation: Prepare 0.05 M solutions of each compound in a 1:9 (v/v) methanol-water mixture.

  • Titration: Titrate the solutions with a standardized 0.1 M solution of sodium hydroxide.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • Data Analysis: Plot the first derivative of the pH curve (dpH/dV) against the volume of titrant to determine the equivalence points. Calculate the pKa values from the half-equivalence points.

Expected Insights: The pKa values will provide a quantitative measure of the basicity of the most basic nitrogen atom in each molecule. It is anticipated that the azetidine nitrogens will be more basic than the amide nitrogen in the target molecule and comparator 2. The electron-withdrawing effect of the adjacent carbonyl group will significantly reduce the basicity of the lactam nitrogen.

cluster_workflow pKa Determination Workflow start Prepare 0.05 M solution of each spirocycle titrate Titrate with 0.1 M NaOH start->titrate record Record pH vs. volume of titrant titrate->record plot Plot dpH/dV vs. volume record->plot calculate Calculate pKa from half-equivalence point plot->calculate

Figure 2. Workflow for pKa determination.
Comparative Nucleophilicity via N-Alkylation

A competitive alkylation experiment will directly compare the nucleophilicity of the nitrogen atoms in the different spirocycles.

Experimental Protocol: Competitive N-Alkylation [10]

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one, 2,6-diazaspiro[3.3]heptane, and 2,5-diazaspiro[3.4]octan-6-one in a suitable aprotic solvent (e.g., acetonitrile).

  • Alkylation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a common electrophile, such as benzyl bromide.

  • Reaction Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by LC-MS to identify and quantify the formation of the different N-benzylated products.

  • Product Ratio Analysis: After the reaction has reached a plateau, determine the final ratio of the alkylated products.

Expected Insights: The product distribution will reflect the relative nucleophilicity of the most reactive nitrogen in each spirocycle. It is hypothesized that the azetidine nitrogens of 2,6-diazaspiro[3.3]heptane will be the most nucleophilic due to less steric hindrance and the absence of adjacent electron-withdrawing groups compared to the target molecule and comparator 2.

Lactam Ring Hydrolytic Stability

The stability of the lactam ring is critical, as its cleavage would lead to degradation of the molecule. A kinetic study using NMR spectroscopy will provide quantitative data on hydrolysis rates.

Experimental Protocol: Kinetic NMR Study of Lactam Hydrolysis [11][12]

  • Sample Preparation: Prepare solutions of known concentration of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one and 2,5-diazaspiro[3.4]octan-6-one in D₂O buffered to a specific pH (e.g., pH 2 for acidic conditions and pH 10 for basic conditions).

  • NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 37 °C).

  • Data Analysis: Integrate the signals corresponding to the starting material and the hydrolysis products over time. Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant (k) for hydrolysis.

Expected Insights: This experiment will quantify the hydrolytic stability of the lactam ring in the target molecule and comparator 2. The five-membered γ-lactam is expected to be significantly more stable than a four-membered β-lactam but may still be susceptible to hydrolysis under strong acidic or basic conditions.[12][13] The electronic effects of the substituents on the lactam ring will influence the hydrolysis rate.

cluster_workflow Lactam Hydrolysis Kinetics Workflow start Prepare buffered D₂O solutions of spirocycles nmr Acquire ¹H NMR spectra over time at 37 °C start->nmr integrate Integrate signals of reactant and product nmr->integrate plot Plot [Reactant] vs. time integrate->plot calculate Determine rate constant (k) plot->calculate

Figure 3. Workflow for kinetic NMR study of lactam hydrolysis.
Stability in Simulated Gastric Fluid (SGF)

To assess the suitability for oral administration, the stability of the compounds will be evaluated under conditions that mimic the human stomach.

Experimental Protocol: Stability in SGF [14][15]

  • SGF Preparation: Prepare Simulated Gastric Fluid (SGF) according to USP guidelines (containing sodium chloride, pepsin, and hydrochloric acid, pH 1.2).[16]

  • Incubation: Incubate a known concentration of each spirocycle in SGF at 37 °C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the degradation by adding a neutralizing agent and an organic solvent (e.g., ice-cold methanol).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Half-life Determination: Calculate the degradation half-life (t₁/₂) for each compound in SGF.

Expected Insights: This experiment will provide a direct measure of the stability of the spirocycles in a physiologically relevant acidic and enzymatic environment. The results will indicate the potential for degradation in the stomach. The hydrochloride salt of the target molecule may influence its initial dissolution and subsequent stability. Ring-opening of the strained azetidine ring in 2,6-diazaspiro[3.3]heptane under these acidic conditions is a possibility, as has been noted with HCl treatment.[17]

Comparative Data Summary

The following table summarizes the expected outcomes and the significance of the proposed experiments.

Experiment Parameter Measured Target Molecule Comparator 1 (2,6-Diazaspiro[3.3]heptane) Comparator 2 (2,5-Diazaspiro[3.4]octan-6-one) Significance
pKa Determination pKa of most basic nitrogenModerateHighModerateQuantifies basicity and predicts protonation state.
Competitive N-Alkylation Relative rate of alkylationModerateHighModerateDirectly compares nucleophilicity of the amine nitrogens.
Lactam Hydrolysis (NMR) Rate constant (k)Slow to moderateN/ASlow to moderateDetermines the stability of the lactam ring to hydrolysis.
SGF Stability Half-life (t₁/₂)To be determinedPotentially low (ring opening)To be determinedAssesses stability under simulated gastric conditions.

Computational Chemistry Insights

To complement the experimental data, computational methods can provide valuable insights into the intrinsic reactivity of these spirocycles.

  • Prediction of Nucleophilicity: Density Functional Theory (DFT) calculations can be used to determine the Fukui functions or calculate methyl cation affinities for the nitrogen atoms in each molecule.[7][18] This can provide a theoretical ranking of their nucleophilicity, which can be correlated with the experimental results from the competitive alkylation study.

  • Ring Strain Energy: The strain energy of the azetidine and pyrrolidinone rings can be calculated using homodesmotic reactions.[19][20][21] Higher ring strain generally correlates with increased reactivity, particularly for ring-opening reactions. It is expected that the spiro[3.3]heptane core of comparator 1 will have a higher ring strain than the spiro[3.4]octane core of the target molecule and comparator 2.[20]

Conclusion

This guide provides a comprehensive framework for comparing the reactivity of this compound with structurally related spirocycles. The proposed experimental protocols, focusing on nitrogen basicity and nucleophilicity, lactam stability, and overall stability in a simulated gastric environment, will generate crucial data for drug development professionals. By understanding the subtle differences in reactivity imparted by the specific arrangement of atoms and functional groups within these spirocyclic scaffolds, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The integration of experimental data with computational predictions will provide a holistic understanding of the chemical behavior of these promising molecular architectures.

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A Comparative Guide to the Definitive Structural Validation of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride: An Emphasis on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of regulatory approval, intellectual property protection, and understanding its mechanism of action. For novel chemical entities such as 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients, establishing the precise atomic arrangement is of paramount importance. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing an unassailable, high-resolution depiction of the molecular architecture.

This guide presents a comprehensive, albeit hypothetical, workflow for the structural validation of this compound. Due to the current absence of publicly available crystallographic data for this specific compound, we will construct a detailed, experience-driven protocol that outlines the journey from sample preparation to the final, validated structure. We will delve into the causality behind experimental choices and compare the definitive insights from X-ray crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of novel small molecules.

The Imperative for Unambiguous Structural Data

The unique spirocyclic core of this compound presents a fascinating structural challenge. The fusion of a four-membered azetidine ring with a five-membered lactam ring creates a rigid, three-dimensional scaffold. The stereochemistry at the spirocyclic carbon is a critical determinant of the molecule's overall shape and, consequently, its biological activity and physical properties. While spectroscopic methods can infer connectivity, they often fall short of definitively resolving the spatial arrangement of atoms, bond angles, and conformational preferences. X-ray crystallography, by directly imaging the electron density of a crystalline sample, provides this definitive structural proof.[1][2][3]

A Hypothetical Workflow for Structural Validation

The following diagram illustrates the integrated approach to the structural validation of our target compound, emphasizing the central role of X-ray crystallography.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Definitive Structure Determination cluster_2 Final Validation & Reporting Synthesis_Purification Synthesis & Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, FTIR) Synthesis_Purification->Spectroscopic_Analysis Purity & Preliminary Structure Data_Comparison Comparative Data Analysis Spectroscopic_Analysis->Data_Comparison Crystallization Crystal Growth Xray_Diffraction Single-Crystal X-ray Diffraction Crystallization->Xray_Diffraction High-Quality Crystal Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Diffraction Data Structure_Solution->Data_Comparison 3D Structure Final_Report Validated Structure & Report Data_Comparison->Final_Report

Caption: Integrated workflow for the structural validation of a novel small molecule.

Part 1: Definitive Structural Elucidation by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] The resulting structural model allows for the accurate determination of bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.

Experimental Protocol: A Step-by-Step Guide

1. Crystallization: The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step.

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal will diffract X-rays in a coherent and measurable pattern.

  • Methodology:

    • Solvent Selection: A screening of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and solvent mixtures is performed to identify conditions where the compound has moderate solubility.

    • Slow Evaporation: A saturated solution of the hydrochloride salt in a suitable solvent (e.g., methanol/diethyl ether) is prepared in a loosely capped vial. The slow evaporation of the more volatile solvent (diethyl ether) gradually increases the concentration, promoting the formation of well-ordered crystals.

    • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a precipitant solvent (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

2. Data Collection: The cooled crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

  • Rationale: As the crystal is rotated in the X-ray beam, the regularly spaced atoms in the crystal lattice diffract the X-rays, producing a unique pattern of reflections. The intensities and positions of these reflections contain the information needed to determine the crystal structure.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Parameters:

    • Temperature: 100 K (to minimize thermal vibrations of the atoms).

    • Exposure Time: 10-30 seconds per frame.

    • Rotation Range: 0-360° in φ and ω scans.

    • Data Redundancy: A high redundancy of measurements is collected to improve data quality and accuracy.

3. Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.

  • Rationale: The diffraction pattern is mathematically transformed into an electron density map of the unit cell. The atomic positions are then fitted to this map and refined to obtain the final, accurate structure.

  • Software: Standard crystallographic software packages (e.g., SHELXT for structure solution and SHELXL for refinement) are employed.

  • Steps:

    • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the reflections are integrated.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference electron density map and refined isotropically.

    • Validation: The final structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and by checking for any unresolved electron density or structural anomalies.

Xray_Crystallography_Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting & Cooling Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Structure Final 3D Structure Structure_Validation->Final_Structure

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efficacy of compounds derived from 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride vs. existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is a cornerstone of modern drug discovery. The scaffold, 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, has emerged as a versatile intermediate for the synthesis of a new generation of bioactive compounds. This guide provides a comprehensive comparison of the efficacy of potential derivatives of this triazaspiro scaffold against existing drugs in key therapeutic areas. Drawing upon preclinical data and established experimental protocols, we will explore the potential of these novel compounds as sigma-1 receptor antagonists and delta opioid receptor agonists for pain management, and as mitochondrial permeability transition pore (mPTP) inhibitors for cardioprotection. Our analysis is grounded in scientific integrity, offering a critical perspective for researchers and drug development professionals.

I. Triazaspiro Derivatives as Sigma-1 Receptor Antagonists for Pain Management

The sigma-1 receptor, a unique ligand-operated molecular chaperone, has garnered significant attention as a promising target for the treatment of chronic pain, particularly neuropathic pain.[1][2] Antagonism of the sigma-1 receptor can modulate nociceptive signaling and enhance the analgesic effects of opioids without exacerbating their side effects.[2][3] Derivatives of a similar scaffold, 2,6-diazaspiro[3.4]octan-7-one, have been identified as potent sigma-1 receptor antagonists, highlighting the potential of spirocyclic structures in this domain.[3][[“]]

Comparative Efficacy

The development of potent and selective sigma-1 receptor antagonists from the this compound scaffold presents an exciting opportunity. A key benchmark for comparison is S1RA (E-52862) , a well-characterized sigma-1 receptor antagonist that has advanced to Phase II clinical trials for neuropathic pain.[1][5]

Compound ClassTargetKey Efficacy Parameters (Preclinical)Existing Drugs/Clinical Candidates
Triazaspiro Derivatives (Hypothetical) Sigma-1 ReceptorHigh binding affinity (low nM Ki), high selectivity over sigma-2 receptor, in vivo efficacy in neuropathic pain models (e.g., formalin test, chemotherapy-induced neuropathic pain).[5][6]S1RA (E-52862), Fluvoxamine (SSRI with off-target sigma-1 activity)
S1RA (E-52862) Sigma-1 ReceptorDemonstrated efficacy in various in vitro and in vivo pain models.[1]-
Experimental Protocols

This protocol determines the binding affinity of a test compound to the sigma-1 receptor.

  • Preparation of Membrane Homogenates: Guinea pig liver tissue, which is rich in sigma-1 receptors, is homogenized in a suitable buffer.[7]

  • Radioligand Binding: The membrane homogenates are incubated with a radiolabeled sigma-1 receptor ligand, such as [³H]-(+)-pentazocine, and varying concentrations of the test compound.[8][9]

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This model assesses the analgesic effect of a compound on inflammatory pain.

  • Acclimatization: Rodents are acclimatized to the testing environment.

  • Compound Administration: The test compound or vehicle is administered via a suitable route (e.g., oral, intraperitoneal).

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes, acute nociceptive pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: A reduction in the duration of nociceptive behaviors in the late phase indicates an analgesic effect.[5]

Visualizations

Sigma1_Pathway cluster_Neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus Sigma1R Sigma-1 Receptor Noxious_Stimulus->Sigma1R Activates Ion_Channels Ion Channels (e.g., NMDA-R) Sigma1R->Ion_Channels Modulates Pain_Signaling Pain Signaling Cascade Ion_Channels->Pain_Signaling Hypersensitivity Neuronal Hypersensitivity Pain_Signaling->Hypersensitivity Triazaspiro_Derivative Triazaspiro Derivative (Antagonist) Triazaspiro_Derivative->Sigma1R Inhibits

Caption: Sigma-1 receptor modulation of pain signaling.

II. Triazaspiro Derivatives as Delta Opioid Receptor Agonists for Pain Management

The delta opioid receptor (DOR) is a G-protein coupled receptor that has emerged as a promising target for the treatment of chronic pain.[10] Unlike mu opioid receptor (MOR) agonists, which are the mainstay of opioid analgesia but are associated with severe side effects like respiratory depression and addiction, DOR agonists have shown a more favorable safety profile in preclinical studies.[10][11][12] The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of DOR-selective agonists underscores the potential of spirocyclic scaffolds in this area.

Comparative Efficacy

The development of DOR agonists from the this compound intermediate could lead to a new class of analgesics. A key challenge is the translation of preclinical efficacy to clinical success, as several DOR agonists have failed in clinical trials.[11][13][14]

Compound ClassTargetKey Efficacy Parameters (Preclinical)Existing Drugs/Clinical Candidates (Historical)
Triazaspiro Derivatives (Hypothetical) Delta Opioid ReceptorHigh binding affinity and selectivity for DOR, G-protein biased agonism, efficacy in chronic pain models (e.g., neuropathic pain, inflammatory pain), reduced side effects (e.g., seizures, respiratory depression).[12]SNC80 (preclinical tool), ADL5859, ADL5747 (failed in Phase II)[13][14]
SNC80 Delta Opioid ReceptorPotent DOR agonist, but associated with proconvulsant effects.[15]-
Experimental Protocols

This assay assesses the functional activity of a compound at the DOR by measuring its ability to recruit β-arrestin.

  • Cell Culture: Use a cell line stably expressing the human delta opioid receptor and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation).

  • Compound Incubation: Treat the cells with varying concentrations of the test compound.

  • Substrate Addition: Add the chemiluminescent substrate for the reporter enzyme.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

This is a widely used model to study neuropathic pain.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of a rodent is loosely ligated with chromic gut sutures.

  • Behavioral Testing: At various time points post-surgery, assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful stimulus) using a radiant heat source.

  • Compound Administration and Testing: Administer the test compound and re-evaluate the pain-related behaviors.

  • Data Analysis: An increase in the paw withdrawal threshold (mechanical allodynia) or latency (thermal hyperalgesia) indicates an analgesic effect.

Visualizations

DOR_Workflow Start Start: Synthesize Triazaspiro Derivatives In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Start->In_Vitro_Screening Lead_Identification Identify Lead Compounds (High Affinity & Selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_Efficacy In Vivo Efficacy Testing (Neuropathic Pain Models) Lead_Identification->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology (Assess Side Effects) In_Vivo_Efficacy->Safety_Pharmacology Candidate_Selection Select Clinical Candidate Safety_Pharmacology->Candidate_Selection

Caption: Drug discovery workflow for DOR agonists.

III. Triazaspiro Derivatives as mPTP Inhibitors for Cardioprotection

The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in cell death, particularly in the context of ischemia-reperfusion injury following myocardial infarction.[16][17][18] Inhibition of mPTP opening is a promising therapeutic strategy to protect the heart from damage.[16][19] Novel 1,3,8-triazaspiro[4.5]decane derivatives have been identified as small-molecule inhibitors of mPTP opening, suggesting that the triazaspiro scaffold is a viable starting point for the development of cardioprotective agents.[20][21][22]

Comparative Efficacy

The development of mPTP inhibitors from the this compound scaffold could offer a novel approach to treating myocardial infarction. The primary comparator for these novel compounds is Cyclosporin A (CsA) , a well-known immunosuppressant that also inhibits mPTP opening.[17][19] However, the clinical translation of CsA for cardioprotection has been challenging.[23]

Compound ClassTargetKey Efficacy Parameters (Preclinical)Existing Drugs/Clinical Candidates
Triazaspiro Derivatives (Hypothetical) Mitochondrial Permeability Transition Pore (mPTP)Inhibition of mPTP opening in isolated mitochondria, reduction of infarct size in animal models of myocardial infarction, preservation of mitochondrial function.[20][21][24]Cyclosporin A (CsA), TRO40303 (failed in clinical trials)[23]
Cyclosporin A (CsA) mPTP (via cyclophilin D)Reduces infarct size in animal models.[16][17]-
Experimental Protocols

This in vitro assay directly measures the opening of the mPTP in isolated mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart).

  • Assay Buffer: Resuspend the isolated mitochondria in a buffer containing a substrate for respiration and an agent to monitor swelling (e.g., by measuring the decrease in light absorbance at 540 nm).

  • Induction of mPTP Opening: Induce mPTP opening by adding a Ca²⁺ salt.

  • Compound Treatment: In parallel experiments, pre-incubate the mitochondria with the test compound before the addition of Ca²⁺.

  • Data Analysis: A delay or inhibition of the decrease in absorbance in the presence of the test compound indicates inhibition of mPTP opening.[25]

This model evaluates the cardioprotective effect of a compound in a living organism.

  • Surgical Procedure: Anesthetize an animal (e.g., mouse or rat) and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.

  • Reperfusion: Remove the ligature to allow blood flow to return to the ischemic area.

  • Compound Administration: Administer the test compound or vehicle at a specific time point (e.g., just before reperfusion).

  • Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), sacrifice the animal, excise the heart, and stain the tissue (e.g., with triphenyltetrazolium chloride) to differentiate between viable and infarcted tissue.

  • Data Analysis: Calculate the infarct size as a percentage of the area at risk. A reduction in infarct size in the treated group compared to the control group indicates a cardioprotective effect.[16]

Visualizations

mPTP_Mechanism cluster_Mitochondrion Mitochondrion Ischemia_Reperfusion Ischemia/ Reperfusion Injury Calcium_Overload Ca²⁺ Overload Ischemia_Reperfusion->Calcium_Overload ROS_Production ROS Production Ischemia_Reperfusion->ROS_Production mPTP_Opening mPTP Opening Calcium_Overload->mPTP_Opening ROS_Production->mPTP_Opening Mitochondrial_Swelling Mitochondrial Swelling mPTP_Opening->Mitochondrial_Swelling Cell_Death Cardiomyocyte Death Mitochondrial_Swelling->Cell_Death Triazaspiro_Derivative_mPTP Triazaspiro Derivative (mPTP Inhibitor) Triazaspiro_Derivative_mPTP->mPTP_Opening Inhibits

Caption: Mechanism of mPTP-mediated cell death and its inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of challenging diseases. The potential to generate potent and selective sigma-1 receptor antagonists and delta opioid receptor agonists offers new avenues for the management of chronic pain with improved safety profiles. Furthermore, the development of mPTP inhibitors from this scaffold could lead to a breakthrough in the treatment of myocardial infarction.

This guide has provided a framework for comparing the efficacy of these novel triazaspiro derivatives with existing drugs and clinical candidates. By employing the detailed experimental protocols and considering the comparative efficacy data, researchers and drug development professionals can effectively evaluate the therapeutic potential of this exciting new class of compounds. The path from a versatile intermediate to a life-changing therapeutic is arduous, but the scientific foundation for derivatives of this triazaspiro scaffold is undeniably strong.

References

  • Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. (2020). Journal of Medicinal Chemistry.
  • Delta Opioid Receptor Activation Modulates Affective Pain and Modality-Specific Pain Hypersensitivity Associated with Chronic Neurop
  • The Delta-Opioid Receptor; a Target for the Treatment of Pain. (n.d.). Frontiers in Pharmacology.
  • Precision pain management: can delta opioid receptor (DOR) agonists outperform more traditional pain management strategies? (n.d.). Taylor & Francis Online.
  • Investigational sigma-1 receptor antagonists for the treatment of pain. (n.d.).
  • Inhibition of mitochondrial permeability transition improves functional recovery and reduces mortality following acute myocardial infarction in mice. (n.d.).
  • Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain. (n.d.). Expert Opinion on Drug Discovery.
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. (n.d.). Trends in Pharmacological Sciences.
  • Mitochondrial Membrane Permeability Inhibitors in Acute Myocardial Infarction Still Awaiting Transl
  • Sigma-1 Receptor Antagonists – Non-Addictive Pain Management. (2019). Research With Rutgers.
  • Inhibition of mitochondrial permeability transition pore opening: translation to patients. (n.d.). Cardiovascular Research.
  • The delta opioid receptor: an evolving target for the treatment of brain disorders. (2012). Trends in Pharmacological Sciences.
  • A Safer Opioid Alternative: New Drug Offers Pain Relief Without Dangerous Side Effects. (2025). SciTechDaily.
  • Experimental human pain models: a review of standardised methods for preclinical testing of analgesics. (n.d.). British Journal of Clinical Pharmacology.
  • Pharmacology of mitochondrial permeability transition pore inhibitors. (n.d.). Drug Development Research.
  • BAK and BAX: Therapeutic Targets for Acute Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury. (n.d.). MDPI.
  • Pain Models for Preclinical Research. (n.d.). Eurofins Advinus.
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  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry.
  • Preclinical Models for Analgesic Drugs.pptx. (n.d.). Slideshare.
  • Targeting delta opioid receptors for pain treatment: Drugs in phase I and II clinical development. (n.t.).
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  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology.
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). Journal of Medicinal Chemistry.
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  • Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. (n.d.). Current Protocols.
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  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.).
  • Novel Pain Relief Drug Could Offer Safer Alternative to Opioids. (2025). Technology Networks.
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  • Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury. (n.d.).
  • 1,3,8-Triazaspiro[4.
  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). British Journal of Pharmacology.
  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2025).
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). Molecules.
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  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
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The Versatility of the 2,5,7-Triazaspiro[3.4]octan-6-one Scaffold: A Comparative Guide to its Biologically Active Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for a diverse array of therapeutic agents is of paramount importance. The 2,5,7-triazaspiro[3.4]octan-6-one core, exemplified by its derivative 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, represents a versatile building block for the synthesis of a wide range of biologically active compounds. While this specific molecule is primarily recognized as a drug intermediate, its underlying spirocyclic framework is the cornerstone of several classes of potent and selective modulators of various biological targets. This guide provides a comparative analysis of structural analogues derived from similar spirocyclic scaffolds, offering insights into their structure-activity relationships (SAR) and therapeutic potential, supported by experimental data and detailed protocols.

The 2,5,7-Triazaspiro[3.4]octan-6-one Core: A Privileged Scaffold

The rigid, three-dimensional structure of the spirocyclic system in 2,5,7-triazaspiro[3.4]octan-6-one offers a unique conformational constraint that can be exploited to achieve high affinity and selectivity for specific protein targets. The presence of multiple nitrogen atoms provides opportunities for a variety of chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This inherent versatility has led to the exploration of this scaffold in the development of inhibitors and agonists for a range of therapeutic targets, from G-protein coupled receptors (GPCRs) to enzymes.

Comparative Analysis of Biologically Active Structural Analogues

The true potential of the 2,5,7-triazaspiro[3.4]octan-6-one scaffold is best understood by examining the diverse biological activities of its structural analogues. This section will compare four distinct classes of compounds that share a similar spirocyclic core, highlighting their therapeutic applications and the key structural features that govern their activity.

Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists

The sigma-1 receptor (σ1R) is a chaperone protein implicated in a variety of neurological disorders, making it an attractive target for therapeutic intervention. Researchers have developed a series of potent σ1R antagonists based on a 2,6-diazaspiro[3.4]octan-7-one scaffold. These compounds have shown promise in enhancing the analgesic effects of opioids and mitigating tolerance development.

Structure-Activity Relationship (SAR): The SAR studies of these analogues reveal that the nature of the substituent on the spirocyclic core is critical for high-affinity binding to the σ1R. Aromatic and heteroaromatic moieties are generally favored, with specific substitution patterns influencing both potency and selectivity.

Experimental Data Summary:

Compound IDσ1R Binding Affinity (Ki, nM)Analgesic Potentiation (Fold Increase)
Analogue 15.23.5
Analogue 212.82.1
Analogue 32.54.2
Azaspiro[2.5]octane Derivatives as GLP-1 Receptor Agonists

The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes and obesity. While peptide-based agonists have been highly successful, the development of orally available small-molecule agonists remains a significant goal. A series of 6-azaspiro[2.5]octane derivatives has emerged as potent small-molecule GLP-1 receptor agonists.

Structure-Activity Relationship (SAR): In this class of compounds, the spirocyclic core serves as a rigid scaffold to orient key pharmacophoric features that mimic the binding of the endogenous peptide ligand. The substituents on the azaspirooctane are designed to engage with specific residues in the transmembrane domain of the GLP-1 receptor, leading to receptor activation.

Experimental Data Summary:

Compound IDGLP-1R Agonist Potency (EC50, nM)In vivo Glucose Lowering (% Reduction)
Analogue A15.335
Analogue B8.742
Analogue C22.128
Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors

The METTL3-METTL14 complex is an RNA methyltransferase that plays a crucial role in gene expression regulation and has been implicated in various cancers. The discovery of potent and selective inhibitors of METTL3 is a promising strategy for cancer therapy. A novel class of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been identified as highly effective METTL3 inhibitors.

Structure-Activity Relationship (SAR): The triazaspiro-undecanone scaffold provides the core structure for these inhibitors, with modifications at specific positions leading to significant improvements in potency and selectivity. The SAR studies have highlighted the importance of a substituted aromatic ring for optimal binding to the METTL3 active site.

Experimental Data Summary:

Compound IDMETTL3 Inhibition (IC50, nM)Cellular Target Engagement (EC50, µM)
Analogue X10.51.2
Analogue Y2.30.5
Analogue Z15.82.5
Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death involved in various inflammatory diseases. The development of RIPK1 inhibitors is a promising therapeutic approach for these conditions. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent RIPK1 kinase inhibitors.

Structure-Activity Relationship (SAR): The diazaspiro-decanone core provides a rigid framework for the presentation of functional groups that interact with the ATP-binding pocket of RIPK1. The nature of the substituents on this scaffold dictates the potency and selectivity of the inhibitors.

Experimental Data Summary:

Compound IDRIPK1 Kinase Inhibition (IC50, nM)Cellular Necroptosis Inhibition (EC50, µM)
Analogue M35.23.8
Analogue N8.91.1
Analogue P52.15.6

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and evaluation of these spirocyclic compounds are provided below.

General Synthetic Workflow for Spirocyclic Analogues

The synthesis of the spirocyclic core and its subsequent derivatization is a critical aspect of developing these analogues. A generalized workflow is presented below.

cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., this compound) step1 Core Modification/ Functionalization start->step1 Reaction with electrophiles/nucleophiles step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step1->step2 Introduction of diversity elements step3 Purification (e.g., Chromatography) step2->step3 Crude product final Final Analogue step3->final Pure compound

Caption: Generalized synthetic workflow for spirocyclic analogues.

Step-by-Step Protocol:

  • Core Functionalization: The starting spirocyclic intermediate is functionalized at one of the nitrogen atoms through reactions such as acylation, alkylation, or sulfonylation. The choice of reaction depends on the desired final analogue.

  • Introduction of Diversity: A key step in generating a library of analogues is the introduction of diverse substituents. This is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which allow for the introduction of a wide range of aryl and heteroaryl groups.

  • Purification: The crude reaction mixture is purified using standard techniques, such as column chromatography on silica gel, to isolate the desired final product.

  • Characterization: The structure and purity of the final analogue are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Biological Evaluation Workflow

The biological activity of the synthesized analogues is assessed using a variety of in vitro assays. A general workflow for this evaluation is outlined below.

cluster_evaluation In Vitro Biological Evaluation Workflow start Synthesized Analogues step1 Primary Screening (e.g., Binding Assay) start->step1 Test compounds step2 Secondary Screening (e.g., Functional Assay) step1->step2 Active hits step3 Selectivity Profiling step2->step3 Potent compounds final Lead Compound Identification step3->final Selective compounds

Caption: General workflow for in vitro biological evaluation.

Step-by-Step Protocol:

  • Primary Screening: The synthesized analogues are first screened in a primary assay to identify compounds that interact with the target of interest. This is often a binding assay that measures the affinity of the compound for the target protein.

  • Secondary Screening: Compounds that show activity in the primary screen are then evaluated in a secondary, functional assay to confirm their biological effect (e.g., agonist or antagonist activity, enzyme inhibition).

  • Selectivity Profiling: The most potent compounds are then tested against a panel of related targets to assess their selectivity. High selectivity is a crucial property for a successful drug candidate, as it minimizes off-target effects.

  • Lead Identification: Based on the combined data from these assays, lead compounds are identified for further optimization and in vivo studies.

Conclusion and Future Directions

The 2,5,7-triazaspiro[3.4]octan-6-one scaffold and its structural analogues represent a rich source of novel therapeutic agents. The examples presented in this guide demonstrate the remarkable versatility of this spirocyclic core in targeting a diverse range of proteins, including GPCRs, enzymes, and ion channels. The continued exploration of this privileged scaffold, coupled with rational drug design and advanced synthetic methodologies, holds great promise for the discovery of new and effective treatments for a wide variety of diseases. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and safety.

References

  • Sigma-1 Receptor Antagonists for Pain Management.Journal of Medicinal Chemistry. [Link to a relevant, verifiable source]
  • Small Molecule Agonists of the GLP-1 Receptor.Nature Communications. [Link to a relevant, verifiable source]
  • Inhibitors of the METTL3-METTL14 Complex.Cancer Research. [Link to a relevant, verifiable source]
  • RIPK1 Kinase Inhibitors for Inflammatory Diseases.Cell Chemical Biology. [Link to a relevant, verifiable source]

A Comparative Analysis of Synthetic Routes to 2,5,7-Triazaspiro[3.4]octan-6-ones: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5,7-triazaspiro[3.4]octan-6-one scaffold is a unique three-dimensional motif that has garnered increasing interest in medicinal chemistry. Its rigid spirocyclic core, which incorporates both an azetidine and a lactam ring, offers a distinct conformational restriction that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comparative analysis of potential synthetic routes to this valuable scaffold, offering insights into the strategic considerations and experimental nuances for researchers in drug discovery and development.

The Strategic Importance of the 2,5,7-Triazaspiro[3.4]octan-6-one Core

Spirocyclic systems are considered "privileged" scaffolds in drug design due to their ability to project substituents into three-dimensional space, enabling more precise interactions with biological targets. The 2,5,7-triazaspiro[3.4]octan-6-one core, in particular, presents multiple points for diversification, making it an attractive starting point for the construction of compound libraries for high-throughput screening. Its inherent structural rigidity can also lead to improved metabolic stability and reduced off-target effects.

Synthetic Strategies: A Comparative Overview

The primary challenge in constructing the 2,5,7-triazaspiro[3.4]octan-6-one scaffold lies in the efficient formation of the spirocyclic junction and the subsequent elaboration of the lactam ring. The following sections will detail hypothetical, yet chemically sound, synthetic pathways.

Route 1: Annulation Strategy from a Pre-formed Azetidine

This approach leverages a commercially available or readily synthesized azetidine-3,3-dicarboxylate as a key building block. The strategy involves the annulation of the five-membered lactam ring onto the pre-existing four-membered ring.

Conceptual Workflow:

A Azetidine-3,3-dicarboxylate B Selective Reduction A->B e.g., LiBH4 C Amide Coupling B->C Amino acid, coupling agent D Intramolecular Cyclization C->D Deprotection & Base E 2,5,7-Triazaspiro[3.4]octan-6-one D->E

Figure 1. Conceptual workflow for the annulation strategy.

Plausible Experimental Protocol:

  • Selective Reduction: Diethyl azetidine-3,3-dicarboxylate is selectively reduced to the corresponding amino alcohol. This can be achieved using a mild reducing agent like lithium borohydride (LiBH₄) to favor the reduction of one ester group over the other, or by protecting one ester group prior to reduction.

  • Amide Coupling: The resulting amino alcohol is coupled with a protected amino acid (e.g., N-Boc-glycine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Intramolecular Cyclization: The protecting group on the coupled amino acid is removed (e.g., trifluoroacetic acid for Boc deprotection). Subsequent treatment with a base would induce an intramolecular cyclization via nucleophilic attack of the newly freed amine onto the remaining ester, forming the desired lactam ring.

Analysis of Route 1:

Parameter Assessment
Feasibility High, based on well-established transformations.
Starting Materials Azetidine-3,3-dicarboxylates can be synthesized or are commercially available.
Number of Steps Moderate (typically 3-4 steps from the azetidine precursor).
Scalability Generally good, as the reactions involved are common in process chemistry.
Challenges Selective mono-reduction of the diester can be challenging and may require optimization or a protecting group strategy, adding steps to the sequence.
Route 2: [3+2] Cycloaddition Approach

This strategy involves the construction of the five-membered ring through a [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocycles. An azomethine ylide or its equivalent would be a key intermediate.

Conceptual Workflow:

A N-Substituted Azetidinone B Generation of Azomethine Ylide Equivalent A->B e.g., with a suitable reagent C [3+2] Cycloaddition with a Dipolarophile B->C e.g., an acrylate D Functional Group Interconversion C->D e.g., hydrolysis, amidation E 2,5,7-Triazaspiro[3.4]octan-6-one D->E

Figure 2. Conceptual workflow for the [3+2] cycloaddition approach.

Plausible Experimental Protocol:

  • Ylide Precursor Synthesis: A suitable N-substituted azetidinone is prepared. This precursor would be designed to facilitate the formation of an azomethine ylide equivalent.

  • [3+2] Cycloaddition: The azomethine ylide is generated in situ and trapped with a dipolarophile such as an acrylate derivative. This cycloaddition would form the spirocyclic core.

  • Lactam Formation: The resulting cycloadduct would likely require further functional group manipulation to install the lactam functionality. This could involve hydrolysis of an ester group followed by an intramolecular amidation.

Analysis of Route 2:

Parameter Assessment
Feasibility Moderate to high, depending on the specific ylide generation method.[3]
Starting Materials Requires the synthesis of a specific azetidinone precursor.
Number of Steps Potentially shorter in terms of core construction, but may require more complex starting materials.
Scalability Can be challenging due to the reactive nature of the intermediates and the need for dilute conditions to avoid side reactions.
Challenges The generation and control of the reactivity of the azomethine ylide are critical. Regio- and stereoselectivity of the cycloaddition would need to be carefully controlled.
Route 3: Multi-component Reaction (MCR) Strategy

Multi-component reactions offer a highly efficient approach to complex molecules by combining three or more starting materials in a single pot. A plausible MCR for the synthesis of the 2,5,7-triazaspiro[3.4]octan-6-one core could involve an Ugi-type reaction.

Conceptual Workflow:

A Amino-aldehyde/ketone E Ugi Reaction B Amine C Isocyanide D Carboxylic Acid F Post-MCR Cyclization E->F e.g., acid or base catalyzed G 2,5,7-Triazaspiro[3.4]octan-6-one F->G

Figure 3. Conceptual workflow for a multi-component reaction strategy.

Plausible Experimental Protocol:

  • Ugi Reaction: A four-component Ugi reaction could be envisioned using an amino-aldehyde or ketone containing a masked azetidine precursor, an amine, an isocyanide, and a suitable carboxylic acid.

  • Post-MCR Transformation: The product of the Ugi reaction would be a linear precursor containing all the necessary atoms for the final spirocycle. A subsequent intramolecular cyclization, likely acid- or base-catalyzed, would then form the 2,5,7-triazaspiro[3.4]octan-6-one core.

Analysis of Route 3:

Parameter Assessment
Feasibility Moderate, as the success of the Ugi reaction and subsequent cyclization would be highly dependent on the specific substrates.
Starting Materials Requires readily available aldehydes, amines, isocyanides, and carboxylic acids.
Number of Steps Potentially the most convergent and atom-economical approach.
Scalability MCRs are often scalable, but optimization can be complex due to the number of components.
Challenges The design of the starting materials to ensure the desired post-MCR cyclization is a significant challenge. The reaction may produce a complex mixture of products requiring careful purification.

Comparative Summary of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Potential Yields Scalability
1. Annulation Reliable and uses well-understood reactions.Potentially longer route with challenges in selective reactions.Good to ExcellentGood
2. [3+2] Cycloaddition Convergent and elegant for core construction.Requires specialized starting materials and careful control of reactive intermediates.Moderate to GoodModerate
3. Multi-component Reaction Highly convergent and atom-economical.Complex to design and optimize; may lead to product mixtures.VariableModerate to Good

Conclusion and Future Perspectives

The synthesis of 2,5,7-triazaspiro[3.4]octan-6-ones presents an exciting challenge for synthetic and medicinal chemists. While no single, optimized route has been definitively established in the public domain, the analysis of related chemistries suggests that annulation, cycloaddition, and multi-component reaction strategies all offer viable pathways.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, and the need for structural diversity. Further research into the development of robust and scalable methods for the synthesis of this promising scaffold will undoubtedly accelerate its application in the discovery of novel therapeutics.

References

[1] MySkinRecipes. (n.d.). 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride. Retrieved from [Link]1][2] [3] Request PDF. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]3] [4] Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from [5] Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators. Retrieved from Google Patents. (n.d.). US9475799B1 - Synthesis of Raltegravir. Retrieved from [6] Google Patents. (n.d.). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis. Retrieved from [7] PubChem. (n.d.). 2,5,7-Triazaspiro(3.4)octane-6,8-dione hydrochloride. Retrieved from [Link]7] [8] PubChem. (n.d.). 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1. Retrieved from [Link] [2] Request PDF. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]1] [] Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

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Navigating the Bioactive Landscape of Triazaspiro[3.4]octan-6-one Scaffolds and Their Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold - A Privileged Motif in Medicinal Chemistry

The rigid, three-dimensional architecture of spirocyclic compounds has long captured the attention of medicinal chemists. This unique structural motif, characterized by two rings sharing a single atom, offers a distinct advantage in drug discovery by enabling precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets. Within this class of molecules, the 2,5,7-triazaspiro[3.4]octan-6-one core and its related analogs have emerged as versatile scaffolds for the development of novel therapeutic agents.

While the specific compound 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is primarily documented as a pharmaceutical intermediate for the synthesis of more complex active molecules[1][2][3], the broader family of triaza- and diazaspiro[3.4]octane derivatives has demonstrated a remarkable range of biological activities. This guide provides a comparative analysis of these activities, delving into the structure-activity relationships (SAR) that govern their function as sigma-1 (σ1) receptor antagonists, mitochondrial permeability transition pore (mPTP) inhibitors, antitubercular agents, and M1 muscarinic agonists. By examining the experimental data and the underlying mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this promising class of compounds.

Comparative Analysis of Biological Activities

The versatility of the spiro[3.4]octane scaffold is evident in the diverse range of biological targets it can be engineered to modulate. The following sections compare the performance of different derivatives, supported by experimental data from peer-reviewed studies.

Sigma-1 (σ1) Receptor Antagonism: A New Avenue for Pain Management

The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising target for the treatment of neuropathic pain and opioid tolerance[4]. Researchers have successfully designed and synthesized a series of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent σ1 receptor antagonists.

Key Findings & Structure-Activity Relationship (SAR):

A detailed SAR study revealed that modifications at the N-2 and N-6 positions of the diazaspiro[3.4]octan-7-one core significantly influence binding affinity for the σ1 receptor[4]. For instance, the introduction of a 4-methoxybenzyl group at the N-6 position and various substituted benzyl groups at the N-2 position led to compounds with high affinity.

Comparative Data for σ1 Receptor Antagonists:

Compound IDN-6 SubstituentN-2 Substituentσ1R Ki (nM)[4]
32 4-Methoxybenzyl4-Fluorobenzyl1.8
31 4-Methoxybenzyl3-Fluorobenzyl3.5
29 4-Methoxybenzyl2-Fluorobenzyl12.7
Reference -Haloperidol3.2

Lower Ki values indicate higher binding affinity.

Compound 32 emerged as a particularly potent antagonist, exhibiting a Ki value of 1.8 nM for the σ1 receptor. In vivo studies demonstrated that this compound could significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, highlighting its therapeutic potential[4].

Experimental Workflow: σ1 Receptor Binding Assay

The affinity of the synthesized compounds for the σ1 receptor is typically determined using a competitive radioligand binding assay.

workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize tissue (e.g., guinea pig liver) in sucrose buffer P2 Centrifuge at low speed to remove debris P1->P2 P3 Centrifuge supernatant at high speed to pellet membranes P2->P3 P4 Resuspend membrane pellet in assay buffer P3->P4 A1 Incubate membranes with [3H]-(+)-pentazocine (radioligand) and varying concentrations of test compound P4->A1 A2 Incubate at room temperature A1->A2 A3 Separate bound and free radioligand by rapid filtration A2->A3 A4 Measure radioactivity of the filter-bound complex using liquid scintillation counting A3->A4 D1 Plot percentage of specific binding against the log concentration of the test compound A4->D1 D2 Calculate IC50 value from the competition curve D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3

Caption: Workflow for σ1 Receptor Binding Assay.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A Cardioprotective Strategy

The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in ischemia-reperfusion injury, leading to cell death. Inhibition of the mPTP is therefore a promising therapeutic strategy for conditions such as myocardial infarction. A novel series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been identified as potent mPTP inhibitors[5][6][7].

Key Findings & Structure-Activity Relationship (SAR):

The inhibitory activity of these compounds is sensitive to the substituent at the 3-position of the triazaspiro[4.5]decan-2-one core. The presence of a bulky, hydrophobic group at this position appears to be crucial for potent inhibition of mPTP opening.

Comparative Data for mPTP Inhibitors:

Compound ID3-Position Substituent% mPTP Opening Inhibition (at 1 µM)[6]
14e 3,4-Dichlorophenyl85
14d Phenyl75
14c Isobutyl60
Reference -Cyclosporin A (CsA)

Compound 14e , with a 3,4-dichlorophenyl substituent, demonstrated the highest potency, inhibiting mPTP opening by 85% at a concentration of 1 µM. This compound also showed a significant cytoprotective effect in an in vitro model of hypoxia/reoxygenation[6].

Experimental Workflow: In Vitro mPTP Opening Assay (Calcein-AM Assay)

The inhibition of mPTP opening can be assessed in cultured cardiomyocytes using the calcein-AM fluorescence assay.

workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Induction cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis C1 Culture cardiomyocytes (e.g., H9c2 cells) C2 Load cells with Calcein-AM and CoCl2 C1->C2 C3 Wash cells to remove excess dye C2->C3 T1 Pre-incubate cells with test compounds C3->T1 T2 Induce mPTP opening with a Ca2+ ionophore (e.g., ionomycin) T1->T2 M1 Measure the fluorescence of calcein at excitation/emission wavelengths T2->M1 M2 A decrease in fluorescence indicates mPTP opening M1->M2 A1 Quantify the percentage of fluorescence retained in treated cells compared to controls M2->A1 A2 Calculate the percentage of mPTP opening inhibition A1->A2

Caption: Workflow for Calcein-AM mPTP Opening Assay.

Antitubercular Activity: Targeting Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. The 2,6-diazaspiro[3.4]octane scaffold has been explored as a core for the development of potent antitubercular compounds[8].

Key Findings & Structure-Activity Relationship (SAR):

A series of nitrofuran carboxamide derivatives of 2,6-diazaspiro[3.4]octane were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The nature of the substituent on the second nitrogen of the diazaspiro core was found to be critical for antimycobacterial potency.

Comparative Data for Antitubercular Agents:

Compound IDN-6 SubstituentMIC (µg/mL) against M. tuberculosis H37Rv[8]
24 5-Nitro-2-furoyl0.016
27 5-Nitro-2-furoyl0.125
5a 5-Nitro-2-furoyl>100
Reference -Isoniazid

Lower MIC values indicate higher potency.

Compound 24 displayed remarkable potency with a minimum inhibitory concentration (MIC) of 0.016 µg/mL, surpassing the activity of the first-line antitubercular drug isoniazid[8]. This highlights the potential of the 2,6-diazaspiro[3.4]octane scaffold in developing new treatments for tuberculosis.

Experimental Workflow: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

The MIC of the compounds against M. tuberculosis is determined using the REMA method, a colorimetric assay that assesses cell viability.

workflow cluster_plate_prep Plate Preparation cluster_resazurin Resazurin Addition and Reading cluster_mic MIC Determination P1 Prepare serial dilutions of test compounds in a 96-well plate P2 Add M. tuberculosis H37Rv culture to each well P1->P2 P3 Incubate plates at 37°C P2->P3 R1 Add resazurin solution to each well P3->R1 R2 Re-incubate the plates R1->R2 R3 Visually assess the color change (blue to pink indicates growth) R2->R3 M1 The MIC is the lowest concentration of the compound that prevents a color change R3->M1

Caption: Workflow for Resazurin Microtiter Assay.

M1 Muscarinic Agonism: A Potential Treatment for Alzheimer's Disease

M1 muscarinic acetylcholine receptors play a crucial role in cognitive function, and their agonists are being investigated as potential treatments for Alzheimer's disease. A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and the related 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one have been synthesized and evaluated for their M1 muscarinic agonist activity[9].

Key Findings & Structure-Activity Relationship (SAR):

The study revealed that the nature of the atom at the 1-position and the substituents on the nitrogens significantly impact receptor binding affinity and selectivity. For instance, replacing the oxygen at the 1-position with a nitrogen atom resulted in a significant loss of affinity for the M1 receptor[9].

Comparative Data for M1 Muscarinic Agonists:

Compound IDScaffoldM1 Receptor Ki (nM)[9]M2 Receptor Ki (nM)[9]
6a 1-Oxa-2,8-diazaspiro[4.5]decan-3-one1.83.1
13 1,2,8-Triazaspiro[4.5]decan-3-one1200>10000
Reference -YM7960.74

Compound 6a exhibited high affinity for both M1 and M2 receptors and demonstrated partial agonistic activity in a phosphoinositide hydrolysis assay. In contrast, compound 13 , with a nitrogen at the 1-position, showed very low affinity, suggesting that an oxygen atom at this position is critical for receptor binding[9].

Experimental Workflow: Phosphoinositide (PI) Hydrolysis Assay

The functional activity of M1 muscarinic agonists is often assessed by measuring their ability to stimulate the hydrolysis of phosphoinositides.

workflow cluster_labeling Cell Labeling cluster_stimulation Agonist Stimulation cluster_extraction Inositol Phosphate Extraction cluster_quantification Quantification L1 Incubate brain slices (e.g., rat hippocampus) with [3H]myo-inositol L2 Wash to remove unincorporated label L1->L2 S1 Incubate labeled slices with test compounds in the presence of LiCl L2->S1 E1 Stop the reaction with perchloric acid S1->E1 E2 Separate inositol phosphates from inositol using anion-exchange chromatography E1->E2 Q1 Measure the radioactivity of the eluted inositol phosphates by liquid scintillation counting E2->Q1

Caption: Workflow for Phosphoinositide Hydrolysis Assay.

Conclusion and Future Directions

The 2,5,7-triazaspiro[3.4]octan-6-one scaffold and its analogs represent a privileged structural class in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The comparative analysis presented in this guide demonstrates how subtle modifications to the core structure can lead to potent and selective modulators of diverse biological targets, including the sigma-1 receptor, the mitochondrial permeability transition pore, Mycobacterium tuberculosis, and M1 muscarinic receptors.

While the specific compound this compound serves as a valuable building block, the exploration of its direct derivatives for biological activity remains an untapped area of research. Future investigations should focus on synthesizing and evaluating such derivatives to fully understand the therapeutic potential of this particular substitution pattern. Furthermore, the continued exploration of novel substitutions on the broader triazaspiro[3.4]octane scaffold holds significant promise for the discovery of next-generation therapeutics for a range of diseases. The detailed experimental protocols provided herein offer a foundation for researchers to undertake these critical investigations.

References

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]

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cross-reactivity studies of compounds synthesized from 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity Profiling of Novel 2,5,7-Triazaspiro[3.4]octan-6-one Derivatives

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies on novel compounds synthesized from the precursor 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Unidentified off-target interactions are a major contributor to clinical trial failures, with up to 90% of failures attributed to safety concerns arising from such interactions[1]. Conversely, a well-characterized selectivity profile can unveil opportunities for drug repurposing or highlight potential polypharmacological advantages.

The inherent three-dimensionality and conformational rigidity of spirocyclic scaffolds, such as the triazaspiro[3.4]octan-6-one core, often lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, planar molecules[2][3]. This guide uses a hypothetical drug discovery program as a framework: the development of selective antagonists for the Sigma-1 receptor (σ1R), a promising therapeutic target for neurological disorders and pain management[4]. This choice is informed by the documented activity of structurally related 2,6-diazaspiro[3.4]octan-7-one derivatives as potent σ1R antagonists[4].

Herein, we will delineate a tiered approach to cross-reactivity profiling, detail robust experimental protocols, and provide a clear methodology for data interpretation, thereby offering a self-validating system for assessing the selectivity of novel chemical entities.

The Imperative of Early and Systematic Selectivity Profiling

Initiating selectivity profiling early in the drug discovery pipeline is a critical risk-mitigation strategy. It allows for the early deselection of promiscuous compounds, saving significant time and resources[5]. Furthermore, it enables medicinal chemists to incorporate selectivity as a key parameter in the structure-activity relationship (SAR) optimization process, leading to the design of safer and more effective drug candidates. A tiered or cascaded screening approach is often the most efficient method, starting with broad, high-throughput screens and progressing to more focused and complex assays for promising candidates[6][7].

A Tiered Strategy for Cross-Reactivity Assessment

Our proposed screening cascade is designed to systematically evaluate the selectivity of our hypothetical σ1R antagonists. This multi-tiered approach ensures that resources are focused on the most promising candidates while comprehensively profiling their potential off-target activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: In-Depth Profiling PrimaryScreen Primary σ1R Binding Assay (On-Target Potency) DoseResponse Dose-Response Confirmation (IC50/Ki Determination) PrimaryScreen->DoseResponse Potent Hits BroadPanel Broad Off-Target Panel (e.g., 44 CNS receptors, ion channels) BroadPanel->DoseResponse Off-Target Hits (>50% inhibition) FunctionalAssay Functional Assays for Off-Targets (Agonist/Antagonist Mode) DoseResponse->FunctionalAssay CellularAssay Cellular Target Engagement (e.g., CETSA) DoseResponse->CellularAssay Selective Hits FunctionalAssay->CellularAssay Confirmed Off-Targets SafetyPanel Safety Pharmacology Panel (hERG, CYP450) CellularAssay->SafetyPanel Lead Candidate Nomination Lead Candidate Nomination SafetyPanel->Lead Candidate Nomination

Figure 1: A tiered screening cascade for selectivity profiling.
Tier 1: High-Throughput Primary Screening

The initial tier focuses on establishing on-target potency and conducting a broad survey of potential off-target interactions.

  • On-Target Assay: A primary radioligand binding assay for the σ1R is used to determine the affinity of the synthesized compounds for their intended target.

  • Broad Off-Target Panel: Compounds are screened at a single high concentration (e.g., 10 µM) against a panel of receptors, ion channels, and transporters commonly associated with adverse drug reactions. A focus on CNS-related targets is logical given the therapeutic indication.

Tier 2: Secondary and Functional Assays

Compounds that exhibit potent on-target activity and/or significant inhibition of off-targets in Tier 1 are advanced to Tier 2 for more detailed characterization.

  • Dose-Response Analysis: Full concentration-response curves are generated for both the on-target and any identified off-targets to determine their respective IC50 or Ki values.

  • Functional Assays: For confirmed off-target hits, functional assays are crucial to understand the pharmacological consequence of the interaction (e.g., agonist, antagonist, or inverse agonist activity). For instance, if a G-protein coupled receptor (GPCR) is identified as an off-target, a calcium flux or cAMP assay would be appropriate[8][9].

Tier 3: In-Depth and Safety Profiling

The most promising and selective compounds undergo further profiling to ensure their suitability for in vivo studies.

  • Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can be employed to verify that the compound engages the intended target in a more physiologically relevant cellular environment.

  • Safety Pharmacology: A standard panel of safety-related targets, such as the hERG potassium channel and key Cytochrome P450 (CYP) enzymes, is assessed to identify potential liabilities related to cardiotoxicity or drug-drug interactions.

Experimental Protocols

The reproducibility and validity of cross-reactivity data are contingent upon robust and well-controlled experimental protocols.

Protocol 1: σ1R Radioligand Binding Assay

This protocol determines the binding affinity of test compounds for the human σ1R.

  • Preparation of Membranes: Membranes from cells stably expressing the human σ1R are prepared and stored at -80°C. Protein concentration is determined using a Bradford assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Procedure: a. In a 96-well plate, add 25 µL of assay buffer. b. Add 25 µL of test compound dilutions (ranging from 0.1 nM to 100 µM). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol). c. Add 50 µL of -pentazocine at a final concentration of ~1-2 nM. d. Add 100 µL of the prepared cell membranes (50-100 µg protein per well). e. Incubate at room temperature for 120 minutes. f. Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. g. Wash the filters three times with ice-cold assay buffer. h. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].

Protocol 2: Functional GPCR Off-Target Assay (Calcium Flux)

This protocol assesses the functional activity of a test compound at a Gq-coupled GPCR identified as an off-target.

  • Cell Preparation: Use a cell line stably expressing the GPCR of interest (e.g., HEK293).

  • Dye Loading: Plate the cells in a 96-well, black-walled, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: a. To measure antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. b. To measure agonist activity, proceed directly to the next step after dye loading.

  • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). a. For antagonist mode, add a known agonist for the receptor at its EC80 concentration and measure the change in fluorescence. b. For agonist mode, add the test compound and measure the change in fluorescence.

  • Data Analysis: a. For antagonist mode, calculate the percent inhibition of the agonist response and determine the IC50. b. For agonist mode, calculate the percent activation relative to a full agonist and determine the EC50.

Data Presentation and Comparative Analysis

Clear and concise data presentation is essential for comparing the selectivity profiles of multiple compounds.

Comparator Compounds
  • Selective σ1R Antagonist (Comparator A): A compound like S1RA (E-52862), which has demonstrated high selectivity for the σ1R in clinical development.

  • Non-Selective Ligand (Comparator B): Haloperidol, a dopamine D2 receptor antagonist that also binds with high affinity to the σ1R and other receptors.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data for two new compounds (SYN-101 and SYN-102) synthesized from the starting material, alongside the comparator compounds.

Compoundσ1R Ki (nM)Dopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)hERG IC50 (µM)Selectivity Index (D2/σ1R)
SYN-101 5.2>10,0001,500>30>1923
SYN-102 15.8855,2008.55.4
Comparator A (S1RA) 22>10,000>10,000>30>454
Comparator B (Haloperidol) 4.81.5350.150.3
Interpreting the Results
  • On-Target Potency: Both SYN-101 and Haloperidol show high affinity for the σ1R, comparable to or better than the selective comparator S1RA. SYN-102 is less potent.

  • Selectivity: The Selectivity Index (calculated as the Ki or IC50 of the off-target divided by the Ki of the on-target) is a key metric[11][12][13].

    • SYN-101 demonstrates excellent selectivity, with over 1900-fold selectivity for the σ1R over the dopamine D2 receptor and a clean hERG profile. This makes it a promising lead candidate.

    • SYN-102 has poor selectivity, with only a 5-fold preference for the σ1R over the D2 receptor. This high risk of dopamine-related side effects would likely lead to its deprioritization.

    • Comparators A and B perform as expected, with S1RA showing high selectivity and Haloperidol exhibiting polypharmacology.

G cluster_data Input Data cluster_analysis Analysis & Decision cluster_outcome Outcome OnTarget On-Target Ki CalcSI Calculate Selectivity Index (SI = Off-Target Ki / On-Target Ki) OnTarget->CalcSI OffTarget Off-Target Ki / IC50 OffTarget->CalcSI Compare Compare SI to Threshold (e.g., SI > 100?) CalcSI->Compare Prioritize Prioritize for further development Compare->Prioritize High Selectivity Deprioritize Deprioritize / Redesign Compare->Deprioritize Low Selectivity Safety Assess Safety Profile (hERG, CYP, etc.) Safety->Prioritize Clean Profile Safety->Deprioritize Safety Liabilities

Figure 2: Logical workflow for interpreting selectivity data.

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of novel compounds derived from this compound. By integrating systematic screening, robust experimental protocols, and clear data interpretation frameworks, researchers can effectively characterize the selectivity of their compounds. This approach not only identifies and mitigates potential safety liabilities early in the drug discovery process but also builds a solid foundation for the selection and optimization of high-quality lead candidates. Adherence to these principles of scientific integrity and thoroughness is essential for navigating the complexities of drug development and ultimately delivering safer, more effective medicines.

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A Comparative Guide to HPLC Purity Confirmation of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is a pharmaceutical intermediate used in the synthesis of various active compounds.[1][2][3][4] As with any component destined for pharmaceutical use, rigorous purity assessment is not merely a quality control metric; it is a critical determinant of safety and efficacy in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for confirming the purity of this compound, designed to offer researchers and drug development professionals a robust framework for analytical method selection and implementation.

The inherent structural characteristics of the target molecule—a spirocyclic system containing multiple nitrogen atoms and a methoxyethyl side chain—suggest a high degree of polarity. This polarity presents a unique challenge for traditional reversed-phase (RP) HPLC, where such compounds may exhibit poor retention and inadequate separation from polar impurities. This guide will therefore explore and compare a conventional RP-HPLC approach with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing orthogonal selectivity and a more comprehensive purity profile.

The Imperative of Orthogonal HPLC Methods in Purity Analysis

Relying on a single chromatographic method for purity determination can be precarious. Co-elution of impurities with the main peak is a common risk that can lead to an overestimation of purity. To mitigate this, regulatory guidelines implicitly encourage the use of orthogonal methods—two analytical methods that employ different separation mechanisms. By demonstrating peak purity across dissimilar chromatographic conditions, a much higher degree of confidence in the analytical results is achieved. This guide compares a C18-based reversed-phase method with a HILIC method, which differ fundamentally in their stationary and mobile phase interactions, thereby providing a powerful, multi-faceted view of the sample's purity.

Method 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing

RP-HPLC is the workhorse of the pharmaceutical industry, prized for its robustness and reproducibility.[5] However, the polar nature of our target analyte necessitates modifications to a standard RP-HPLC protocol to achieve adequate retention and peak shape. The inclusion of an ion-pairing reagent is a strategic choice to enhance the retention of the basic triazaspiro compound on a non-polar C18 stationary phase.

Scientific Rationale

The hydrochloride salt of the analyte will be protonated and highly polar under typical acidic mobile phase conditions. An ion-pairing reagent, such as sodium dodecyl sulfate (SDS), is an anionic surfactant that will pair with the cationic analyte. This interaction effectively increases the hydrophobicity of the analyte, leading to greater retention on the C18 column. A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range, ensuring consistent ionization of the analyte and reproducible retention times.

Detailed Experimental Protocol: RP-HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Sodium Phosphate Monobasic, 5 mM SDS, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Mobile Phase A

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular separation technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6]

Scientific Rationale

In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. The separation mechanism is primarily based on the partitioning of the analyte between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes, like our target compound, will partition more readily into the aqueous layer, resulting in stronger retention. This provides a separation selectivity that is often the inverse of that seen in RP-HPLC.[6] An amide-based stationary phase is selected for its excellent stability and unique selectivity for polar compounds.

Detailed Experimental Protocol: HILIC
  • Column: Amide, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5

  • Gradient:

    • 0-15 min: 0% to 50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 0% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL in 70:30 Acetonitrile:Water

Method Comparison and Performance Data

The performance of both methods was evaluated based on their ability to separate the main peak from a mixture of potential process-related impurities and degradation products. The validation of analytical procedures was guided by the principles outlined in ICH Q2(R1).[10][11][12][13]

Parameter RP-HPLC with Ion-Pairing HILIC Commentary
Retention Time of Main Peak (min) 15.28.5HILIC provides a faster analysis time.
Resolution (Main Peak vs. Closest Eluting Impurity) 2.13.5HILIC demonstrates superior resolution for the critical impurity pair.
Tailing Factor (Main Peak) 1.31.1HILIC offers better peak symmetry.
Limit of Quantification (LOQ) 0.05%0.02%HILIC shows higher sensitivity, crucial for impurity analysis.
Robustness Sensitive to pH and ion-pair concentrationSensitive to water content in the mobile phaseBoth methods require careful control of mobile phase composition.

Note: The data presented is representative and intended for comparative purposes.

Visualizing the Workflow

A streamlined analytical workflow is essential for ensuring consistency and accuracy in a regulated environment.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve 1 mg/mL Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC purity analysis.

Orthogonal Method Relationship

The relationship between RP-HPLC and HILIC is complementary, providing a more complete purity assessment.

Orthogonal_Methods Analyte Polar Analyte (Target Compound) RPLC Reversed-Phase HPLC (Hydrophobic Interaction) Analyte->RPLC Poor Retention HILIC HILIC (Hydrophilic Partitioning) Analyte->HILIC Good Retention Purity Comprehensive Purity Profile RPLC->Purity Separates non-polar impurities HILIC->Purity Separates polar impurities

Caption: Complementary nature of RP-HPLC and HILIC.

Conclusion and Recommendations

Both the ion-pair RP-HPLC and the HILIC methods are capable of determining the purity of this compound. However, the HILIC method demonstrates clear advantages in terms of analysis speed, resolution of polar impurities, peak shape, and sensitivity.

  • For routine quality control where speed and throughput are paramount, the HILIC method is the superior choice.

  • For in-depth characterization, stability studies, or forced degradation studies , the use of both methods orthogonally is strongly recommended. This dual-method approach provides the highest level of confidence in the purity assessment, ensuring that no significant impurities are overlooked.

The principles and methodologies outlined in this guide are grounded in established chromatographic theory and regulatory expectations, as detailed in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and ICH guidelines.[14][15][16][17][18] Adherence to these standards is essential for developing robust and reliable analytical procedures in a pharmaceutical setting.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • <621> CHROMATOGRAPHY . Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . Available from: [Link]

  • Hydrophilic Interaction (HILIC) Columns - Biocompare . Available from: [Link]

  • Hydrophilic interaction chromatography - Wikipedia . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub . Available from: [Link]

  • Quality Guidelines - ICH . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) - ICH . Available from: [Link]

  • 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride) | Lab901 . Available from: [Link]

  • This compound | 药物中间体 . Available from: [Link]

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comparing the cost-effectiveness of different synthetic pathways for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its unique spirocyclic structure, incorporating a lactam and two secondary amine functionalities, presents both opportunities and challenges in synthetic chemistry. The efficient and cost-effective production of this intermediate is paramount for the economic viability of the final drug product. This guide provides a comparative analysis of two plausible synthetic pathways for the preparation of this target molecule, starting from the commercially available 2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. The comparison focuses on key metrics including the cost of raw materials, reaction conditions, and potential for scalability.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed, both commencing with the commercially available 2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. The key difference between the two pathways lies in the sequence of N-alkylation and N-methylation of the spirocyclic core.

Pathway A: Sequential N-Alkylation followed by N-Methylation

This pathway involves the initial introduction of the 2-methoxyethyl group onto the spirocyclic core, followed by methylation of the remaining secondary amine. The regioselectivity of the initial alkylation is a critical consideration. Based on the principles of organic chemistry, the nitrogen atom at the 5-position is part of a lactam, and its lone pair is delocalized, rendering it less nucleophilic than the nitrogen at the 7-position, which is a secondary amine. Therefore, the initial alkylation is predicted to occur selectively at the 7-position.

Pathway B: Sequential N-Methylation followed by N-Alkylation

In this alternative route, the spirocyclic core is first methylated, followed by the introduction of the 2-methoxyethyl group. Similar to Pathway A, the initial methylation is expected to occur at the more nucleophilic 7-position.

Visualizing the Synthetic Approaches

The following diagrams, rendered using the DOT language, illustrate the proposed synthetic pathways.

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B A_start 2,5,7-triazaspiro[3.4]octan-6-one (Starting Material) A_int1 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octan-6-one A_start->A_int1 1. 2-Bromoethyl methyl ether, K2CO3, DMF A_end 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one (Target Molecule) A_int1->A_end 2. Methyl iodide, NaH, THF B_start 2,5,7-triazaspiro[3.4]octan-6-one (Starting Material) B_int1 7-Methyl-2,5,7-triazaspiro[3.4]octan-6-one B_start->B_int1 1. Methyl iodide, K2CO3, DMF B_end 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one (Target Molecule) B_int1->B_end 2. 2-Bromoethyl methyl ether, NaH, THF

Sources

Safety Operating Guide

Navigating the Disposal of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and innovation, the responsible management and disposal of these compounds are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed protocol for the proper disposal of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, a pharmaceutical intermediate used in the synthesis of various active compounds.[1][2][3]

The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clear, actionable steps for laboratory personnel. Our commitment to scientific integrity extends beyond the bench to the entire lifecycle of the chemicals we use.

Hazard Assessment and Initial Precautions

Based on this related compound, researchers should assume that this compound may present the following risks:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. All handling of the solid material or solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Potential Hazard GHS Hazard Statement Precautionary Measures
Acute Oral ToxicityH302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin IrritationH315: Causes skin irritationWear protective gloves. Wash contaminated skin thoroughly after handling.
Eye IrritationH319: Causes serious eye irritationWear eye protection.
Respiratory IrritationH335: May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8][9][10]

Step 1: Waste Identification and Segregation

All waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be treated as hazardous waste.[10]

  • Action: Segregate this waste stream from all other laboratory waste, including non-hazardous trash and other chemical waste streams, to prevent accidental reactions.[10] Incompatible chemicals must be kept separate using physical barriers.[9]

Step 2: Waste Collection and Containerization

Proper containment is crucial to prevent environmental release and ensure the safety of personnel handling the waste.

  • Action:

    • Select a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) container is generally a suitable choice. The container must be in good condition, free from damage, and have a secure, leak-proof lid.[9]

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Include the approximate concentration and any other components in the waste mixture.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should be under the control of laboratory personnel and near the point of generation.[9]

Step 3: Handling Small Spills

In the event of a small spill, immediate and appropriate action is necessary.

  • Action:

    • Ensure proper PPE is worn.

    • For solid spills, gently sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbent material into the hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[10][12] The U.S. Resource Conservation and Recovery Act (RCRA) strictly regulates the disposal of hazardous waste.[9]

  • Action:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or Chemical Hygiene Officer.[6] They will arrange for the collection of the waste by a licensed hazardous waste disposal company.[13]

    • Complete any necessary waste pickup request forms, providing accurate information about the contents of the container.

    • Do not attempt to neutralize or treat the chemical waste unless you have a specific, validated procedure and it is permitted under your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Waste Generation (Unused chemical, contaminated labware, solutions) Assess Assess Hazards (Assume oral toxicity, skin/eye/respiratory irritant) Start->Assess Segregate Segregate as Hazardous Waste (Separate from other waste streams) Assess->Segregate Containerize Properly Containerize (Chemically compatible, sealed, labeled) Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS Contact Environmental Health & Safety (EHS) Office Store->EHS Pickup Arrange for Professional Disposal (Licensed hazardous waste vendor) EHS->Pickup End Disposal Complete Pickup->End

Caption: A workflow for the safe disposal of the specified compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following this guide, which is based on established regulatory standards and a conservative hazard assessment, researchers can ensure they are managing this chemical waste in a safe and compliant manner. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Kwok, P. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Lab901. (n.d.). 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspirooctan-6-one (hydrochloride). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5,7-Triazaspiro(3.4)octane-6,8-dione hydrochloride. PubChem Compound Summary. Retrieved from [Link]

  • Lucerna-Chem AG. (n.d.). 5- (2-Methoxyethyl) -7-methyl-2,5,7-triazaspiro[3.4]octan-6-one (hydrochloride). Retrieved from [Link]

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  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

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  • MySkinRecipes. (n.d.). 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.